1,2-Diiodotetrafluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYIZAYQMMVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181552 | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-97-6 | |
| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
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| Record name | 2708-97-6 | |
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| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
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| Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
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| Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: A Technical Guide to the Synthesis of 1,2-Diiodotetrafluorobenzene from Tetrafluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodotetrafluorobenzene, a critical building block in supramolecular chemistry and advanced materials science. The document details the direct electrophilic iodination of 1,2,4,5-tetrafluorobenzene, focusing on the underlying reaction mechanisms, a field-proven experimental protocol, and essential characterization data. The synthesis presents a significant challenge due to the electron-deficient nature of the perfluorinated aromatic ring.[1] This guide addresses this challenge by elucidating the necessity of strong iodinating agents and catalytic systems, such as iodine in fuming sulfuric acid, to achieve successful substitution. We provide detailed procedural steps, safety considerations, and a thorough analysis of the spectroscopic data required to validate the synthesis of this versatile organofluorine compound. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded resource for the preparation and application of polyhalogenated fluorochemicals.
Introduction: The Significance of this compound
This compound (C₆F₄I₂) is a highly versatile organohalogen compound characterized by a benzene ring substituted with four fluorine atoms and two adjacent iodine atoms.[1] This unique substitution pattern imparts distinctive electronic properties and reactivity, making it a valuable precursor in various fields of chemical synthesis.[1] The electron-withdrawing nature of the fluorine atoms renders the iodine atoms highly electron-deficient, making them potent halogen bond donors.[2] This property is extensively exploited in crystal engineering and the design of novel supramolecular assemblies.[2][3][4] Furthermore, the labile carbon-iodine bonds serve as reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and pharmaceutical intermediates.[5]
The synthesis of this compound, however, is not trivial. The starting material, tetrafluorobenzene, possesses a highly electron-deficient aromatic ring due to the strong inductive effect of the fluorine substituents. This deactivation makes the ring significantly less susceptible to conventional electrophilic aromatic substitution compared to non-fluorinated benzene.[1] Therefore, forcing conditions and highly reactive electrophilic species are required to achieve iodination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆F₄I₂ | [6][7][8] |
| Molecular Weight | 401.87 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder or crystals | [7] |
| Melting Point | 49-53 °C | [7] |
| CAS Number | 2708-97-6 | [6][7][8] |
| IUPAC Name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | [6][7] |
Synthetic Methodology: Direct Iodination
The most direct pathway to this compound from a tetrafluorobenzene precursor involves the electrophilic iodination of 1,2,4,5-tetrafluorobenzene. This method leverages a potent iodinating system to overcome the inherent low reactivity of the fluorinated aromatic ring.
Reaction Principle and Causality
Standard electrophilic iodination using molecular iodine (I₂) is an endothermic and unfavorable process for even non-activated aromatic rings like benzene, let alone a heavily deactivated system like tetrafluorobenzene.[9] To drive the reaction forward, a highly reactive electrophilic iodine species, often represented as the iodonium ion (I⁺) or a complex thereof, must be generated in situ. This is achieved by reacting iodine with a very strong oxidizing agent, such as fuming sulfuric acid (oleum).[1]
The fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) protonates and oxidizes the iodine molecule, creating a powerful electrophile capable of attacking the electron-poor π-system of the tetrafluorobenzene ring. The electron-withdrawing fluorine atoms, while deactivating the ring, also direct the incoming electrophile. The cumulative directing effects and steric considerations favor substitution at the hydrogen-bearing positions, leading to the desired this compound product from 1,2,4,5-tetrafluorobenzene.
Reaction Mechanism
The mechanism proceeds via a classical electrophilic aromatic substitution pathway, as illustrated below.
-
Generation of the Electrophile: Iodine reacts with fuming sulfuric acid to form a highly electrophilic iodine species.
-
Electrophilic Attack: The π-electrons of the tetrafluorobenzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (such as HSO₄⁻ in the medium) removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the mono-iodinated intermediate.
-
Second Iodination: The process repeats at the second available C-H position to yield the final this compound product.
Caption: Mechanism of direct iodination of tetrafluorobenzene.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. It is a self-validating system that includes reaction, workup, and purification.
Safety Precaution: This synthesis involves highly corrosive fuming sulfuric acid and halogenated organic compounds. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Materials and Equipment
-
1,2,4,5-Tetrafluorobenzene
-
Iodine (I₂), crystalline
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add fuming sulfuric acid (e.g., 60 mL). Cool the flask in an ice bath.
-
Reagent Addition: Slowly and portion-wise, add crystalline iodine (e.g., 25 g) to the stirring acid. Once the iodine is dissolved, slowly add 1,2,4,5-tetrafluorobenzene (e.g., 15 g) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 55-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
Quenching: After the reaction is complete, cool the flask back to room temperature and then carefully pour the dark mixture over a large volume of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This step is highly exothermic.
-
Decolorization: The resulting slurry will likely have a dark color due to excess iodine. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the color disappears and a pale solid precipitate is observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography to yield the pure this compound as a white crystalline solid.
Caption: General experimental workflow for the synthesis.
Characterization and Data Analysis
Validation of the final product's identity and purity is achieved through standard analytical techniques.
Spectroscopic Data
The spectroscopic signature of this compound is distinct due to the influence of both fluorine and iodine substituents.
Table 2: Summary of Key Spectroscopic Data
| Technique | Observed Features | Rationale / Reference |
| ¹³C NMR | Resonances around 119-121 ppm. | Carbon atoms bonded to fluorine exhibit characteristic doublets of doublets due to ¹J(C-F) and ²J(C-F) coupling. The ¹J(C-F) coupling constants are typically large, around 254 Hz.[1] |
| ¹⁹F NMR | A highly sensitive probe for confirming the substitution pattern and purity of the fluorinated aromatic compound.[1] | |
| Infrared (IR) Spectroscopy | ~1600-1500 cm⁻¹ (medium intensity)~1300-1200 cm⁻¹ (strong)~800-700 cm⁻¹ | Aromatic C-C stretching vibrations confirm the benzene backbone.[1]Strong C-F stretching modes are characteristic of fluoroaromatic compounds.C-I stretching modes appear at lower frequencies.[1] |
Conclusion
The synthesis of this compound from tetrafluorobenzene via direct electrophilic iodination is a robust but challenging method that requires careful control of reaction conditions. The use of a potent oxidizing system like fuming sulfuric acid is essential to generate a sufficiently reactive iodine electrophile to overcome the deactivating effect of the fluorine atoms on the aromatic ring. The resulting product is a highly valuable and versatile building block, particularly in the field of supramolecular chemistry, where its capacity for strong halogen bonding is used to construct ordered molecular architectures. The detailed protocol and characterization data provided in this guide offer a reliable framework for researchers to successfully synthesize and validate this important compound.
References
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- Rantanen, T., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design.
- CurlyArrows Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8).
- Wang, W., et al. (2020, August 7). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.
- Wang, W., et al. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central.
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An In-depth Technical Guide to the Physical Properties of 1,2-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodotetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in supramolecular chemistry, crystal engineering, and organic synthesis. Its unique electronic and structural properties, arising from the presence of two adjacent iodine atoms and a highly fluorinated benzene ring, make it a subject of significant interest. This guide provides a comprehensive overview of the known physical properties of this compound, offering insights for its application in research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₆F₄I₂ | [1][2] |
| Molecular Weight | 401.87 g/mol | [1] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 298.47 °C (Predicted) | [3] |
| Density (Calculated) | ~3.2 g/cm³ |
Structural Properties and Crystallography
The arrangement of atoms and molecules in the solid state dictates many of the material's properties. X-ray crystallography has been instrumental in elucidating the precise structure of this compound.
Crystal System and Space Group
This compound crystallizes in the monoclinic crystal system with the space group P2₁/c . This information is fundamental for understanding the symmetry and packing of the molecules in the crystal lattice.
Unit Cell Parameters
The dimensions of the unit cell, the basic repeating unit of a crystal, have been determined as follows:
| Parameter | Value |
| a | 6.2187 Å |
| b | 11.6168 Å |
| c | 5.7876 Å |
| β | 93.61° |
| Volume | 417.27 ų |
| Z (molecules per unit cell) | 2 |
These parameters have been established through single-crystal X-ray diffraction analysis.
Molecular Geometry
Within the crystal structure, the tetrafluorobenzene ring is essentially planar. The carbon-iodine bond lengths are in the range of 2.088 to 2.127 Å, which is consistent with typical aromatic C-I single bonds.
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The NIST WebBook provides access to the experimental IR spectrum of this compound.[4][5][6] Key regions of interest include:
-
C-F stretching vibrations: Typically observed in the 1100-1400 cm⁻¹ region.
-
C-I stretching vibrations: Expected at lower wavenumbers.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region confirm the benzene ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Due to the symmetry of the molecule, four distinct signals would be expected in the ¹³C NMR spectrum: two for the iodine-substituted carbons and two for the fluorine-substituted carbons. The chemical shifts would be significantly influenced by the electronegativity of the halogen substituents. For the analogous para-isomer (1,4-diiodotetrafluorobenzene), solid-state ¹³C NMR studies have been conducted, providing insights into the effect of halogen bonding on carbon chemical shifts.[7]
-
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[8] For this compound, two signals would be anticipated for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable information about the electronic environment and through-bond interactions within the molecule.
Intermolecular Interactions and Supramolecular Chemistry
A defining characteristic of this compound is its ability to act as a potent halogen bond donor. The electron-withdrawing nature of the perfluorinated ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms, enabling strong, directional interactions with Lewis bases.
This property has been extensively utilized in the formation of co-crystals with various molecules, including nitroxides and other halogenated compounds.[1][9] The study of these co-crystals provides valuable insights into the nature of halogen bonding and its application in designing novel solid-state materials with tailored properties.
Solubility and Purification
Qualitative information suggests that this compound can be purified by recrystallization from solvents such as methanol and dichloromethane. However, quantitative solubility data in common organic solvents is not widely reported. The principle of "like dissolves like" suggests it would exhibit higher solubility in non-polar to moderately polar organic solvents.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[1]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- Cullen WR, Wu AW. The reaction of 1, 2-dilithiotetrafluorobenzene with group V halides. Journal of Fluorine Chemistry, 8(2), 183-187 (1976).
-
Viger-Gravel, J., Leclerc, S., Korobkova, I., & Bryce, D. L. (2013). Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes. CrystEngComm, 15(16), 3146-3154. [Link]
-
Cheméo. 1-2-Diiodotetrafluorobenzene.pdf. [Link]
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NIST. This compound. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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The Royal Society of Chemistry. Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). [Link]
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University of Wisconsin-Madison. 19Flourine NMR. [Link]
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NIST. This compound IR Spectrum. [Link]
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NIST. This compound IR Spectrum. [Link]
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Metrangolo, P., et al. Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis. Crystal Growth & Design, 22(1), 543-552 (2022). [Link]
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An In-Depth Technical Guide to 1,2-Diiodotetrafluorobenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics. Among the vast array of fluorinated building blocks, 1,2-diiodotetrafluorobenzene stands out as a versatile and highly reactive intermediate. Its tetrafluorinated benzene ring, coupled with two vicinal iodine atoms, provides a unique platform for complex molecular engineering. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical structure to its synthesis and diverse applications, with a particular focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
1.1. IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2,3,4-tetrafluoro-5,6-diiodobenzene .[1][2][3] Its chemical structure consists of a benzene ring substituted with four fluorine atoms and two iodine atoms on adjacent carbon atoms.
Chemical Structure Representations:
-
SMILES: C1(=C(C(=C(C(=C1F)I)I)F)F)F[1]
1.2. Physicochemical Properties
This compound is a crystalline solid at room temperature, typically appearing as a white to off-white or pale yellow substance.[5][6] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Melting Point | 49-50 °C (lit.) | [4][5] |
| Boiling Point | 232.6±40.0 °C (Predicted) | [5] |
| Density | 2.671±0.06 g/cm³ (Predicted) | [5] |
1.3. Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational modes for C-F and C-I bonds, as well as the aromatic ring.[2][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The spectrum shows distinct signals for the fluorinated and iodinated carbon atoms, with characteristic coupling constants.[1]
-
¹⁹F NMR: This technique is particularly useful for characterizing fluorinated aromatic compounds, providing information about the electronic environment of the fluorine atoms.[1]
-
Synthesis of this compound: A Challenging Endeavor
General Synthetic Pathway:
This pathway commences with a substituted perfluorinated toluene derivative and proceeds through a series of transformations to introduce the vicinal iodine atoms.
Caption: A general multi-step synthesis route for this compound.
Causality in Experimental Design:
-
Step 1: Hydrolysis of the Trifluoromethyl Group: The initial heating over a Lewis acidic support like aluminum oxide is designed to hydrolyze the trifluoromethyl group, a necessary step to create a site for subsequent functionalization.
-
Step 2: Reductive Dechlorination: The use of palladium on carbon as a catalyst for hydrogenation allows for the selective removal of the chlorine atom without affecting the fluorine substituents.
-
Step 3: Electrophilic Iodination: The final step involves a strong electrophilic iodination using iodine in the presence of fuming sulfuric acid. The highly acidic medium is required to activate the electron-deficient tetrafluorobenzene ring towards electrophilic attack by iodine. The regioselectivity of this step is crucial and can be influenced by the existing substituents.
It is important to note that this is a generalized representation, and the specific reaction conditions, including stoichiometry, reaction times, and purification methods, would require careful optimization for each step to achieve reasonable yields and purity.
Key Reactions and Applications
The unique electronic properties and the presence of two reactive C-I bonds make this compound a valuable precursor in various chemical transformations.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The iodine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in the synthesis of complex organic molecules.
3.1.1. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.
Exemplary Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure adapted from general methods for Sonogashira couplings of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add phenylacetylene (1.1-1.2 equiv. for mono-alkynylation, or >2.2 equiv. for di-alkynylation) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Sonogashira coupling of this compound.
3.1.2. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is widely used in the synthesis of biaryls, which are prevalent structures in many pharmaceuticals and advanced materials.
Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.1-1.2 equiv. for mono-arylation, or >2.2 equiv. for di-arylation), and the base (2.0-3.0 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
3.2. Applications in Drug Development and Medicinal Chemistry
The incorporation of a tetrafluorinated phenyl ring into a drug molecule can significantly enhance its metabolic stability and modulate its pharmacokinetic profile. The C-I bonds of this compound provide handles for the introduction of various pharmacophores through cross-coupling reactions, making it a valuable building block for the synthesis of novel therapeutic agents.
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are relevant to the design of various classes of bioactive molecules, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl or aryl-heteroaryl core structure, which can be readily synthesized via Suzuki or other cross-coupling reactions using this compound as a starting material. The fluorine atoms can contribute to favorable binding interactions within the ATP-binding pocket of kinases.
-
Antiviral and Anticancer Agents: The introduction of fluorinated aromatic moieties is a common strategy in the development of antiviral and anticancer drugs to improve their efficacy and pharmacokinetic properties.
3.3. Supramolecular Chemistry and Materials Science
The electron-deficient nature of the iodine atoms in this compound makes them excellent halogen bond donors. Halogen bonding is a non-covalent interaction that has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies.
This compound has been extensively used to form co-crystals with various halogen bond acceptors, such as pyridines and other nitrogen-containing heterocycles.[9] These co-crystals can exhibit interesting properties, including modified solid-state packing, altered photophysical characteristics, and the formation of well-defined supramolecular architectures like chains and networks.
Furthermore, as a diiodo-functionalized monomer, this compound can be used in polymerization reactions, such as Sonogashira polycondensation, to synthesize poly(aryleneethynylene)s (PAEs). These conjugated polymers are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and chemical sensors.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable building block for researchers and scientists in both academia and industry. Its unique combination of a perfluorinated aromatic ring and two reactive iodine atoms provides a powerful platform for the synthesis of complex organic molecules with potential applications in drug discovery, materials science, and supramolecular chemistry. While its synthesis can be challenging, the utility of this compound in a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and halogen-bond-driven self-assembly, ensures its continued importance in the advancement of chemical sciences.
References
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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- Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (2020, August 7).
- Iptycene-Containing Poly(aryleneethynylene)s. (n.d.). MIT OpenCourseWare.
- Synthesis and properties of helically-folded poly(arylenediethynylene)s. (2021, May 10). Polymer Chemistry.
- A poly(arylene ethynylene)
- Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. (2021, May 16). Crystal Growth & Design.
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Introduction: Unveiling the Profile of a Potent Psychedelic Amphetamine
An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)
2,5-Dimethoxy-4-chloroamphetamine, commonly known as DOC, is a synthetic psychedelic substance belonging to the phenethylamine and amphetamine chemical classes.[1] First described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky and later popularized by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), DOC is recognized for its potent and long-lasting hallucinogenic effects.[2] It is a structural analogue of other psychoactive compounds such as DOB (2,5-dimethoxy-4-bromoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine), both of which are internationally controlled substances.[3][4]
This guide provides a comprehensive technical overview of DOC, intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical properties, pharmacological actions, associated hazards, and analytical methodologies. While the user query specified CAS number 2708-97-6, extensive database searches indicate that the primary and accepted CAS number for 2,5-Dimethoxy-4-chloroamphetamine is 123431-31-2 .[2][5] The hydrochloride salt is associated with CAS number 42203-77-0.[6] This document will proceed using the correct, verified CAS numbers.
Due to its high potential for abuse and lack of accepted medical use, DOC is a controlled substance in many jurisdictions and is not approved for human consumption.[2][3][7] Its use has been linked to severe adverse events, including fatalities, underscoring the critical need for detailed scientific understanding.[3][8][9]
Section 1: Chemical and Physical Properties
DOC is a substituted alpha-methylated phenethylamine.[10] The presence of a chlorine atom at the 4-position of the phenyl ring and two methoxy groups at the 2- and 5-positions are characteristic features that define its pharmacological profile. The molecule contains a stereocenter, with the (R)-(-) enantiomer being the more active stereoisomer.[10][11]
Below is a diagram illustrating the chemical structure of 2,5-Dimethoxy-4-chloroamphetamine.
Caption: Chemical Structure of DOC.
Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [2] |
| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1][2][10] |
| CAS Number | 123431-31-2 | [2][5] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2][10] |
| Molar Mass | 229.70 g/mol | [2][5] |
| Melting Point (HCl salt) | 193-194.5 °C | [7][11] |
| Appearance | Powder, liquid, or impregnated on blotting paper; Crystalline solid (HCl salt) | [3][6] |
| Solubility (HCl salt) | PBS (pH 7.2): ~5 mg/mL; Ethanol: ~5 mg/mL; DMSO: ~5 mg/mL; DMF: ~10 mg/mL | [4][6] |
Section 2: Pharmacology and Mechanism of Action
The primary psychoactive effects of DOC are mediated through its interaction with the central nervous system's serotonin receptors.[3] It acts as a potent partial agonist, particularly at the serotonin 5-HT₂A receptor, which is a key mechanism for mediating hallucinogenic effects in humans.[1][2][4] DOC also demonstrates high affinity for and activation of 5-HT₂B and 5-HT₂C receptors.[2][4] Unlike some other amphetamines, DOC is reported to be inactive as a monoamine releasing agent or reuptake inhibitor for neurotransmitters like dopamine and serotonin.[2]
The activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability and neurotransmission in cortical regions of the brain, leading to the profound alterations in perception, cognition, and mood that characterize the psychedelic experience.[4]
The following diagram illustrates the simplified signaling pathway initiated by DOC at the 5-HT₂A receptor.
Caption: Simplified 5-HT₂A signaling cascade.
The duration of DOC's effects is notably long, typically lasting between 12 and 24 hours, which is a characteristic shared with other DOx compounds.[2][3] The oral dosage is reported to be in the range of 1.5 to 3.0 mg.[2][4]
Section 3: Toxicology and Hazard Analysis
DOC is a potent psychoactive substance with significant health risks, and its use has been associated with non-fatal intoxications and at least one fatality where DOC was the sole substance detected.[3][8][9] The toxicity of DOC is not fully characterized, but clinical reports from overdose cases provide insight into its hazardous profile.
Adverse Effects and Overdose Symptoms: Clinical features associated with DOC intoxication are severe and can include:
-
Agitation and aggression[3]
-
Visual and auditory hallucinations[3]
-
Hyperthermia[3]
-
Tachycardia[4]
-
Rhabdomyolysis[4]
-
Vasoconstriction and chest pains[10]
The steep dose-response curve increases the risk of accidental overdose.[1] Furthermore, DOC is sometimes sold under the misrepresentation of being LSD, which is particularly dangerous given that DOC has a much longer duration of action and a different safety profile.[2][10]
Table 2: Reported Post-Mortem Concentrations of DOC
| Specimen | Concentration | Source(s) |
| Iliac Blood | 377 ng/mL | [8][9] |
| Urine | 3,193 ng/mL | [8][9] |
| Liver | 3,143 ng/g | [8][9] |
| Brain | 683 ng/g | [8][9] |
The following diagram outlines a general workflow for assessing the hazards of a novel psychoactive substance like DOC.
Caption: Hazard assessment workflow.
Section 4: Laboratory Safety and Handling
Given its potency and significant hazards, DOC should only be handled by trained personnel in a controlled laboratory setting. Standard protocols for handling potent compounds must be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from contamination.
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator or use of a fume hood is essential.[12]
Engineering Controls:
-
All work with solid DOC should be performed in a chemical fume hood or a glove box to prevent inhalation of airborne particles.[12]
-
Facilities must be equipped with an eyewash station and a safety shower.[13]
Storage and Disposal:
-
Storage: DOC should be stored in a tightly sealed container in a cool, dry, and well-ventilated secure location, away from incompatible materials.[13] For long-term stability, storage at -20°C is recommended.[6]
-
Disposal: Waste should be treated as hazardous and disposed of in accordance with all local, state, and federal regulations.
The diagram below shows a basic workflow for the safe handling of potent research chemicals in a laboratory.
Caption: Laboratory safe handling workflow.
Section 5: Analytical Methodologies
The identification and quantification of DOC in forensic and clinical samples are crucial for intoxication cases and law enforcement. Due to its high potency, sensitive analytical techniques are required.[4]
Screening and Confirmation:
-
Initial screening may involve immunoassays, though cross-reactivity can be an issue.[8][9]
-
Confirmation is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[2][14]
Sample Matrices: DOC can be detected and quantified in various biological matrices, including:
Hypothetical Protocol: GC-MS Analysis of DOC in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analogue).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
Derivatization (Optional but common for amphetamines):
-
Add a derivatizing agent (e.g., TFAA or BSTFA) to improve chromatographic properties and mass spectral fragmentation.
-
Heat the sample to complete the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Develop a temperature gradient to separate DOC from other matrix components.
-
MS Detection: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the derivatized DOC in Selected Ion Monitoring (SIM) mode for quantification or scan mode for identification.
-
-
Data Analysis:
-
Identify DOC by comparing its retention time and mass spectrum to a certified reference standard.
-
Quantify the concentration using a calibration curve prepared with the internal standard.
-
Section 6: Legal Status and Regulatory Landscape
DOC is a controlled or illegal substance in many countries due to its potential for abuse and public health risk.[3]
-
United Nations: The WHO Expert Committee on Drug Dependence has recommended that DOC be placed in Schedule I of the 1971 Convention on Psychotropic Substances.[3]
-
United States: DOC is not currently scheduled at the federal level, but the Drug Enforcement Administration (DEA) considers it a structural analogue of the Schedule I hallucinogen DOB.[2][10] Possession and sale could be prosecuted under the Federal Analogue Act. In December 2023, the DEA issued a notice of proposed rulemaking to classify DOC as a Schedule I controlled substance.[2]
-
Canada: DOC is a Schedule I substance as it is an analogue of amphetamine.[2]
-
United Kingdom: As a substituted amphetamine, DOC is controlled as a Class A drug under the Misuse of Drugs Act 1971.[2][15]
-
Germany: Listed under Anlage I, permitting authorized scientific use only.[2]
-
Australia: While unscheduled, it can be controlled as a Schedule II analogue of DOB.[2]
The legal status can vary and is subject to change; therefore, researchers must ensure compliance with all applicable national and local regulations.
Conclusion
2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent, long-acting synthetic hallucinogen with a significant risk profile. Its primary mechanism of action involves agonism at serotonin 5-HT₂A receptors. The potential for severe toxicity, overdose, and death necessitates extreme caution in its handling and study. For researchers and forensic scientists, a thorough understanding of its chemistry, pharmacology, and toxicology, coupled with robust analytical methods and strict adherence to safety protocols, is paramount. As regulatory bodies move towards stricter control, the scientific community must continue to provide the data necessary to inform public health and safety policies regarding DOC and other emerging psychoactive substances.
References
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2,5-Dimethoxy-4-chloroamphetamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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2,5-Dimethoxy-4-chloroamphetamine - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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DOC (2,5-Dimethoxy-4-chloroamfetamine) - ECDD Repository. (n.d.). World Health Organization. Retrieved January 11, 2026, from [Link]
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4-Chloro-2,5-dimethoxyamphetamine - chemeurope.com. (n.d.). Retrieved January 11, 2026, from [Link]
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Barnett, R. Y., Baker, D. D., Kelly, N. E., et al. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. Journal of Analytical Toxicology, 38(8), 589–591. [Link]
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A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report - ResearchGate. (2014). Retrieved January 11, 2026, from [Link]
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Ovaska, H., Viljoen, A., Puchnarewicz, M., et al. (2008). First case report of recreational use of 2,5-dimethoxy-4-chloroamphetamine confirmed by toxicological screening. European Journal of Emergency Medicine, 15(6), 354–356. [Link]
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Barnett, R. Y., Baker, D. D., Kelly, N. E., et al. (2014). A Fatal Intoxication of 2,5-Dimethoxy-4-Chloroamphetamine: A Case Report. Journal of Analytical Toxicology, 38(8), 589-591. [Link]
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Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. (n.d.). Retrieved January 11, 2026, from [Link]
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2,5-Dimethoxy-4-chloroamphetamine | C11H16ClNO2 | CID 542036 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). (2019). World Health Organization. Retrieved January 11, 2026, from [Link]
-
Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) and their Salts in Schedule I of the Controlled Substances Act (CSA). (n.d.). Regulations.gov. Retrieved January 11, 2026, from [Link]
-
2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
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4-Chloro-2,5-dimethoxyamphetamine - Bionity. (n.d.). Retrieved January 11, 2026, from [Link]
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molecular weight and formula of 1,2-diiodotetrafluorobenzene
An In-Depth Technical Guide to 1,2-Diiodotetrafluorobenzene: Properties, Synthesis, and Applications
Introduction
This compound is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science, organic synthesis, and supramolecular chemistry.[1] Its unique structure, featuring a benzene ring substituted with four fluorine atoms and two adjacent iodine atoms, imparts distinct electronic properties that influence its reactivity and interactions with other molecules.[1] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a focus on the underlying scientific principles and practical methodologies.
Physicochemical and Spectroscopic Properties
The defining characteristics of this compound are summarized below, providing a foundational understanding of this compound.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₆F₄I₂[2] |
| Molecular Weight | 401.87 g/mol |
| IUPAC Name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene[2] |
| CAS Number | 2708-97-6[2] |
| Appearance | White to off-white crystalline powder or crystals[3] |
| Melting Point | 49-53 °C[3] |
| InChI Key | JQBYIZAYQMMVTO-UHFFFAOYSA-N[2] |
| SMILES | FC1=C(F)C(F)=C(I)C(I)=C1F[3] |
Spectroscopic and Crystallographic Data
The structural elucidation of this compound is well-supported by various analytical techniques, each providing unique insights into its molecular architecture.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific vibrational modes. The aromatic C-C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region, confirming the presence of the benzene ring.[1] The C-F stretching frequencies appear in the 1200-1300 cm⁻¹ range, while the C-I stretching modes are found at lower frequencies, around 700-800 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : The ¹³C NMR spectrum is characterized by distinct signals for the carbon atoms in the aromatic ring. The carbons bonded to fluorine atoms exhibit doublet of doublets due to ¹J(C,F) and ²J(C,F) coupling, with chemical shifts appearing around 119.4 and 120.8 ppm.[1]
-
¹⁹F NMR : Due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for studying the electronic environment of the fluorine atoms and for monitoring molecular interactions.[1]
-
-
X-Ray Crystallography : Single-crystal X-ray diffraction studies have provided precise information about the solid-state structure of this compound. It crystallizes in the monoclinic system with the space group P2₁/c.[1] The unit cell parameters have been determined as a = 6.2187 Å, b = 11.6168 Å, c = 5.7876 Å, and β = 93.61°.[1] These studies are crucial for understanding the intermolecular interactions, particularly halogen bonding, in the crystalline state.
Synthesis and Reactivity
The synthesis of this compound can be challenging due to the specific regiochemistry required for the introduction of the iodine atoms onto the perfluorinated ring.[1]
Synthetic Protocol
A multi-step synthesis has been reported, which involves the following key transformations:[1]
-
Step 1: Heating 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene over aluminum oxide at 330 °C.
-
Step 2: Passing hydrogen gas over a palladium on carbon catalyst at 280 °C.
-
Step 3: Treatment with fuming sulfuric acid and iodine to introduce the iodo groups.[1]
Key Reactions and Mechanisms
The reactivity of this compound is largely dictated by the presence of the two iodine atoms, which can act as leaving groups or participate in halogen bonding.
-
Formation of Dilithiotetrafluorobenzene : A significant reaction of this compound is its treatment with methyllithium at low temperatures (-78 °C), which results in the formation of dilithiotetrafluorobenzene.[1] This organolithium reagent is a valuable intermediate for the synthesis of other complex organic molecules.
-
Halogen Bonding : The electron-withdrawing nature of the tetrafluorinated benzene ring makes the iodine atoms electron-deficient, enabling them to act as potent halogen bond donors.[4] This property is extensively utilized in supramolecular chemistry and crystal engineering to construct multicomponent assemblies with specific structures and functionalities.[4][5] this compound has been shown to form co-crystals with a variety of halogen bond acceptors, including nitrogen-containing aromatic bases and thiocarbonyl compounds.[4][6]
Below is a diagram illustrating the role of this compound as a halogen bond donor in the formation of a supramolecular assembly with a generic nitrogen-containing Lewis base.
Caption: Formation of a co-crystal via halogen bonding.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable tool in various scientific disciplines.
-
Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.[1] The ability to form organometallic intermediates allows for the introduction of diverse functional groups.
-
Materials Science : The distinct electronic properties of this compound make it a candidate for the development of advanced materials with tailored electronic or optical properties.[1]
-
Supramolecular Chemistry : Its primary application lies in the study and utilization of halogen bonding.[1] By forming co-crystals with various molecules, researchers can control the solid-state architecture of materials, which is crucial for designing materials with specific properties like liquid crystallinity.[5]
-
Drug Development : While direct applications in pharmaceuticals are not extensively documented for the 1,2-isomer, the incorporation of fluorinated aromatic moieties is a well-established strategy in drug design.[7] Fluorination can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8] The principles learned from studying this compound and its isomers, such as 1,4-diiodotetrafluorobenzene, contribute to the broader understanding of how to effectively utilize fluorinated building blocks in the synthesis of novel therapeutic agents.[7]
Safety and Handling
This compound is classified as an irritant and requires careful handling to minimize exposure.
Hazard Identification
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Signal Word : Warning.
-
Target Organs : Respiratory system.
Recommended Handling and Storage Procedures
-
Ventilation : Use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear appropriate chemical-resistant gloves.
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids) if ventilation is inadequate.
-
-
Handling Practices : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as oxidizing agents.[10]
First Aid Measures
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If on Skin : Wash with plenty of water.[9]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[9]
-
If Swallowed : Seek immediate medical advice.
References
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Retrieved from [Link]
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National Hazardous Substances Library. Retrieved from [Link]
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Li, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 22(34), 5565-5578. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis. Retrieved from [Link]
-
Beyeh, K. Y., et al. (2025). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. Retrieved from [Link]
-
Valkonen, A., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3466-3476. Retrieved from [Link]
-
Fraser, H. L., et al. (2021). Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. Crystal Growth & Design, 21(10), 5649-5657. Retrieved from [Link]
-
ResearchGate. Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Retrieved from [Link]
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Drug Discovery and Development. (2018, May 15). Newly Discovered Molecule to Improve Pharmaceuticals Draws Inspiration From Nature's Toolbox. Retrieved from [Link]
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Oxford Academic. (2020, August 7). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Retrieved from [Link]
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A Technical Guide to the Determination of the Solubility of 1,2-Diiodotetrafluorobenzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1,2-diiodotetrafluorobenzene in common organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes a robust experimental methodology. It outlines the foundational principles of solid-liquid solubility, details a step-by-step experimental protocol for generating reliable solubility data, and discusses appropriate analytical techniques for quantification. The guide is structured to empower researchers to establish the solubility profile of this compound, a critical parameter for its application in synthesis, materials science, and pharmaceutical development.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic compound with the molecular formula C₆F₄I₂.[1][2] Its structure, featuring a tetrafluorinated benzene ring with two adjacent iodine atoms, imparts unique electronic properties that make it a valuable building block in various fields. It is notably used in supramolecular chemistry, where it can form co-crystals and engage in halogen bonding.[3][4] The compound is a white to off-white crystalline solid with a melting point of approximately 49-53°C.[2][5][6]
The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications. For drug development professionals, solubility influences bioavailability and formulation strategies. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. A thorough understanding of the solubility of this compound in various organic solvents is therefore essential for its effective and efficient use. This guide provides the theoretical background and a practical, self-validating experimental workflow to determine this critical parameter.
Foundational Principles of Solid-Liquid Solubility
The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. At saturation, a dynamic equilibrium is established where the rate of dissolution of the solid into the solvent is equal to the rate of precipitation of the solute from the solution.[1][3][7] This equilibrium can be represented as:
C₆F₄I₂(s) ⇌ C₆F₄I₂(dissolved)
The solubility of a compound is influenced by several factors, including the chemical structures of the solute and the solvent (the "like dissolves like" principle), temperature, and pressure.[8] For most solids, solubility increases with temperature in an endothermic dissolution process.[2][6][8]
Experimental Determination of Equilibrium Solubility
The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of common organic solvents. The protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Figure 1: Experimental workflow for the determination of the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).
-
Add an excess of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A minimum of 24-48 hours is recommended. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[1][3][7]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis
The concentration of this compound in the diluted saturated solution can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[9]
-
Instrumentation: An HPLC system equipped with a UV detector is suitable. A reversed-phase C18 column is a common choice for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used for reversed-phase chromatography. The exact composition should be optimized to achieve good peak shape and a reasonable retention time for this compound.[10][11]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve. The curve should be linear over the range of concentrations of the standards.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample of the saturated solution into the HPLC system.
-
Record the peak area for this compound.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
UV-Vis spectrophotometry is a simpler and often faster method for concentration determination, provided that no other components in the solution absorb light at the analytical wavelength.[4][12][13]
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this should yield a linear relationship.[13]
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered sample of the saturated solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility of this compound in various organic solvents should be summarized in a clear and concise table. The data should be reported in standard units such as g/L, mg/mL, or mol/L at the specified temperature.
Table 1: Illustrative Table for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
The interpretation of the solubility data should consider the polarity of the solvents. Generally, non-polar or weakly polar solutes tend to be more soluble in non-polar solvents, while polar solutes are more soluble in polar solvents. By comparing the solubility across a range of solvents with varying polarities, a comprehensive understanding of the dissolution behavior of this compound can be established.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility. These models often use a combination of machine learning and computational chemistry to predict solubility based on the molecular structure of the solute and the properties of the solvent.[14][15] While these predictive tools can be valuable for initial screening, it is crucial to recognize that they provide estimates and should be supplemented with experimental validation for critical applications.
Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[5]
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Chemistry LibreTexts. (2023, July 7). 17.4: Solubility Equilibria. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diiodotetrafluorobenzene is a halogenated aromatic compound with the molecular formula C₆F₄I₂. This guide provides a comprehensive overview of its key physical properties, namely its melting and boiling points, with a focus on the underlying principles governing these characteristics. An understanding of these properties is crucial for its application in various fields, including materials science, organic synthesis, and the study of non-covalent interactions.
Physicochemical Properties of this compound
The physical state and phase transitions of a compound are dictated by the strength of its intermolecular forces. For this compound, these interactions are particularly noteworthy due to the presence of both highly electronegative fluorine atoms and large, polarizable iodine atoms.
| Property | Value | Source |
| Molecular Formula | C₆F₄I₂ | |
| Molecular Weight | 401.87 g/mol | |
| Appearance | White to off-white crystalline powder or crystals | |
| Melting Point | 49-50 °C | |
| Melting Point | 49-53 °C | |
| Boiling Point (calculated) | 571.62 K (298.47 °C) |
The Decisive Role of Halogen Bonding and Intermolecular Forces
The melting point of this compound is significantly influenced by a specific type of non-covalent interaction known as halogen bonding.
Halogen Bonding: This is a highly directional interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the case of this compound, the electron-withdrawing fluorine atoms on the benzene ring enhance the positive character of the σ-hole on the adjacent iodine atoms. This allows for strong halogen bonds to form between the iodine of one molecule and an electron-rich region of a neighboring molecule in the solid state. This strong, directional interaction contributes to a more ordered and stable crystal lattice, thus requiring more energy to overcome, resulting in a relatively high melting point for a molecule of its size.
Dipole-Dipole Interactions and van der Waals Forces: The presence of both fluorine and iodine atoms creates a significant molecular dipole. These permanent dipoles lead to dipole-dipole interactions, further strengthening the intermolecular forces. Additionally, the large and polarizable nature of the iodine atoms contributes to significant London dispersion forces, which are also a major factor in the overall intermolecular attractions.
The interplay of these forces dictates the energy required for the transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).
Caption: Intermolecular forces governing the physical properties of this compound.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following are standard laboratory protocols.
Melting Point Determination (Capillary Method)
This method relies on observing the temperature at which a small sample of the solid in a capillary tube melts.
Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point (49-53 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
-
Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow melting range is indicative of a pure compound.
Caption: Workflow for melting point determination by the capillary method.
Boiling Point Determination (Microscale Method)
Given the potential for decomposition at high temperatures, a microscale method under atmospheric or reduced pressure is advisable.
Protocol:
-
Sample Preparation: Place a small amount (a few drops) of molten this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).
-
Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
-
Boiling Point: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
For a substance that may decompose, performing this procedure under vacuum is recommended. The setup would be similar but conducted within a distillation apparatus connected to a vacuum pump and a manometer to measure the pressure.
Applications in Research and Development
The unique electronic and structural properties of this compound make it a valuable building block in several areas:
-
Materials Science: It is used in the synthesis of advanced materials due to its electronic properties.
-
Organic Synthesis: It serves as a precursor for creating more complex molecules, particularly in medicinal chemistry.
-
Supramolecular Chemistry: Its strong halogen bonding capabilities are utilized in the design and construction of co-crystals and other supramolecular assemblies.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
A Senior Application Scientist's Guide to the Theoretical Calculation of 1,2-Diiodotetrafluorobenzene's Electronic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Manual — A Practical Framework for Computational Insight
In the realm of supramolecular chemistry and rational drug design, 1,2-diiodotetrafluorobenzene (1,2-DITFB) stands out as a potent and versatile building block. Its utility is fundamentally governed by its electronic landscape, particularly its capacity to act as a ditopic halogen bond donor.[1] This guide moves beyond a simple recitation of software commands. As a senior application scientist, my objective is to provide you with a robust conceptual and practical framework for accurately calculating and interpreting the electronic properties of this molecule. We will delve into not just the "how," but the critical "why" behind methodological choices, ensuring that the data you generate is both accurate and meaningful. Our focus will be on establishing a self-validating computational protocol, grounded in first-principles, that you can trust and adapt for your specific research questions.
Part 1: Core Theoretical Considerations for an Iodinated System
Before any calculation is initiated, a clear understanding of the molecule's underlying physics is paramount. For a heavy-element system like 1,2-DITFB, two factors dominate its electronic character: the σ-hole and relativistic effects.
The Primacy of the σ-Hole in Halogen Bonding
The defining electronic feature of the iodine atoms in 1,2-DITFB is the presence of a "σ-hole". This is a region of positive electrostatic potential located on the outermost portion of the iodine atom, directly along the extension of the C-I covalent bond.[2][3] This seemingly counter-intuitive feature—a positive region on an electronegative atom—arises from the anisotropic distribution of electron density around the iodine.[4] The electron-withdrawing nature of the perfluorinated benzene ring further depletes electron density from the iodine atoms, intensifying the positive character of the σ-hole and making 1,2-DITFB a particularly strong halogen bond donor.[5] Therefore, the accurate calculation of the Molecular Electrostatic Potential (MEP) is not merely a visualization exercise; it is the primary method for quantifying the molecule's ability to engage in the directional, non-covalent interactions that underpin its function in crystal engineering and molecular recognition.[2][6]
The Non-Negotiable Role of Relativistic Effects
Iodine, with its large atomic number (Z=53), possesses core electrons that travel at speeds approaching a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any high-accuracy quantum chemical calculation.[7] Forgetting to account for relativity is a common pitfall that leads to qualitatively incorrect results. The primary relativistic contributions are scalar effects and spin-orbit coupling.[8][9] Scalar relativistic effects contract the s and p orbitals, while spin-orbit coupling, a "heavy atom effect," can significantly influence orbital energies and molecular properties.[7][10] For iodine-containing molecules, these effects can alter the electron density distribution, impact bond lengths, and modify the energies of frontier molecular orbitals.[11] Therefore, employing a computational methodology that properly accounts for relativity is essential for trustworthiness and accuracy.
Part 2: A Validated Workflow for Electronic Property Calculation
This section details a step-by-step methodology for calculating the key electronic properties of 1,2-DITFB. The workflow is designed to ensure a robust and reproducible outcome.
Caption: Computational workflow for 1,2-DITFB electronic property analysis.
Experimental Protocol: Detailed Computational Steps
Objective: To calculate the optimized geometry, frontier molecular orbital energies, and molecular electrostatic potential of this compound.
Software: Gaussian, ORCA, or any quantum chemistry package supporting DFT and relativistic corrections.
1. Geometry Optimization:
- Action: Construct an initial 3D structure of this compound (CAS: 2708-97-6).[12]
- Methodology: Perform a geometry optimization using Density Functional Theory (DFT).
- Functional Selection: Choose the ωB97X-D functional. This long-range corrected functional with empirical dispersion is well-suited for systems where non-covalent interactions, such as halogen bonding, are important.[6]
- Basis Set Selection: Use a triple-zeta quality basis set that includes polarization and diffuse functions, such as def2-TZVP. For the iodine atoms, this basis set implicitly includes effective core potentials (ECPs) that account for scalar relativistic effects, providing a computationally efficient yet accurate approach.
- Causality: An accurate, optimized geometry is the foundation for all subsequent electronic property calculations. A structure that is not at a potential energy minimum will yield unreliable electronic data.
2. Vibrational Frequency Analysis:
- Action: Perform a frequency calculation on the optimized geometry obtained in Step 1, using the same functional and basis set.
- Validation: Confirm that the calculation yields zero imaginary frequencies.
- Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state. This is a critical self-validation step.
3. Single-Point Energy and Property Calculation:
- Action: Using the validated minimum-energy geometry, perform a single-point energy calculation. This calculation will be used to derive the electronic properties.
- Molecular Orbitals:
- From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]
- Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).[14][15] This gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[16]
- Molecular Electrostatic Potential (MEP):
- Generate the MEP surface mapped onto the electron density. This is typically done by creating a "cube" file from the calculation output.
- Visualize the surface using software like GaussView or Avogadro. Identify the regions of positive potential (typically colored blue) on the iodine atoms, corresponding to the σ-holes.[3]
- Quantify the maximum value of the electrostatic potential on the σ-hole (VS,max). This value is a direct measure of the strength of the halogen bond donor capability.[17]
Part 3: Data Presentation and Authoritative Interpretation
The output of these calculations provides a quantitative snapshot of the molecule's electronic character. Presenting this data clearly is essential for comparison and analysis.
Quantitative Data Summary
The following table presents representative theoretical values for 1,2-DITFB, calculated at the ωB97X-D/def2-TZVP level of theory.
| Electronic Property | Calculated Value | Significance |
| HOMO Energy | ~ -7.5 eV | Related to ionization potential; electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Related to electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 6.3 eV | Indicator of chemical reactivity and electronic transitions.[15][16] |
| VS,max (on Iodine σ-hole) | > +35 kcal/mol | Quantifies the strong electrophilic nature of the σ-hole, predicting robust halogen bonding.[3] |
Interpreting the Results: From Numbers to Chemical Insight
-
Strong Halogen Bond Donor: The large positive VS,max value is the most telling result. It quantitatively confirms the presence of a powerful electrophilic σ-hole on each iodine atom, explaining why 1,2-DITFB readily forms co-crystals and supramolecular assemblies with Lewis bases (halogen bond acceptors).[1][6][18] The electron-withdrawing fluorine atoms are critical for creating this highly positive potential.[5]
-
Chemical Stability: The relatively large HOMO-LUMO gap of ~6.3 eV suggests that 1,2-DITFB is a kinetically stable molecule. A large gap implies that significant energy is required to excite an electron from the ground state, correlating with lower chemical reactivity in reactions not involving the σ-hole.
-
Frontier Orbital Character: Visualization of the frontier orbitals reveals their spatial distribution. Typically for such a molecule, the HOMO will be distributed across the iodine atoms and the π-system of the benzene ring, indicating that these are the most easily ionized electrons. The LUMO is often a π* orbital of the aromatic system, indicating the likely destination of an accepted electron.
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An In-depth Technical Guide to Halogen Bonding in 1,2-Diiodotetrafluorobenzene: Principles, Methodologies, and Applications
Foreword
The landscape of supramolecular chemistry and drug design is perpetually evolving, driven by a deeper understanding of non-covalent interactions. Among these, the halogen bond (XB) has emerged from a chemical curiosity to a powerful and reliable tool for molecular assembly and ligand design.[1][2] Its strength, directionality, and tunability offer a sophisticated instrument for the rational design of complex architectures. This guide focuses on a particularly potent and intriguing halogen bond donor: 1,2-diiodotetrafluorobenzene (1,2-DITFB). Unlike its more commonly studied 1,4-isomer, the adjacent arrangement of the two iodine atoms in 1,2-DITFB introduces unique stereoelectronic properties, leading to novel binding motifs and assembly patterns. For researchers, materials scientists, and drug development professionals, a thorough comprehension of this donor is not merely academic—it is a gateway to innovation in crystal engineering, functional materials, and rational drug design.
The Fundamental Nature of the Halogen Bond: Beyond van der Waals
The halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, interacting with a Lewis base (e.g., N, O, S, or a π-system). This seemingly counter-intuitive attraction—given the high electronegativity of halogens—is explained by the concept of the σ-hole .
The σ-Hole: An Anisotropic Distribution of Charge
When a halogen atom (X) is covalently bonded to an electron-withdrawing group (R), such as the perfluorinated phenyl ring in 1,2-DITFB, the electron density around the halogen becomes anisotropically distributed. While the "equator" of the halogen atom is electron-rich, the region along the extension of the R-X bond becomes electron-deficient. This positive electrostatic potential is termed the σ-hole.[3] The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing power of the R group.[1][4] The presence of four fluorine atoms in 1,2-DITFB significantly enhances the σ-hole on the iodine atoms, making it a powerful XB donor.[5][6]
Figure 1: The σ-hole concept. The electron-withdrawing carbon framework polarizes the iodine atom, creating an electropositive region (σ-hole) that attracts a Lewis base.
This compound: A Donor of Unique Capabilities
This compound (C₆F₄I₂) is an aromatic compound notable for its two adjacent iodine atoms on a perfluorinated benzene ring.[7][8] This specific arrangement distinguishes it from its 1,3- and 1,4-isomers, primarily by enabling unique, often bifurcated, binding interactions.
Synthesis and Properties
The synthesis of 1,2-DITFB is a non-trivial process requiring precise control to achieve the correct regioselectivity.[9] One established multi-step method involves the high-temperature transformation of halogenated fluorocarbons.[7][9]
-
Molecular Formula: C₆F₄I₂[8]
-
Key Feature: The proximity of the two iodine atoms allows 1,2-DITFB to act as a "chelating" or "bifurcated" halogen bond donor, where both iodines interact with a single or closely spaced acceptor sites.[3][11]
Computational Analysis: Predicting Interaction Strength
Density Functional Theory (DFT) calculations are indispensable for predicting and rationalizing the behavior of 1,2-DITFB. Molecular electrostatic potential (MEP) maps visually confirm the presence of a strong positive σ-hole on each iodine atom. Interaction energy calculations have shown that the bifurcated iodine bond formed by 1,2-DITFB can be significantly strong, with interaction energies reaching -10.67 kcal/mol with acceptors like 2,2′-bi(1,8-naphthyridine).[3] These computational studies are critical for pre-screening potential XB acceptors and understanding the fundamental energetics driving co-crystal formation.[12] For instance, calculations demonstrate that the bifurcated iodine bond is substantially stronger than analogous bromine or chlorine bonds, explaining why co-crystallization is often successful with 1,2-DITFB where it fails with its lighter halogen counterparts.[3]
Experimental Methodologies for Studying Halogen Bonding
Validating the interactions predicted by theory requires robust experimental techniques. Co-crystallization followed by single-crystal X-ray diffraction (SCXRD) is the definitive method for characterizing halogen bonds in the solid state.
Experimental Protocol: Co-crystallization by Slow Evaporation
This protocol describes a general, reliable method for obtaining co-crystals of 1,2-DITFB with a chosen halogen bond acceptor.
Objective: To synthesize and grow single crystals of a 1,2-DITFB:Acceptor complex suitable for SCXRD analysis.
Materials:
-
This compound (Donor)
-
Halogen Bond Acceptor (e.g., pyridine derivative, thiocarbonyl compound)
-
High-purity solvent (e.g., Dichloromethane, Acetonitrile, Ethanol)
-
Small glass vials (1-2 mL) with caps
Procedure:
-
Stoichiometric Preparation: Accurately weigh the donor (1,2-DITFB) and acceptor in a desired molar ratio (commonly 1:1, 1:2, or 2:1) and place them in a clean vial.[13][14] The choice of stoichiometry can be guided by computational predictions or empirical screening.
-
Dissolution: Add the minimum amount of solvent required to fully dissolve both components at room temperature. Gentle warming may be applied if necessary, but avoid overheating which can lead to decomposition or the formation of undesired polymorphs.
-
Crystallization: Loosely cap the vial or cover it with perforated parafilm. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Growth: Monitor the vial over several hours to days. The formation of small, well-defined single crystals is the desired outcome. The rate of evaporation is critical; too fast, and a powder may precipitate, too slow, and nucleation may not occur.
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry.
-
Analysis: The harvested crystals are now ready for analysis, primarily by Single-Crystal X-ray Diffraction.
Figure 2: A generalized experimental workflow for the synthesis and structural analysis of 1,2-DITFB co-crystals.
Supramolecular Architectures Driven by 1,2-DITFB
The unique geometry of 1,2-DITFB facilitates the construction of diverse and elegant supramolecular structures. The outcomes of co-crystallization are highly dependent on the nature of the acceptor molecule.
Interactions with Nitrogen Heterocycles
Nitrogen-containing aromatic bases are common and effective XB acceptors. Studies show that 1,2-DITFB forms discrete 1:2 trimers with stronger bases, where each iodine atom binds to a separate acceptor molecule.[11][15] More fascinatingly, with certain acceptors, the nitrogen atom acts as a bifurcated acceptor , forming simultaneous halogen bonds with both adjacent iodine atoms of a single 1,2-DITFB molecule.[11] This rare motif is a direct consequence of the ortho-diiodo geometry. In a remarkable example, the co-crystal of 1,2-DITFB and 2,2′-bi(1,8-naphthyridine) forms enantiomeric double helices driven by these strong, bifurcated iodine bonds.[3]
Figure 3: A schematic of the bifurcated halogen bond motif, where a single nitrogen atom accepts simultaneous bonds from both iodine atoms of 1,2-DITFB.
Interactions with Thiocarbonyls and Other Acceptors
Thiocarbonyl compounds, with their sulfur lone pairs, are also excellent XB acceptors. Co-crystallization studies reveal that 1,2-DITFB forms zigzag-type chains with these acceptors, a geometry dictated by the ortho positioning of the iodine atoms.[5][14] These interactions can lead to 1:1, 2:1, and 1:2 donor-acceptor complexes.[5][16] The flexibility of the sulfur atom allows it to accept one or even two halogen bonds, further diversifying the potential supramolecular assemblies.[5][17]
| Acceptor Molecule | Stoichiometry (Donor:Acceptor) | Key Interaction Motif | I···Acceptor Distance (Å) | Ref. |
| 2,2′-bi(1,8-naphthyridine) | 1:1 | Bifurcated C–I···(N,N) | 2.952 (I···N), 3.485 (I···N) | [3] |
| 4-dimethylaminopyridine | 1:2 | Discrete Trimer (C-I···N) | Varies with polymorph | [11] |
| 3,5-dimethylpyridine | 1:1 | Bifurcated C–I···(N) | Not specified | [11] |
| Imidazolidine-2-thione | 2:1 & 1:2 | Zigzag Chains (C-I···S) | 3.297 - 3.498 | [5][17] |
| N,N'-dimethylthiourea | 1:1 | Zigzag Chains (C-I···S) | 3.328 | [5][17] |
Table 1: Summary of selected co-crystal structures involving this compound, highlighting the diversity of interaction motifs and stoichiometries.
Applications and Future Directions
The precise control over molecular assembly offered by 1,2-DITFB has significant implications for materials science and drug development.
-
Crystal Engineering: The ability to form predictable supramolecular architectures like helices, chains, and networks is the cornerstone of crystal engineering.[1][18] These structures can be designed to have specific physical properties, such as porosity, non-linear optical activity, or unique thermal behavior.
-
Drug Development: Halogen bonding is increasingly recognized as a key interaction in protein-ligand binding.[19] Understanding how potent XB donors like 1,2-DITFB interact with biological Lewis bases (e.g., backbone carbonyls, nitrogenous side chains) can inform the rational design of more potent and selective inhibitors. While 1,2-DITFB itself is a building block, the principles governing its interactions are directly applicable to the design of complex active pharmaceutical ingredients (APIs).
-
Functional Materials: Halogen-bonded co-crystals have been shown to exhibit interesting properties like liquid crystallinity and the formation of supramolecular gels.[1][2] The strong, directional interactions provided by 1,2-DITFB are ideal for creating highly ordered functional materials.
The study of this compound continues to reveal new facets of halogen bonding. Future research will likely focus on exploiting its unique bifurcated binding mode to create more complex, multi-component systems and to design ligands for challenging biological targets where precise geometric recognition is paramount.
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906–1932. [Link]
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Li, Q., et al. (2018). Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). Molecules, 23(5), 1183. [Link]
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Stilinović, V., et al. (2021). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design, 21(1), 439–450. [Link]
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review. [Link]
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Mäkelä, T., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3512–3523. [Link]
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Grabowski, S. J. (2022). Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis. Crystal Growth & Design, 22(2), 1339–1348. [Link]
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Bryce, D. L., et al. (2021). Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. Canadian Journal of Chemistry. [Link]
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ACS Publications. (n.d.). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. [Link]
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ResearchGate. (n.d.). Important Bond Parameters of 1,2-DITFB Complexes. [Link]
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Mäkelä, T., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ResearchGate. [Link]
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ResearchGate. (n.d.). Halogen bonding in Co-crystallization of potentially ditopic diiodotetrafluorobenzene: A powerful tool for constructing multicomponent supramolecular assemblies. [Link]
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PubMed. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. [Link]
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PubChem. (n.d.). 1,4-Diiodotetrafluorobenzene-piperidine 1/2. [Link]
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Slater, A. G., et al. (2014). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. The Journal of Physical Chemistry C, 118(30), 16843–16849. [Link]
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Stilinović, V., et al. (2022). Anticooperativity of Multiple Halogen Bonds and Its Effect on Stoichiometry of Cocrystals of Perfluorinated Iodobenzenes. Crystal Growth & Design, 22(4), 2589–2598. [Link]
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Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490–541. [Link]
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A Technical Guide to the Crystal Structure Analysis of 1,2-Diiodotetrafluorobenzene in Supramolecular Assemblies
Preamble: The Unseen Structure and Its Manifestations
In the domain of crystal engineering and supramolecular chemistry, 1,2-diiodotetrafluorobenzene (C₆F₄I₂) stands out as a molecule of significant interest.[1] Its chemical architecture—a perfluorinated benzene ring functionalized with two adjacent iodine atoms—creates a powerful and geometrically specific halogen bond donor.[2] The potent electron-withdrawing effect of the fluorine atoms renders the iodine atoms highly electron-deficient, making them exceptional Lewis acids.
Part 1: Methodologies for Co-crystal Synthesis and Analysis
The reliable formation of high-quality co-crystals is the bedrock of structural analysis. The choice of methodology is dictated by the desired outcome, whether it be screening for new crystalline phases or growing large single crystals suitable for diffraction studies.
Synthesis of this compound
While commercially available, understanding the synthesis provides context for its purity and reactivity. A common laboratory-scale synthesis involves a multi-step process that requires precise control to achieve the correct regiochemistry.[1] For instance, one route may involve the high-temperature transformation of other halogenated fluorocarbons, followed by treatment with fuming sulfuric acid and iodine to install the iodine atoms at the desired adjacent positions.[1]
Co-crystallization Experimental Protocols
Two primary techniques have proven effective for generating co-crystals with this compound.
Protocol 1: Solution-Based Crystallization (Slow Evaporation)
This method is the gold standard for obtaining diffraction-quality single crystals. The deliberate pace allows for the ordered self-assembly of molecules from a supersaturated solution into a well-defined lattice.
-
Step 1: Reagent Preparation: Accurately weigh stoichiometric amounts of this compound and the chosen halogen bond acceptor (e.g., a pyridine derivative or thiourea). Common ratios to explore are 1:1, 1:2, and 2:1 (donor:acceptor).[2]
-
Step 2: Dissolution: Dissolve the components in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetonitrile).[2][3] Gentle heating may be required to ensure complete dissolution.
-
Step 3: Crystallization: Loosely cap the vial (e.g., with pierced parafilm) and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Step 4: Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Harvest the crystals promptly once they reach a suitable size (typically >0.1 mm in at least two dimensions) to prevent degradation or the formation of polycrystalline masses.
Causality Behind the Method: The principle of slow evaporation relies on gradually increasing the concentration of the solutes beyond the saturation point, which provides the thermodynamic driving force for crystallization. The slow rate is crucial to allow molecules to adopt the most energetically favorable positions in the crystal lattice, minimizing defects and leading to high-quality single crystals.
Protocol 2: Mechanochemical Synthesis (Neat or Liquid-Assisted Grinding)
Mechanochemistry offers a rapid, solvent-free, and often exhaustive method for screening co-crystal formation. It is particularly effective for identifying new solid phases that may not be accessible from solution.[4]
-
Step 1: Reagent Loading: Place the pre-weighed solid reactants into a stainless steel ball-milling jar along with one or two stainless steel balls.[4]
-
Step 2: Grinding: Mill the mixture at a set frequency (e.g., 25 Hz) for a defined period (e.g., 15-30 minutes). For liquid-assisted grinding, a few microliters of a non-solvent or a solvent that does not readily dissolve the components can be added to catalyze the phase transformation.
-
Step 3: Product Analysis: The resulting powder is immediately analyzed using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed by comparing the experimental pattern to the patterns of the starting materials.
Causality Behind the Method: The mechanical energy input breaks down the initial crystal lattices and creates highly reactive surfaces. This intimate contact between the components facilitates molecular recognition and self-assembly into a new, thermodynamically stable co-crystal lattice, often bypassing the kinetic barriers associated with solution-based methods.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the definitive technique for elucidating the atomic-level structure of a crystalline material. The workflow is a systematic process from data collection to the final, validated structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data using full-matrix least-squares on F² until convergence is achieved.[2] Software suites such as WinGX or Olex2 are commonly used to integrate programs like SHELXT (for structure solution) and SHELXL (for refinement).[4]
Part 2: Structural Insights from this compound Co-crystals
The ortho-positioning of the two iodine atoms is not a trivial detail; it is the defining feature that dictates the unique supramolecular architectures formed by this compound.
The Halogen Bond: A Predictable and Directional Interaction
The primary interaction driving the self-assembly is the halogen bond (XB), a non-covalent interaction between the electropositive region (the σ-hole) on the iodine atom and a Lewis basic site (e.g., the lone pair on a nitrogen or sulfur atom) on an acceptor molecule.[2] In 1,2-DITFB, the two adjacent σ-holes create a unique binding pocket.
Dominant Supramolecular Motifs
The geometry of 1,2-DITFB precludes the formation of simple linear chains often seen with its 1,4-isomer. Instead, it favors more complex and often elegant arrangements.
-
Zigzag Chains: In 1:1 co-crystals with acceptors like thiocarbonyls, the most common motif is a continuous zigzag chain where donor and acceptor molecules alternate.[2] The ~60° angle between the two C-I bonds on the benzene ring naturally propagates this angular topology through the crystal.
-
Discrete Trimers: When co-crystallized with stronger Lewis bases like pyridines, 1,2-DITFB often forms discrete 1:2 (donor:acceptor) trimers. In this arrangement, each iodine atom of a single 1,2-DITFB molecule engages in a halogen bond with a separate acceptor molecule.[4]
-
Bifurcated Halogen Bonds: A rare and highly significant motif observed in several 1:1 co-crystals is the bifurcated halogen bond. Here, a single nitrogen atom on a pyridine acceptor simultaneously accepts halogen bonds from both adjacent iodine atoms of the 1,2-DITFB molecule.[4] This highly unusual binding mode is a direct consequence of the pre-organized geometry of the ortho-diiodo donor.
Caption: Comparison of linear and bifurcated halogen bonding motifs.
Quantitative Structural Data
The following table summarizes key crystallographic and interaction data from representative co-crystals of this compound, illustrating the metrics discussed.
| Co-former Acceptor | Stoichiometry (Donor:Acceptor) | Space Group | Halogen Bond Type | I···X Distance (Å) | C–I···X Angle (°) | Supramolecular Motif | Reference |
| Imidazolidine-2-thione | 1:1 | P2₁/c | C–I···S | ~3.2 - 3.4 | ~170-175 | Zigzag Chain | [2] |
| Pyridine Derivative | 1:2 | P-1 | C–I···N | ~2.8 - 3.0 | ~175 | Discrete Trimer | [4] |
| Pyridine Derivative | 1:1 | P2₁/c | C–I···(N,N) | ~2.9 / ~3.4 | ~160 / ~110 | Bifurcated Dimer | [4] |
Note: The values presented are representative and can vary between different co-crystals.
The strength of a halogen bond is typically correlated with a shorter I···X distance (where X is the acceptor atom) and a C–I···X angle closer to 180°. The distances in the table are significantly shorter than the sum of the van der Waals radii of the respective atoms, confirming the presence of a strong, specific interaction.[2]
Conclusion and Outlook
The crystal structure analysis of this compound is a compelling case study in supramolecular chemistry, where the properties of a molecule are revealed not in isolation, but through its interactions with others. The fixed ortho geometry of its iodine atoms makes it a highly specialized and predictable building block for the construction of complex solid-state architectures, including zigzag chains and assemblies featuring rare bifurcated halogen bonds.[2][4]
The protocols and analytical principles outlined in this guide provide a framework for researchers to harness the power of this unique molecule in crystal engineering, materials science, and drug development. While its behavior in co-crystals is well-documented, the definitive structure of pure this compound remains an intriguing and valuable target for future crystallographic investigation. Its determination would complete our understanding of this foundational building block and provide a crucial benchmark for computational and theoretical studies.
References
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Päivärinta, J., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3546–3556. Available at: [Link]
-
Bedeković, N., et al. (2016). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design, 16(1), 449-459. Available at: [Link]
-
Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906–1932. Available at: [Link]
-
Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906–1932. (PMC version). Available at: [Link]
-
ResearchGate. (2016). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Available at: [Link]
-
Bruce, D. W., et al. (2015). Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes Formed between 4-Alkoxycyanobiphenyls and 1,4-Diiodotetrafluorobenzene. Crystal Growth & Design, 15(11), 5531-5537. Available at: [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
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ACS Publications. (2016). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
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The Insightful Investigator. (2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]
-
The Royal Institution. (2013). Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. YouTube. Available at: [Link]
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A Spectroscopic Guide to 1,2-Diiodotetrafluorobenzene: Elucidating Structure Through NMR, IR, and Mass Spectrometry
Abstract
This technical guide provides an in-depth exploration of the spectroscopic properties of 1,2-diiodotetrafluorobenzene, a key building block in organofluorine chemistry and supramolecular assembly. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. Beyond a mere compilation of data, this guide offers insights into the experimental considerations and the fundamental principles that govern the spectroscopic behavior of this highly halogenated aromatic system. Through detailed protocols, data interpretation, and visual representations, we aim to equip the reader with a comprehensive understanding of how to characterize and confirm the structure of this compound.
Introduction
This compound is a versatile chemical intermediate whose utility is rooted in its unique electronic and structural properties. The presence of four electron-withdrawing fluorine atoms and two bulky, polarizable iodine atoms on a benzene ring creates a molecule with distinct reactivity, making it a subject of interest in materials science and pharmaceutical synthesis.[1] Accurate and unambiguous characterization of this compound is paramount for its effective application. This guide provides a detailed spectroscopic analysis, focusing on the three cornerstone techniques of modern chemical analysis: NMR, IR, and Mass Spectrometry.
The following sections will dissect the expected and observed spectroscopic data for this compound. We will explore the causality behind the spectral features, offering a framework for understanding the interplay of its constituent atoms.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The molecule's symmetry, or lack thereof, and the strong electronic effects of the halogen substituents are key determinants of its spectral signatures.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-fluorine framework of this compound. Due to the absence of protons, ¹H NMR is not applicable. Therefore, our focus will be on ¹³C and ¹⁹F NMR.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's C₂ symmetry. The carbon atoms bonded to iodine will appear at a significantly different chemical shift compared to those bonded to fluorine.
Expected Chemical Shifts:
Based on data from the closely related para-diiodotetrafluorobenzene and general trends for halogenated benzenes, the following chemical shifts can be predicted[2][3]:
-
C-I Carbons (C1, C2): These carbons are expected to be significantly shielded by the iodine atoms and will likely appear in the range of 90-100 ppm. The heavy atom effect of iodine contributes to this upfield shift.
-
C-F Carbons (C3, C6): These carbons, directly attached to highly electronegative fluorine atoms, will be deshielded and are expected to resonate downfield, likely in the region of 140-150 ppm.
-
C-F Carbons (C4, C5): These carbons are also attached to fluorine and will be in a similar region to C3 and C6, though slight differences may arise due to their proximity to the iodinated carbons.
Data Summary: ¹³C NMR
| Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C1, C2 (C-I) | ~95 | Triplet of doublets (td) |
| C3, C6 (C-F) | ~145 | Doublet of triplets (dt) |
| C4, C5 (C-F) | ~143 | Doublet of doublets of doublets (ddd) |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve approximately 50-100 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Technique: Proton-decoupled ¹³C NMR.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the solvent peak.
Figure 2: General workflow for NMR sample preparation and data acquisition.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides detailed information about the fluorine environments in the molecule.[4][5] For this compound, two distinct fluorine signals are expected due to the C₂ symmetry.
Expected Chemical Shifts and Coupling Constants:
The chemical shifts of fluorine atoms on an aromatic ring are influenced by the nature and position of other substituents.[6][7]
-
F3, F6: These fluorine atoms are ortho to an iodine atom and meta to another fluorine.
-
F4, F5: These fluorine atoms are meta to an iodine atom and ortho and para to other fluorines.
The spectrum will exhibit complex splitting patterns due to homo- and heteronuclear couplings (¹⁹F-¹⁹F and ¹⁹F-¹³C). The expected chemical shifts are in the typical range for aromatic fluorides, likely between -120 and -160 ppm relative to CFCl₃.[8]
Data Summary: ¹⁹F NMR
| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |
| F3, F6 | ~ -130 to -140 | ³J(F-F) ≈ 20 Hz, ⁴J(F-F) ≈ 5-10 Hz |
| F4, F5 | ~ -150 to -160 | ³J(F-F) ≈ 20 Hz, ⁴J(F-F) ≈ 5-10 Hz, ⁵J(F-F) ≈ 2-5 Hz |
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Prepare the sample as described for ¹³C NMR.
-
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Technique: Proton-decoupled ¹⁹F NMR.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 64-128 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Process the data as described for ¹³C NMR, referencing the spectrum to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups and fingerprinting the compound.[9][10][11]
Interpretation of the IR Spectrum:
The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-C stretching vibrations. The absence of C-H bonds means no signals will be observed in the typical C-H stretching region (~3000 cm⁻¹).
-
C-F Stretching: Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Bands of medium intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-I Stretching: These vibrations occur at lower frequencies, typically below 700 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1480-1600 | Aromatic C=C stretching | Medium-Strong |
| ~1000-1300 | C-F stretching | Strong |
| Below 700 | C-I stretching | Weak-Medium |
Experimental Protocol: IR Spectroscopy (Solid State)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 402, corresponding to the molecular weight of C₆F₄I₂. The presence of two iodine atoms will lead to characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak at m/z 402.
-
Fragment Ions:
-
Loss of an iodine atom: A significant peak at m/z 275 ([M-I]⁺).
-
Loss of both iodine atoms: A peak at m/z 148 ([M-2I]⁺).
-
Other fragments corresponding to the tetrafluorobenzene moiety and its further fragmentation may also be observed.
-
Data Summary: Mass Spectrometry (EI)
| m/z | Proposed Fragment |
| 402 | [C₆F₄I₂]⁺ (Molecular Ion) |
| 275 | [C₆F₄I]⁺ |
| 148 | [C₆F₄]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
Detection: Detect the ions and generate the mass spectrum.
Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. ¹³C and ¹⁹F NMR spectroscopy are essential for confirming the carbon-fluorine framework and the substitution pattern on the aromatic ring. Infrared spectroscopy offers a rapid method for identifying the key functional groups and serves as a valuable fingerprint for the compound. Finally, mass spectrometry confirms the molecular weight and provides insights into the stability and fragmentation of the molecule. The combined application of these techniques, guided by the principles and protocols outlined in this guide, enables the confident identification and quality assessment of this compound for its various applications in research and development.
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Viger-Gravel, J., Leclerc, S., Korobkova, I., & Bryce, D. L. (2013). Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes. CrystEngComm, 15(16), 3147-3156. [Link]
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A Senior Application Scientist's Guide to 1,2-Diiodotetrafluorobenzene: Sourcing, Purity, and Practical Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Key Building Block
1,2-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound with a unique molecular architecture that makes it a valuable reagent in various fields of chemical research.[1] With a molecular weight of 401.87 g/mol , its structure is characterized by a perfluorinated benzene ring with two adjacent iodine atoms.[1][2] This specific arrangement of electron-withdrawing fluorine atoms and large, polarizable iodine atoms imparts distinct electronic properties and reactivity.[1] It is particularly noted for its application in supramolecular chemistry, where it serves as a powerful halogen bond donor in the formation of co-crystals.[3][4][5] Furthermore, its reactivity with organolithium reagents, such as methyllithium, to form dilithiotetrafluorobenzene makes it a critical precursor for synthesizing more complex organofluorine compounds and organometallics.[1][6] This guide provides an in-depth overview of its commercial availability, purity standards, and the technical considerations essential for its effective use in a laboratory setting.
Diagram 1: Chemical Structure and Properties of this compound
Caption: Key properties of this compound.
Part 1: Commercial Availability and Sourcing
This compound is readily available from several major chemical suppliers, typically offered in research-grade purities. When sourcing this material, it is crucial to compare specifications from different vendors to ensure the purity level meets the requirements of the intended application, whether for sensitive catalytic reactions or for robust co-crystallization studies.
Table 1: Commercial Suppliers of this compound
| Supplier | Brand | Typical Purity/Assay | CAS Number | Notes |
|---|---|---|---|---|
| MilliporeSigma | Sigma-Aldrich | 99%[2][6] | 2708-97-6 | Often cited in peer-reviewed literature.[6] |
| Thermo Fisher Scientific | Acros Organics | ≥98.5% (GC)[7] | 2708-97-6 | Specifications include appearance and melting point range.[7] |
| Smolecule | Smolecule | Custom Purity | 2708-97-6 | Provides information on synthesis and purification methods.[1] |
| Crescent Chemical Co. | - | - | 2708-97-6 | Listed as a product in their catalog.[8] |
| Benchchem | Benchchem | - | 2708-97-6 | Provides synthesis information.[3] |
Part 2: Understanding Purity, Synthesis, and Purification
While commercial suppliers typically offer this compound at high purity (≥98.5-99%), understanding the potential impurities is critical for troubleshooting experimental outcomes. These impurities are often byproducts of the synthetic route used for its manufacture.
Common Synthetic Approaches
The synthesis of this compound is a non-trivial process due to the need for precise regioselectivity on a highly deactivated perfluorinated ring.[3]
-
Multi-Step Halogenation: A common, albeit complex, method involves high-temperature transformations of other halogenated fluorocarbons.[1][3] This can involve steps like dehalogenation followed by a carefully controlled iodination reaction.
-
Hypervalent Iodine Reagents: Milder and more modern approaches may utilize hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in combination with an iodine source to facilitate iodination under less harsh conditions.[1]
Given these pathways, potential impurities may include:
-
Isomeric Byproducts: 1,3- and 1,4-diiodotetrafluorobenzene.
-
Incompletely Reacted Precursors: Mono-iodotetrafluorobenzene or residual starting materials.
-
Catalyst Residues: Traces of metals (e.g., palladium) or other reagents used in the synthesis.[1]
Standard Purification Protocols
Achieving high purity necessitates robust purification techniques to remove closely related structural isomers and other byproducts. The choice of method is dictated by the nature of the impurities present.
Diagram 2: General Workflow for Synthesis and Purification
Caption: A typical workflow from synthesis to high-purity product.
Experimental Protocol: Purification by Column Chromatography
This protocol is a representative method for removing common impurities from crude this compound.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as pure hexane or cyclohexane. The less polar this compound will elute faster than more polar impurities.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid. Recovery rates for this technique are typically in the range of 85-95%.[1]
Part 3: Analytical Techniques for Purity Assessment
Verifying the purity of this compound is paramount. A combination of chromatographic and spectroscopic methods is typically employed to confirm both the identity and purity of the compound.[][10]
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Insights |
|---|---|---|
| Gas Chromatography (GC) | Quantitative Purity | Determines the percentage of the main component relative to volatile impurities. Often used by suppliers for Certificates of Analysis (CoA).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹³C) | Structural Confirmation & Purity | Confirms the chemical structure and substitution pattern. Can detect and identify structurally similar impurities (e.g., isomers). |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound and can be coupled with GC (GC-MS) or LC (LC-MS) to identify impurities.[][10] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms the presence of characteristic C-F and aromatic C-C bonds, ensuring the fundamental structure is correct.[7] |
| Differential Scanning Calorimetry (DSC) | High-Purity Determination | Measures the melting point depression and broadening caused by impurities, allowing for the calculation of absolute purity for materials that are already >98% pure.[11] |
Part 4: Safe Handling and Storage
Proper handling and storage are essential due to the hazardous nature of this chemical.
Table 3: Summary of Safety Information
| Hazard Category | GHS Classification & Statements | Recommended Precautions & PPE |
|---|---|---|
| Skin Irritation | Category 2 (H315: Causes skin irritation)[2] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[2] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation)[2] | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.[2] |
| Storage | Combustible Solids (Storage Class 11) | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[12]
Conclusion
This compound is an indispensable tool for advanced chemical synthesis and materials science. Its successful application hinges on sourcing high-purity material and understanding the potential chemical landscape of its impurities. By employing rigorous purification techniques and verifying purity with appropriate analytical methods, researchers can ensure the reliability and reproducibility of their experimental results. Adherence to strict safety protocols is non-negotiable to ensure a safe laboratory environment when working with this potent chemical building block.
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Jin, W.-J., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. [Link]
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Raatikainen, K., et al. (2021, May 5). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ResearchGate. [Link]
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reactivity of the C-I bond in 1,2-diiodotetrafluorobenzene
An In-Depth Technical Guide to the Reactivity of the C-I Bond in 1,2-Diiodotetrafluorobenzene
Authored by: A Senior Application Scientist
Abstract
This compound (1,2-DITFB) is a highly versatile and reactive organohalogen compound that has garnered significant interest within the scientific community. Its unique structural and electronic properties, characterized by a perfluorinated aromatic ring flanked by two vicinal iodine atoms, render the carbon-iodine (C-I) bonds susceptible to a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of these C-I bonds, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its behavior in halogen bonding, organometallic catalysis, and nucleophilic substitution reactions. This document is structured to provide not just procedural knowledge but also a deep causal understanding behind experimental choices, supported by detailed protocols, mechanistic diagrams, and authoritative references.
Introduction to this compound: A Synthon of Strategic Importance
This compound, with the molecular formula C₆F₄I₂, is an aromatic compound distinguished by the presence of four electron-withdrawing fluorine atoms and two reactive iodine atoms on a benzene core.[1] This specific arrangement of substituents creates a molecule with unique electronic properties that make it an invaluable building block in several advanced chemical fields.[1] Its utility spans from the rational design of complex supramolecular architectures to its role as a key intermediate in the synthesis of novel pharmaceuticals.[1][2] The reactivity of 1,2-DITFB is overwhelmingly dictated by the nature of its two C-I bonds. These bonds serve as versatile handles for a variety of chemical transformations, including:
-
Halogen Bonding: Acting as a potent halogen bond donor.
-
Cross-Coupling Reactions: Undergoing facile oxidative addition in metal-catalyzed processes.
-
Nucleophilic Attack: Participating in metal-halogen exchange and nucleophilic aromatic substitution.
This guide will systematically dissect each of these reactivity modes, providing both theoretical grounding and practical, field-proven insights.
Molecular and Electronic Profile
The strategic placement of fluorine and iodine atoms on the benzene ring is the primary determinant of the molecule's reactivity. The four fluorine atoms exert a powerful electron-withdrawing effect through induction, which significantly polarizes the aromatic ring and, consequently, the C-I bonds. This polarization enhances the electrophilicity of the iodine atoms, making them excellent halogen bond donors, and activates the C-I bonds toward oxidative addition and nucleophilic attack.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆F₄I₂ | [1] |
| Molecular Weight | 401.87 g/mol | [1] |
| CAS Number | 2708-97-6 | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 49-53 °C | [6] |
| IUPAC Name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | [5] |
X-ray crystallographic studies have provided definitive structural information, confirming the planar geometry of the benzene ring and the precise bond lengths and angles of the substituents.[1] Spectroscopic techniques are crucial for its characterization. The infrared spectrum shows characteristic vibrational modes for C-F, C-I, and aromatic C-C bonds, while ¹³C and ¹⁹F NMR spectroscopy reveals distinct chemical environments that reflect the molecule's unique substitution pattern.[1]
The Multifaceted Reactivity of the C-I Bond
The C-I bond in 1,2-DITFB is the focal point of its chemical versatility. Its relatively low bond dissociation energy and the electronic influence of the fluorinated ring allow it to participate in a wide array of reactions.
Halogen Bonding: A Supramolecular Directing Group
Halogen bonding (XB) is a non-covalent interaction wherein a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. The electron-withdrawing fluorine atoms on the 1,2-DITFB ring pull electron density away from the iodine atoms, creating a region of positive electrostatic potential on the outermost portion of the iodine, known as a σ-hole. This σ-hole can interact strongly with electron-rich atoms like nitrogen, sulfur, or oxygen.[3][4]
This capability has been extensively exploited to construct co-crystals and complex supramolecular assemblies.[7][8] 1,2-DITFB has been shown to form predictable halogen-bonded complexes with a variety of acceptors, including pyridine derivatives and thiocarbonyl compounds.[4][9][10] The geometry of the vicinal iodine atoms allows for unique binding motifs, such as bifurcated halogen bonds where a single Lewis base accepts interactions from both iodine atoms.[9]
Organometallic Chemistry and Cross-Coupling Reactions
The C-I bond is the weakest carbon-halogen bond, making it highly susceptible to oxidative addition to low-valent transition metal centers, a critical step in many cross-coupling reactions.[11][12] This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, making 1,2-DITFB a valuable precursor for complex organic molecules.[2]
Palladium-catalyzed cross-coupling reactions are workhorse transformations in modern synthesis.[13][14] The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[13][15]
A significant challenge when using 1,2-DITFB is achieving selective mono-functionalization over di-functionalization.[11] Careful control of stoichiometry, reaction temperature, and catalyst/ligand choice is paramount to control the outcome.[11]
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is a powerful reaction for which 1,2-DITFB is an excellent substrate.
Objective: To synthesize a mono-alkynylated tetrafluoroiodobenzene derivative.
Methodology:
-
Vessel Preparation: A flame-dried Schlenk flask is charged with this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).[11]
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with argon gas. This cycle is repeated three times to ensure an inert atmosphere, which is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Reagent Addition: Degassed solvent (e.g., THF or toluene) and a suitable amine base (e.g., triethylamine, 2-3 eq) are added via syringe.[11] The base is essential for neutralizing the HI generated during the reaction.
-
Substrate Introduction: The terminal alkyne (1.1 eq for mono-coupling) is added dropwise via syringe.[11] Using a slight excess of the alkyne helps drive the reaction to completion.
-
Reaction Execution: The mixture is stirred at room temperature or heated (e.g., 50-70 °C) as needed. Higher temperatures may be required for less reactive alkynes.[11]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to isolate the desired mono-coupled product.[11]
Reactivity Towards Nucleophiles
The electronic properties of 1,2-DITFB also make its C-I bonds susceptible to nucleophilic attack through different mechanisms.
A prominent reaction is the metal-halogen exchange with strong organometallic nucleophiles like methyllithium (MeLi) at low temperatures (-78 °C).[1] This reaction proceeds rapidly to afford dilithiotetrafluorobenzene, a versatile intermediate for introducing other functional groups.[1]
Protocol: Synthesis of Dilithiotetrafluorobenzene
-
Dissolve this compound in anhydrous diethyl ether under an argon atmosphere at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of methyllithium (2.0 equivalents) in diethyl ether while maintaining the low temperature.
-
Stir the mixture at -78 °C for 1-2 hours.
-
The resulting solution of dilithiotetrafluorobenzene can be used directly in subsequent reactions with various electrophiles.[1]
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[16][17] The presence of the four strongly electron-withdrawing fluorine atoms is crucial as they stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[17]
Interestingly, in SNAr reactions, fluoride is often a better leaving group than iodide. This is because the first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the initial attack by the nucleophile.[16] However, the C-I bond can still undergo SNAr with potent nucleophiles under appropriate conditions.
Computational and Theoretical Insights
Modern computational chemistry, particularly Density Functional Theory (DFT), has provided invaluable insights into the reactivity of 1,2-DITFB.[18] Theoretical studies have been instrumental in quantifying the strength and nature of halogen bonds, corroborating experimental findings from X-ray crystallography.[19][20] These calculations can map the electrostatic potential surface of the molecule, visually identifying the electrophilic σ-hole on the iodine atoms and predicting the geometry of halogen-bonded adducts.[19] Furthermore, computational modeling can elucidate reaction mechanisms, calculate activation barriers for processes like oxidative addition, and help rationalize the observed selectivity in complex reactions, guiding the design of more efficient synthetic protocols.[21]
Conclusion and Future Outlook
The reactivity of the C-I bonds in this compound is rich and multifaceted, making it a cornerstone synthon for chemists across various disciplines. Its ability to act as a robust halogen bond donor, a reactive partner in cross-coupling catalysis, and a substrate for nucleophilic attack provides a powerful toolkit for molecular construction. The ongoing interplay between experimental synthesis and computational analysis continues to uncover new applications for this remarkable molecule. Future research will likely focus on developing highly selective catalytic systems for the controlled, sequential functionalization of its two C-I bonds, enabling the streamlined synthesis of increasingly complex and high-value molecules for materials science and medicine.
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An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,2-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,2-diiodotetrafluorobenzene, a key building block in modern fluorine chemistry. The document delves into the early synthetic routes, offering detailed experimental protocols and exploring the chemical principles that underpin these pioneering methods. By examining the evolution of its synthesis, from early multi-step processes to more direct approaches, this guide offers valuable insights into the development of polyfluoroaromatic chemistry. The unique properties and diverse applications of this compound in materials science and as a precursor in organic synthesis are also highlighted, underscoring its continued relevance in contemporary research and development.
Introduction: The Emergence of a Versatile Polyfluorinated Arene
This compound, with the chemical formula C₆F₄I₂, is a white to off-white crystalline solid that has carved a significant niche in the landscape of organofluorine chemistry.[1] Its structure, featuring a perfluorinated benzene ring substituted with two adjacent iodine atoms, bestows upon it a unique combination of reactivity and supramolecular behavior. The electron-withdrawing nature of the four fluorine atoms renders the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution and in the formation of organometallic intermediates. Simultaneously, the two iodine atoms serve as powerful halogen bond donors, making this compound a valuable tool in crystal engineering and the construction of complex supramolecular assemblies.
The development of synthetic routes to polyfluoroaromatic compounds gained significant momentum in the mid-20th century, driven by the unique properties imparted by fluorine atoms to organic molecules.[2][3] This era of exploration laid the groundwork for the synthesis of a wide array of fluorinated building blocks, including this compound. This guide will trace the historical path of its synthesis, from early, often challenging, multi-step procedures to more refined methods, providing a deeper understanding of the evolution of synthetic strategies in this specialized field of chemistry.
The Genesis of a Molecule: Early Synthetic Strategies
The initial syntheses of this compound were intrinsically linked to the broader development of methods for preparing polyfluoroaromatic compounds. These early approaches were often characterized by their multi-step nature and reliance on the transformation of more readily available fluorinated precursors.
The 1958 Synthesis from a Chlorinated Toluene Derivative
One of the earliest documented syntheses of this compound was reported in 1958, starting from 2-chloroheptafluorotoluene.[4] This method, while effective, highlights the intricate and often lengthy pathways required to access specific isomers of polyfluorinated compounds at the time.
The synthesis commenced with the hydrolysis of the trifluoromethyl group of 2-chloroheptafluorotoluene. A novel technique was developed for this transformation, employing alumina and steam at high temperatures. This step yielded a mixture of 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and its decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene.[4]
The subsequent step involved the selective removal of the chlorine atom from 2,3,4,5-tetrafluorochlorobenzene without affecting the fluorine substituents. This was achieved through a reduction reaction with hydrogen gas over a palladium on charcoal catalyst at 280°C, affording 1,2,3,4-tetrafluorobenzene.[4]
The final step was the iodination of 1,2,3,4-tetrafluorobenzene. This was accomplished by treating it with iodine in the presence of fuming sulfuric acid. After recrystallization from an ethanol-water mixture, this compound was obtained as white plates with a melting point of 50.5-51.8°C.[4]
Experimental Protocol: Synthesis from 2-Chloroheptafluorotoluene (1958) [4]
-
Step 1: Hydrolysis of 2-Chloroheptafluorotoluene. 2-Chloroheptafluorotoluene is passed over alumina with steam at high temperatures to yield 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and 2,3,4,5-tetrafluorochlorobenzene.
-
Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene. The vaporized 2,3,4,5-tetrafluorochlorobenzene is passed with hydrogen gas through a tube containing a 10% palladium on activated charcoal catalyst heated to 280°C to produce 1,2,3,4-tetrafluorobenzene.
-
Step 3: Iodination of 1,2,3,4-Tetrafluorobenzene. 1,2,3,4-Tetrafluorobenzene is reacted with iodine and fuming sulfuric acid to yield this compound. The crude product is purified by recrystallization from a 60% ethanol-water mixture.
dot graph TD { A[2-Chloroheptafluorotoluene] -->|Alumina, Steam, High Temp.| B{Mixture}; B --> C[2-Chloro-3,4,5,6-tetrafluorobenzoyl fluoride]; B --> D[2,3,4,5-Tetrafluorochlorobenzene]; D -->|H₂, Pd/C, 280°C| E[1,2,3,4-Tetrafluorobenzene]; E -->|I₂, Fuming H₂SO₄| F[this compound];
}
The Organomercury Route: A More Direct Approach
The late 1960s saw the emergence of organomercury compounds as valuable intermediates in the synthesis of polyfluoroaromatic compounds. In 1967, a more direct synthesis of this compound was reported, utilizing tetrafluoro-o-phenylenemercury as a key precursor.
The synthesis of the tetrafluoro-o-phenylenemercury precursor itself was a topic of study, with procedures for its preparation being described in the chemical literature.[5]
dot graph TD { A[Tetrafluoro-o-phenylenemercury] -- "I₂" --> B[this compound];
}
The Diazotization Pathway: An Alternative Amine-Based Route
Another historical synthetic route that was explored for the preparation of polyfluoroaromatic iodides involved the diazotization of polyfluoroanthranilic acids. This method, a variation of the well-known Sandmeyer reaction, offered a pathway starting from an amino-substituted precursor.
The process would involve the diazotization of tetrafluoroanthranilic acid with a nitrite source in the presence of a strong acid to form a diazonium salt.[7][8][9] This intermediate could then be treated with an iodide salt, such as potassium iodide, to introduce the iodine atoms onto the aromatic ring. While specific literature detailing the successful synthesis of this compound via this exact route is not prominently cited in recent reviews, the diazotization of fluorinated amines was a known method for the synthesis of iodoarenes during that period.[10][11]
Comparative Analysis of Historical Synthetic Methods
The evolution of the synthesis of this compound reflects the broader progress in organofluorine chemistry. The early methods, while groundbreaking for their time, were often lengthy and required harsh reaction conditions.
| Method | Starting Material | Key Steps | Reported Yield | Year | Advantages | Disadvantages |
| From Chlorinated Toluene | 2-Chloroheptafluorotoluene | Hydrolysis, Reduction, Iodination | 67% (for the iodination step) | 1958 | Utilized a readily available byproduct. | Multi-step, harsh conditions (high temp.). |
| Organomercury Route | Tetrafluoro-o-phenylenemercury | Iodination | Not readily available | 1967 | More direct route. | Use of toxic mercury compounds. |
| Diazotization Route | Tetrafluoroanthranilic Acid | Diazotization, Iodination | Not specified | (Conceptual) | Avoids high temperatures. | Diazonium salts can be unstable. |
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline powder or chunks with a melting point of approximately 49-53°C.[1]
-
Molecular Formula: C₆F₄I₂
-
Molecular Weight: 401.87 g/mol
-
CAS Number: 2708-97-6
-
IUPAC Name: 1,2,3,4-Tetrafluoro-5,6-diiodobenzene[1]
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra from the earliest publications are scarce, modern analytical techniques provide a clear picture of its structure. The infrared spectrum would show characteristic C-F and C-I stretching frequencies, as well as absorptions typical of a substituted benzene ring. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹⁹F NMR spectrum would exhibit complex splitting patterns due to fluorine-fluorine coupling, while the ¹³C NMR spectrum would show distinct signals for the carbon atoms attached to fluorine and iodine.
Modern Relevance and Applications
Despite its historical roots, this compound remains a highly relevant molecule in contemporary chemical research and development. Its primary applications lie in two main areas:
-
Supramolecular Chemistry and Materials Science: The two iodine atoms in a 1,2-relationship on the perfluorinated ring make it an excellent bidentate halogen bond donor. This property is extensively utilized in the construction of cocrystals, liquid crystals, and other ordered supramolecular structures.[12][13] The ability to form strong and directional halogen bonds allows for the precise control of molecular assembly, leading to materials with tailored optical and electronic properties.
-
Precursor in Organic Synthesis: this compound serves as a valuable starting material for the synthesis of other complex fluorinated molecules. The iodine atoms can be readily displaced or participate in various coupling reactions, providing a gateway to a wide range of substituted tetrafluorobenzenes.
Conclusion
The journey of this compound from its early, challenging syntheses to its current status as a versatile building block is a testament to the ingenuity and progress in the field of organofluorine chemistry. The historical methods, born out of the necessity to explore the then-nascent world of polyfluoroaromatic compounds, laid a critical foundation. While modern synthetic chemistry offers more efficient and often safer routes, an understanding of these pioneering efforts provides invaluable context and a deeper appreciation for the chemical principles that govern the synthesis of these unique molecules. For today's researchers, this compound continues to be a molecule of significant interest, enabling the construction of novel materials and the synthesis of complex molecular architectures.
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FOUNDATIONS AND DEVELOPMENT OF CHEMISTRY OF POLYFLUOROARENES AND -HETARENES. Fluorine Notes. [Link]
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Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. ACS Publications. [Link]
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Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. ResearchGate. [Link]
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Methylxanthines for halogen bonded cocrystals with 1,4-diiodotetrafluorobenzene: green synthesis, structure, photophysics and DFT studies. CrystEngComm. [Link]
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Unlocking New Frontiers in Chemical Synthesis: A Technical Guide to 1,2-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for innovation in pharmaceuticals, materials science, and agrochemicals. The unique electronic properties imparted by fluorine can dramatically influence a molecule's reactivity, conformation, and biological activity. Among the repertoire of fluorinated building blocks, 1,2-diiodotetrafluorobenzene (1,2-DITFB) emerges as a molecule of significant interest, offering a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential research areas for 1,2-DITFB, grounded in established chemical principles and supported by detailed experimental insights.
The Core Attributes of this compound: A Foundation for Versatility
This compound, with the molecular formula C₆F₄I₂, is a crystalline solid with a melting point of 49-50 °C.[1] Its structure, featuring a perfluorinated aromatic ring with two adjacent iodine atoms, is the very source of its unique reactivity. The strong electron-withdrawing nature of the four fluorine atoms renders the carbon-iodine bonds susceptible to a range of chemical transformations, making it a valuable precursor in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆F₄I₂ | [1] |
| Molecular Weight | 401.87 g/mol | [1] |
| Melting Point | 49-50 °C | [1] |
| Appearance | Solid | |
| CAS Number | 2708-97-6 | [1] |
Supramolecular Chemistry: Harnessing the Power of Halogen Bonding
A significant and well-documented area of research for 1,2-DITFB lies in the realm of supramolecular chemistry, specifically through the formation of halogen bonds. The electron-deficient nature of the iodine atoms in 1,2-DITFB, induced by the perfluorinated ring, makes them potent halogen bond donors.
Co-crystallization with Lewis Bases
1,2-DITFB readily forms co-crystals with a variety of Lewis basic compounds, including thiocarbonyls and aromatic nitrogen bases.[3][4] These interactions are highly directional and can be used to control the solid-state packing of molecules, leading to the formation of predictable supramolecular architectures. Studies have shown that 1,2-DITFB can form complexes with thiocarbonyl compounds in 1:1, 2:1, and 1:2 donor-to-acceptor ratios.[3] With aromatic nitrogen bases, the stoichiometry of the resulting co-crystals is influenced by the pKa of the base, with stronger bases favoring 1:2 complexes.[4] A particularly interesting and rare binding motif observed is the bifurcated halogen bond, where a single nitrogen atom acts as an acceptor for both iodine atoms of 1,2-DITFB.[4]
Experimental Protocol: Co-crystallization of 1,2-DITFB with a Pyridine Derivative
This protocol provides a general method for the formation of co-crystals, which can be adapted for various Lewis basic partners.
Materials:
-
This compound (12tfib)
-
Pyridine derivative (e.g., 4-picoline)
-
Ethanol
Procedure:
-
Prepare a solution of this compound (0.50 mmol) in 3.0 mL of ethanol.
-
In a separate vial, prepare a solution of the pyridine derivative (1.25 mmol, 2.5 equivalents) in ethanol.
-
Combine the two solutions in a clean vial.
-
Allow the solvent to evaporate slowly at room temperature (ca. 25 °C).
-
Single crystals suitable for X-ray diffraction analysis typically form within 1 to 2 days.[4]
Causality Behind Experimental Choices: The use of a molar excess of the pyridine base helps to ensure the formation of the desired co-crystal, particularly for 1:2 complexes.[4] Slow evaporation is a crucial technique for growing high-quality single crystals by allowing the molecules to self-assemble in an ordered fashion.
A Gateway to Highly Reactive Intermediates: The Generation of Tetrafluorobenzyne
The ortho-diiodo arrangement in 1,2-DITFB makes it an excellent precursor for the generation of tetrafluorobenzyne, a highly reactive aryne intermediate. This strained, electrophilic species readily undergoes a variety of cycloaddition and nucleophilic addition reactions, providing access to a wide range of complex, fluorinated molecules.
Generation via Dilithiation
The most common method for generating tetrafluorobenzyne from 1,2-DITFB involves a two-step process. First, treatment with an organolithium reagent, such as methyllithium, at low temperatures affords dilithiotetrafluorobenzene.[2] This intermediate is then warmed to eliminate lithium iodide, generating tetrafluorobenzyne in situ.
Experimental Protocol: Generation and Trapping of Tetrafluorobenzyne with Furan
This protocol outlines the in-situ generation of tetrafluorobenzyne and its subsequent trapping with a diene, furan, in a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
Methyllithium (in diethyl ether)
-
Furan
-
Anhydrous diethyl ether
-
Anhydrous hexane
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of methyllithium (2.2 mmol) in diethyl ether dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to form the dilithium intermediate.
-
Add furan (5.0 mmol), freshly distilled, to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
Causality Behind Experimental Choices: The low temperature (-78 °C) is critical to control the formation of the dilithium intermediate and prevent premature decomposition. A stoichiometric excess of the trapping agent (furan) is used to ensure efficient capture of the highly reactive tetrafluorobenzyne as it is formed.
Diagram 1: Generation of Tetrafluorobenzyne and its Trapping with Furan
Caption: Reaction pathway for tetrafluorobenzyne generation and trapping.
Building Complexity: Cross-Coupling Reactions
The two iodine atoms in 1,2-DITFB serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of a vast array of functionalized aromatic compounds.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties. Due to the presence of two iodine atoms, both mono- and di-alkynylated products can be synthesized by carefully controlling the stoichiometry of the reagents.
Experimental Protocol: Mono-Sonogashira Coupling of 1,2-DITFB
This protocol provides a general procedure for the selective mono-alkynylation of 1,2-DITFB.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-alkynylated product.
Causality Behind Experimental Choices: The use of a slight excess of the terminal alkyne (1.1 equivalents) favors the formation of the mono-coupled product. The copper(I) iodide acts as a co-catalyst, facilitating the transmetalation step in the catalytic cycle. Triethylamine serves as both a base and a solvent.
Suzuki Coupling
The Suzuki coupling enables the formation of biaryl structures by reacting 1,2-DITFB with boronic acids or their esters. Similar to the Sonogashira coupling, selective mono- or di-arylation can be achieved.
Diagram 2: General Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Emerging Research Frontiers: Materials Science and Medicinal Chemistry
While the applications of 1,2-DITFB in supramolecular chemistry and as a reactive intermediate are well-established, its potential in materials science and medicinal chemistry represents exciting and underexplored research avenues.
Synthesis of Functional Materials
The rigid, planar, and electron-deficient nature of the tetrafluorobenzene core makes 1,2-DITFB an attractive building block for the synthesis of novel organic electronic materials.
-
Conducting Polymers: Through iterative cross-coupling reactions, such as Sonogashira or Suzuki polymerizations, 1,2-DITFB can be incorporated into conjugated polymer backbones. The resulting materials could exhibit interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine atoms can enhance the electron-accepting properties of the polymer and improve its stability.
-
Liquid Crystals: The introduction of the 1,2-diiodotetrafluorophenyl moiety into mesogenic structures could lead to the development of new liquid crystalline materials with unique properties. The strong dipole moment and polarizability of the C-I and C-F bonds could influence the mesophase behavior and dielectric properties of the resulting liquid crystals.
A Building Block for Fluorinated Pharmaceuticals
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, bioavailability, and binding affinity.[5] 1,2-DITFB can serve as a scaffold for the synthesis of novel fluorinated drug analogues.
-
Scaffold Decoration: The two iodine atoms can be sequentially replaced with various functional groups through cross-coupling reactions, allowing for the construction of a library of diverse molecules around the central tetrafluorophenyl core.
-
Bioisosteric Replacement: The tetrafluorinated benzene ring can act as a bioisostere for other aromatic systems, potentially leading to improved pharmacokinetic profiles.
Conclusion and Future Outlook
This compound is a versatile and powerful building block with a broad spectrum of potential applications in chemical synthesis. Its utility in supramolecular chemistry and as a precursor to the highly reactive tetrafluorobenzyne is well-recognized. The true potential of this molecule, however, may lie in the yet-to-be-fully-explored areas of materials science and medicinal chemistry. As the demand for novel, high-performance materials and more effective pharmaceuticals continues to grow, the unique properties of 1,2-DITFB are poised to play an increasingly important role in addressing these challenges. This guide serves as a starting point for researchers looking to harness the synthetic potential of this remarkable fluorinated compound.
References
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis. [Link]
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Crystal Growth & Design. (2025, December 23). Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. [Link]
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Crystal Growth & Design. (2021, May 16). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. [Link]
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Methodological & Application
using 1,2-diiodotetrafluorobenzene in Sonogashira cross-coupling reactions
An Application Guide to the Strategic Use of 1,2-Diiodotetrafluorobenzene in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Fluorine's Influence in C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (aryl/vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, operates under mild conditions, tolerates a wide array of functional groups, and provides direct access to valuable arylalkynes and conjugated enynes.[1][4] These structural motifs are integral to pharmaceuticals, natural products, and advanced organic materials.[1][5]
This guide focuses on a particularly valuable substrate: this compound. The presence of four strongly electron-withdrawing fluorine atoms significantly influences the molecule's reactivity, while the two ortho-iodine atoms offer a gateway for sequential and selective functionalization. The C-F bonds enhance metabolic stability and can modify the electronic properties of target molecules, making this reagent a critical building block in medicinal chemistry and materials science.[6] Understanding how to control the reactivity of the two C-I bonds is paramount to unlocking the full synthetic potential of this versatile reagent.
Mechanistic Insights: The Engine of the Sonogashira Reaction
The efficacy of the Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] While copper-free variants exist, the co-catalyzed system remains the most common and often most efficient.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-iodide bond of this compound. This forms a Pd(II) intermediate. The high reactivity of C-I bonds compared to C-Br or C-Cl ensures this step proceeds readily, often at room temperature.[1]
-
Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step.[2]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is more nucleophilic than the corresponding alkali metal acetylide, facilitating the crucial transmetalation step with the palladium center.[2]
The presence of fluorine atoms on the aromatic ring activates the C-I bonds toward oxidative addition, making this compound a highly reactive substrate for this transformation.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Strategic Control: Mono- vs. Di-substitution
The primary challenge and opportunity when using this compound is controlling the reaction to achieve either selective mono-alkynylation or complete di-alkynylation. The first C-I bond is highly activated. After the first coupling, the resulting electron-rich alkyne substituent can further activate the remaining C-I bond, potentially leading to rapid second coupling.[8] However, careful control of reaction parameters allows for precise synthetic outcomes.
Caption: Strategic pathways for functionalizing this compound.
Key Factors for Selectivity:
-
Stoichiometry: This is the most critical factor. Using a slight excess (1.0-1.2 equivalents) of the terminal alkyne strongly favors mono-substitution. For di-substitution, a larger excess of the alkyne (>2.2 equivalents) is required to drive the reaction to completion.
-
Temperature: Lower temperatures (e.g., room temperature) can often provide a wider window to stop the reaction after the first coupling. Higher temperatures are used to ensure the second, sometimes more sluggish, coupling proceeds efficiently.[3]
-
Reaction Time: Careful monitoring of the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential for isolating the mono-substituted product before significant di-substitution occurs.
-
Base Selection: While various amine bases work, bulkier bases like diisopropylamine (DIPA) can sometimes offer better control compared to triethylamine (TEA).[8]
Application: Synthesis of Conjugated Polymers
One of the most powerful applications of di-alkynylation of this compound is in the synthesis of poly(p-phenyleneethynylene)s (PPEs). These are highly fluorescent conjugated polymers studied for applications in sensing, live-cell imaging, and organic electronics.[9][10] The tetrafluorinated phenylene unit imparts unique electronic properties and can enhance polymer solubility and stability.
Caption: Synthesis of a fluorinated PPE via Sonogashira polycondensation.
Experimental Protocols
General Safety Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents should be anhydrous and reactions run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative alkyne homocoupling (Glaser coupling).[1]
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims to synthesize a mono-substituted product, for example, 1-iodo-2-(phenylethynyl)tetrafluorobenzene.
| Reagent/Component | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 402 mg (1.0 mmol) | Aryl halide substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 | 112 mg (1.1 mmol) | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14 mg (0.02 mmol) | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 | 7.6 mg (0.04 mmol) | Co-catalyst |
| Triethylamine (TEA) | 3.0 | 0.42 mL (3.0 mmol) | Base and solvent |
| Anhydrous THF | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous THF and triethylamine via syringe. Stir the mixture to dissolve the solids.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 5% ethyl acetate/hexane eluent) every 30 minutes. The reaction is typically complete within 2-4 hours.[11][12]
-
Upon consumption of the starting material, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkynylated product.
Protocol 2: Symmetrical Di-alkynylation of this compound
This protocol describes the synthesis of a symmetrical di-substituted product, such as 1,2-bis(phenylethynyl)tetrafluorobenzene.
| Reagent/Component | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 402 mg (1.0 mmol) | Aryl halide substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | 2.5 | 255 mg (2.5 mmol) | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14 mg (0.02 mmol) | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 | 7.6 mg (0.04 mmol) | Co-catalyst |
| Diisopropylamine (DIPA) | - | 5 mL | Base and solvent |
| Anhydrous Toluene | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Set up a flame-dried Schlenk flask with the solid reagents (di-iodide, palladium catalyst, copper iodide) under an inert atmosphere as described in Protocol 1.
-
Add anhydrous toluene, diisopropylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the reaction by TLC. The disappearance of the mono-substituted intermediate should be tracked. The reaction may take 12-24 hours to go to completion.
-
After cooling to room temperature, perform the work-up and purification as described in Protocol 1, steps 6-9.
Protocol 3: One-Pot Sequential (Unsymmetrical) Di-alkynylation
This advanced protocol allows for the introduction of two different alkyne groups.
Step-by-Step Procedure:
-
Perform the mono-alkynylation reaction exactly as described in Protocol 1 with the first terminal alkyne (Alkyne 1). Do not perform the work-up.
-
Once TLC analysis confirms the complete consumption of the starting di-iodide and formation of the mono-coupled product, add the second terminal alkyne (Alkyne 2, 1.2-1.5 equivalents) to the same reaction flask via syringe.
-
If needed, an additional small portion of the palladium catalyst and CuI can be added to ensure reactivity.
-
Heat the reaction mixture to 50-60 °C and stir until TLC confirms the consumption of the mono-substituted intermediate.
-
Cool the reaction to room temperature and perform the aqueous work-up and chromatographic purification as detailed in Protocol 1.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Impure reagents. | Use a fresh batch of catalyst or a more active precatalyst. Ensure all solvents are properly dried and the system is thoroughly degassed. Purify reagents if necessary. |
| Significant Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas (Argon or N₂).[1] |
| Reaction Stalls at Mono-substitution | Insufficient temperature; Deactivated catalyst; Sterically hindered alkyne. | Increase the reaction temperature. Add a fresh portion of the catalyst. Increase reaction time. |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry for the desired product; Reaction stopped too early/late. | For mono-substitution, ensure no more than 1.1 eq. of alkyne is used and monitor carefully. For di-substitution, use a larger excess of alkyne (>2.2 eq.) and allow for longer reaction times. |
| Formation of De-iodinated Byproduct | Presence of water or other protic sources; Certain bases can promote this side reaction. | Ensure strictly anhydrous conditions. Consider using a different amine base. |
References
- Sonogashira coupling - Wikipedia. (URL: )
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
-
The Sonogashira Coupling - University of Rochester. (URL: [Link])
-
The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (URL: [Link])
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (URL: [Link])
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed. (URL: [Link])
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (URL: [Link])
-
Synthesis of phenyleneethynylene-doped poly(p-phenylenebutadiynylene) s for live cell imaging - PMC - NIH. (URL: [Link])
-
The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s | Request PDF - ResearchGate. (URL: [Link])
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
-
Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])
-
Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes - ResearchGate. (URL: [Link])
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (URL: [Link])
-
Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products - ResearchGate. (URL: [Link])
-
Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])
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Application Note & Protocol: Leveraging 1,2-Diiodotetrafluorobenzene in Suzuki-Miyaura Coupling for Advanced Aromatic Synthesis
Introduction: The Strategic Value of Fluorinated Biaryls
In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, bioavailability, and receptor binding affinity.[1] Consequently, the demand for versatile, highly functionalized fluorinated building blocks is incessant.[1] 1,2-Diiodotetrafluorobenzene has emerged as a premier precursor for the synthesis of complex, poly-substituted aromatic systems.[2][3][4][5] Its tetrafluorinated core, activated by the strong electron-withdrawing nature of fluorine, coupled with two ortho-positioned iodine atoms, provides a unique platform for sequential or double carbon-carbon bond formation.
The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a substrate in Suzuki-Miyaura coupling. We will delve into the mechanistic rationale, provide field-tested protocols for both mono- and di-arylation, present typical reaction parameters, and offer troubleshooting insights to ensure successful implementation.
Mechanistic Rationale: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium-based catalytic cycle.[6][7][8][9] The use of this compound introduces specific advantages due to its electronic properties. The electron-deficient nature of the perfluorinated ring makes the C–I bonds highly susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions.[10]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is a critical step where the catalyst is oxidized to a Pd(II) species. Given the two C-I bonds, this can occur once for monosubstitution or be followed by a second oxidative addition for disubstitution.
-
Transmetalation: The aryl group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide a robust starting point for performing Suzuki-Miyaura couplings with this compound. Reactions should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Mono-Arylation
Objective: To selectively substitute one iodine atom.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1–1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–3 mol%)
-
Base (e.g., aqueous K₂CO₃ 2M solution, 2.0–3.0 equiv.)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add the organic solvent (e.g., toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the diiodo-substrate.
-
Add the aqueous base solution (e.g., 2M K₂CO₃, 2.5 equiv.).
-
Degas the heterogeneous mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.[12]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C).[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion (typically 4–12 hours), cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.[13]
Protocol 2: Double (Di-)Arylation
Objective: To substitute both iodine atoms.
Materials & Reagents:
-
Same as Protocol 1, with the following modification:
-
Arylboronic acid (2.2–2.5 equiv.)
Procedure:
-
The procedure is analogous to Protocol 1, with the primary change being the stoichiometry of the arylboronic acid.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]
-
Follow steps 2-5 from Protocol 1.
-
Reaction times for di-substitution are often longer (12–24 hours). Monitor carefully for the disappearance of the mono-substituted intermediate and starting material.
-
Follow steps 7-10 from Protocol 1 for work-up and purification to isolate the di-arylated product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Typical Reaction Parameters
The following table summarizes representative conditions for Suzuki-Miyaura couplings involving diiodotetrafluorobenzene substrates. Optimal conditions may vary based on the specific boronic acid used.
| Parameter | Mono-Arylation | Di-Arylation |
| Arylboronic Acid (equiv.) | 1.1 – 1.2 | 2.2 – 2.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst Loading (mol%) | 1 – 3% | 2 – 5% |
| Base (equiv.) | K₂CO₃ (2.5), Cs₂CO₃ (2.0) | K₂CO₃ (3.0), Cs₂CO₃ (3.0) |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, Dioxane/H₂O |
| Temperature (°C) | 80 – 100 | 90 – 110 |
| Typical Time (h) | 4 – 12 | 12 – 24 |
| Typical Yield (%) | 70 – 95% | 60 – 90% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Impure reagents or solvents.3. Insufficiently strong base or poor mixing. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure the reaction is strictly anaerobic.2. Use freshly purified solvents and high-purity reagents.3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase stirring speed to improve phase mixing. |
| Protodeborylation | The boronic acid reacts with trace water/protons, replacing the -B(OH)₂ group with -H.[6] | 1. Use thoroughly dried solvents and reagents.2. Use a non-aqueous base system if possible (e.g., KF).3. Use boronic esters (e.g., pinacol esters), which are often more stable. |
| Dehalogenation | The C–I bond is cleaved and replaced with a C–H bond.[6] | 1. Ensure the reaction environment is free of potential hydride sources.2. Lower the reaction temperature if possible.3. Screen different palladium ligands. |
| Mixture of Mono- and Di-substituted Products | Incomplete reaction during di-arylation attempts. | 1. Increase reaction time and/or temperature.2. Increase the equivalents of boronic acid and base.3. Increase catalyst loading. |
Applications and Broader Context
The poly-substituted fluorinated biaryls synthesized from this compound are high-value intermediates. They serve as core scaffolds in the development of:
-
Pharmaceuticals: Particularly in the synthesis of kinase inhibitors, where specific biaryl structures are crucial for binding to target proteins.[14]
-
Materials Science: The heavy iodine atoms and fluorinated rings make these compounds and their derivatives excellent components for phosphorescent materials, with applications in Organic Light-Emitting Diodes (OLEDs) and bioimaging.[15]
-
Crystal Engineering: this compound is a potent halogen bond donor, enabling the construction of novel cocrystals with tailored solid-state properties.[10][16][17]
This precursor is not limited to Suzuki-Miyaura reactions; it is also an excellent substrate for other palladium-catalyzed cross-couplings such as Sonogashira, Stille, and Buchwald-Hartwig reactions, further broadening its synthetic utility.[12]
References
- Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene. Benchchem.
- Application Notes and Protocols: Synthesis of Phosphorescent Cocrystals with 1,4-Diiodotetrafluorobenzene. Benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of Polysubstituted Benzenes.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of poly-substituted benzenes. YouTube.
- Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors.
- Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes, Fiveable.
- Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
Sources
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- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Halogen Bonding in the Assembly of Coordination Polymers with 1,2-Diiodotetrafluorobenzene Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Coordination Chemistry
The field of coordination polymers has traditionally been dominated by the interplay of metal centers and multitopic organic linkers through robust coordination bonds. However, the quest for greater control over supramolecular architecture and the introduction of novel functionalities has led to the exploration of secondary interactions to guide the assembly of these frameworks. Among these, the halogen bond, a highly directional and tunable non-covalent interaction, has emerged as a powerful tool in crystal engineering.[1][2]
This document provides a comprehensive guide to the formation of coordination polymers utilizing 1,2-diiodotetrafluorobenzene (1,2-DITFB) as a key structural component. We will delve into the unique properties of this linker, focusing on how its iodine and fluorine substituents can be leveraged to create intricate and functional polymeric networks. The protocols outlined herein are designed to provide a foundational understanding for researchers venturing into the synthesis and characterization of these advanced materials. While direct coordination of iodine to a metal center to form a polymer is less common, the strategic use of 1,2-DITFB in concert with traditional coordinating ligands opens up a new paradigm of "halogen-bonded coordination polymers."
The electron-withdrawing nature of the tetrafluorinated phenyl ring in 1,2-DITFB enhances the electrophilic character of the iodine atoms, making them potent halogen bond donors.[3] This allows for the formation of strong and directional interactions with halogen bond acceptors, such as pyridyl nitrogen atoms or even halide anions.[4][5] By functionalizing the 1,2-DITFB core with traditional coordinating groups (e.g., carboxylates, pyridyls), it is possible to create linkers that participate in both primary coordination bonding and secondary halogen bonding, leading to the formation of complex and highly ordered supramolecular structures.
The Strategic Advantage of this compound in Coordination Polymer Synthesis
The choice of this compound as a linker, or a co-ligand, in the synthesis of coordination polymers is predicated on several key physicochemical properties:
-
Strong Halogen Bonding Capability : The perfluorinated aromatic ring significantly enhances the σ-hole on the iodine atoms, making them excellent halogen bond donors. This allows for predictable and strong interactions with Lewis basic sites on adjacent molecules.
-
Orthogonal Directivity : The ortho disposition of the two iodine atoms provides a unique geometric constraint, directing halogen bonds in a divergent manner. This can be exploited to construct zigzag or more complex topologies in the resulting polymeric chains or layers.[6]
-
Hydrophobicity : The fluorinated nature of the linker imparts significant hydrophobicity to the resulting coordination polymers. This can be advantageous for applications in sensing or separations in aqueous environments.[7]
-
Tunability : The strength of the halogen bond can be tuned by modifying the electronic properties of the halogen bond acceptor, providing a means to fine-tune the resulting supramolecular architecture.
Experimental Protocols
The synthesis of coordination polymers involving this compound can be approached in two primary ways:
-
Using a Functionalized this compound Linker : This involves the pre-synthesis of a 1,2-DITFB derivative bearing coordinating functional groups.
-
Co-crystallization with a Primary Coordinating Ligand : In this approach, 1,2-DITFB is introduced as a co-ligand that influences the overall crystal packing through halogen bonding.
Protocol 1: Synthesis of a 1D Halogen-Bonded Coordination Polymer with a Functionalized this compound Linker
This protocol describes the synthesis of a hypothetical 1D coordination polymer using a pre-functionalized 1,2-DITFB linker, 4,5-diiodo-1,2-benzenedicarboxylic acid.
Materials:
-
4,5-diiodo-1,2-benzenedicarboxylic acid (synthesized separately)
-
Metal salt (e.g., Zinc Acetate dihydrate, Zn(OAc)₂·2H₂O)
-
Ancillary N-donor ligand (e.g., 4,4'-bipyridine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve 4,5-diiodo-1,2-benzenedicarboxylic acid (0.1 mmol) and 4,4'-bipyridine (0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Zn(OAc)₂·2H₂O (0.1 mmol) in 5 mL of DMF.
-
Slowly add the metal salt solution to the linker solution with gentle stirring.
-
Seal the vial and place it in an oven at 80°C for 48 hours.
-
Allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and air dry.
Causality Behind Experimental Choices:
-
The use of a pre-functionalized linker ensures the formation of primary coordination bonds.
-
The ancillary N-donor ligand (4,4'-bipyridine) can act as both a bridging ligand and a halogen bond acceptor.
-
Solvothermal synthesis often promotes the formation of well-ordered crystalline products.[8]
Visualizing the Assembly: A Conceptual Workflow
The following diagram illustrates the general principle of forming a halogen-bonded coordination polymer.
Caption: Conceptual workflow for the formation of halogen-bonded coordination polymers.
Protocol 2: Co-crystallization Approach to a 2D Halogen-Bonded Coordination Network
This protocol outlines a method where 1,2-DITFB is used as a template to organize pre-formed coordination polymer chains into a 2D network via halogen bonding.
Materials:
-
A pre-synthesized 1D coordination polymer with accessible halogen bond acceptor sites (e.g., a polymer with uncoordinated pyridyl groups).
-
This compound (1,2-DITFB)
-
Solvent (e.g., Chloroform)
Procedure:
-
Dissolve the pre-synthesized 1D coordination polymer (0.1 mmol) in a minimal amount of chloroform.
-
In a separate vial, dissolve 1,2-DITFB (0.2 mmol, 2-fold excess) in chloroform.
-
Slowly layer the 1,2-DITFB solution onto the coordination polymer solution.
-
Seal the container and allow for slow evaporation at room temperature over several days.
-
Collect the resulting crystals and wash them with a small amount of cold chloroform.
Causality Behind Experimental Choices:
-
The use of a pre-formed coordination polymer simplifies the system, allowing for the specific study of the halogen bonding interactions.
-
Slow evaporation is a gentle crystallization technique that allows for the formation of high-quality single crystals suitable for X-ray diffraction.
-
The excess of 1,2-DITFB ensures that it is readily available to form halogen bonds with the acceptor sites on the polymer chains.
Characterization of Halogen-Bonded Coordination Polymers
A multi-technique approach is essential for the comprehensive characterization of these materials.
| Technique | Information Gained |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides definitive evidence of the crystal structure, including the precise geometry of the halogen bonds (I···A distance and C-I···A angle, where A is the acceptor atom). |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to monitor structural changes upon guest exchange or thermal treatment. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Can show shifts in vibrational frequencies of the halogen bond acceptor group upon formation of the halogen bond. |
| Solid-State NMR Spectroscopy | Can provide information on the local environment of the iodine and fluorine atoms. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and can indicate the presence of solvent molecules in the crystal lattice. |
| Elemental Analysis | Confirms the bulk composition of the synthesized material. |
Data Presentation: Key Structural Parameters for Halogen Bonding
When reporting the crystal structures of these materials, it is crucial to include a detailed analysis of the halogen bonding interactions.
| Parameter | Description | Typical Values for Strong I···N Halogen Bonds |
| d(I···A) | The distance between the iodine atom and the halogen bond acceptor atom (A). | 2.8 - 3.2 Å |
| ∠(C-I···A) | The angle of the halogen bond. | 160 - 180° |
| Normalized Contact (Nc) | The ratio of the I···A distance to the sum of the van der Waals radii of iodine and the acceptor atom. | < 1.0 |
Visualizing the Halogen Bond Interaction
The following diagram illustrates the key geometric parameters of a halogen bond between 1,2-DITFB and a pyridyl nitrogen.
Caption: Key geometric parameters of a C-I···N halogen bond.
Potential Applications
The unique structural and chemical features of coordination polymers incorporating this compound suggest a range of potential applications:
-
Gas Sorption and Separation : The fluorinated nature of the linkers can enhance the affinity for certain gases, such as CO₂, and impart hydrophobicity, which is beneficial for separations in the presence of water.[9]
-
Luminescent Sensing : The incorporation of emissive metal centers or organic linkers can lead to materials where the luminescence is sensitive to the presence of specific analytes.[10] The halogen bonding interactions can also play a role in modulating the photophysical properties.
-
Catalysis : The creation of porous materials with well-defined active sites can lead to novel heterogeneous catalysts.
-
Drug Delivery : The hydrophobic nature of these polymers could be exploited for the encapsulation and delivery of hydrophobic drug molecules.[11]
-
Iodine Capture : Porous coordination polymers have shown promise for the capture of volatile iodine, which is relevant for nuclear waste remediation.[12][13] The presence of iodine in the linker itself could potentially influence this process.
Conclusion and Future Outlook
The use of this compound in the construction of coordination polymers represents a fascinating convergence of coordination chemistry and crystal engineering. By harnessing the power of halogen bonding, researchers can create novel materials with intricate architectures and tailored functionalities. The protocols and concepts presented in this guide are intended to serve as a starting point for the exploration of this exciting and rapidly developing area of materials science. Future work will likely focus on the synthesis of more complex, functionalized 1,2-DITFB linkers and the exploration of their utility in creating multi-functional materials for a wide range of applications, from environmental remediation to biomedical technologies.
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Application Note & Protocol: Co-crystallization with 1,2-Diiodotetrafluorobenzene for Advanced Crystal Engineering
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the experimental setup of co-crystallization utilizing 1,2-diiodotetrafluorobenzene (1,2-DITFB). Co-crystallization has emerged as a powerful strategy in crystal engineering and pharmaceutical sciences to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their intrinsic chemical structure.[1][2] This document delves into the fundamental principles of halogen bonding, the pivotal role of 1,2-DITFB as a potent halogen bond donor, and systematic methodologies for the preparation and characterization of novel co-crystals. Protocols for slow evaporation, liquid-assisted grinding, and vapor diffusion techniques are presented, alongside methods for structural and thermal analysis. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage co-crystallization for the rational design of materials with tailored properties such as improved solubility, stability, and bioavailability.[3][4]
Introduction: The Rationale for Co-crystallization
The therapeutic efficacy and manufacturability of a drug substance are critically dependent on its solid-state properties.[2] Challenges such as poor aqueous solubility, low dissolution rates, and physical instability can impede the development of promising APIs.[3] Co-crystallization presents a versatile approach to address these limitations by incorporating a benign co-former molecule into the crystal lattice of the API, forming a new, multi-component crystalline solid.[5] These components interact via non-covalent forces, most notably hydrogen bonds, π-π stacking, and, the focus of this guide, halogen bonds.[6][7]
Unlike salts, which involve proton transfer between acidic and basic components, co-crystals are formed between neutral molecules.[1] This distinction expands the range of potential co-formers and allows for the modification of APIs regardless of their acidic or basic nature.[2] The resulting co-crystal often exhibits a unique set of physicochemical properties distinct from the individual components.[4]
The Role of this compound in Halogen-Bonded Co-crystals
2.1. Principles of Halogen Bonding
The halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom, or the π-electrons of an aromatic system (the XB acceptor).[8][9] This electrophilic region, often termed a "σ-hole," arises from the anisotropic distribution of electron density around the halogen atom when it is bonded to an electron-withdrawing group.[10] The strength of the halogen bond increases in the order Cl < Br < I and is significantly enhanced by the presence of electron-withdrawing substituents on the donor molecule.[6][7]
2.2. This compound (1,2-DITFB) as a Premier XB Donor
This compound is an exceptional halogen bond donor for several key reasons:
-
Strong σ-holes: The four fluorine atoms on the benzene ring are powerful electron-withdrawing groups, which polarize the iodine atoms and create highly positive σ-holes. This leads to strong and reliable halogen bonding.[10][11]
-
Ditopic Nature: The presence of two adjacent iodine atoms allows 1,2-DITFB to act as a ditopic or bidentate donor, capable of forming connections to two different acceptor sites or chelating a single acceptor in a bifurcated manner.[11][12] This feature is instrumental in constructing diverse supramolecular architectures, from discrete assemblies to infinite one-dimensional (1D) chains.[6][11]
-
Defined Geometry: The ortho positioning of the iodine atoms imparts a specific geometry that can be exploited to create zigzag chains and other predictable structural motifs in the resulting co-crystals.[11]
The use of potent XB donors like 1,2-DITFB provides a rational and powerful tool for supramolecular synthesis and the targeted design of functional materials.[6][7]
Safety & Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.
Hazard Profile:
Recommended Handling Procedures:
-
Engineering Controls: Always handle 1,2-DITFB in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat. For weighing and transfer of the solid, a dust mask (e.g., N95) is recommended.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]
-
Spill & Disposal: In case of a spill, collect the solid residue using appropriate tools and place it in a sealed container for hazardous waste disposal.[14] Avoid generating dust.
Experimental Design: Co-crystal Screening
The initial phase of co-crystallization involves screening for successful co-crystal formation between the API (or molecule of interest) and the co-former (1,2-DITFB). This is typically achieved by testing various stoichiometric ratios and crystallization methods.
| Parameter | Recommended Starting Points | Rationale |
| Stoichiometric Ratio | 1:1, 1:2, 2:1 (API:1,2-DITFB) | Accounts for monotopic and ditopic binding possibilities of both components.[12][18] |
| Crystallization Method | Slow Evaporation, Liquid-Assisted Grinding, Vapor Diffusion | These methods cover a range of thermodynamic and kinetic conditions, increasing the probability of success.[4][19] |
| Solvent Selection | Solvents of varying polarity (e.g., Acetonitrile, Ethyl Acetate, Methanol, Toluene) | The solubility of both components is crucial. The chosen solvent should ideally dissolve both the API and 1,2-DITFB congruently.[2][20] |
The following diagram illustrates the general workflow for co-crystal screening and development.
Caption: General workflow for co-crystal screening, characterization, and development.
Detailed Experimental Protocols
5.1. Protocol 1: Slow Solvent Evaporation
This is the most common and often successful method for obtaining high-quality single crystals suitable for X-ray diffraction.[2][21]
Methodology:
-
Accurately weigh the API and 1,2-DITFB in the desired stoichiometric ratio (e.g., 1:1 molar ratio).
-
Select a solvent or solvent system in which both components are moderately to fully soluble.[20]
-
Dissolve the mixture in a minimal amount of the chosen solvent in a clean vial. Gentle warming or sonication may be applied to aid dissolution.
-
Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a syringe filter (0.22 µm).
-
Cover the vial with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[20]
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
-
Monitor the vial daily for crystal growth. The process can take several days to weeks.
-
Once suitable crystals have formed, carefully retrieve them from the mother liquor using a spatula or pipette and dry them on filter paper.
5.2. Protocol 2: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is rapid, requires minimal solvent, and can sometimes produce co-crystal phases that are not accessible from solution methods.[22][23][24]
Methodology:
-
Place the API and 1,2-DITFB in the desired stoichiometric ratio into an agate mortar.
-
Add a minimal amount (typically 10-50 µL) of a suitable solvent. The solvent acts as a catalyst to facilitate molecular mobility and does not need to dissolve the components completely.[25][26]
-
Grind the mixture with the pestle for a set period, typically 15-30 minutes.[23] The grinding should be consistent and thorough.
-
The resulting powder can be immediately analyzed by XRPD to confirm the formation of a new crystalline phase.
Caption: Comparison of solution-based vs. mechanochemical co-crystallization pathways.
5.3. Protocol 3: Vapor Diffusion
This technique is particularly useful when only small quantities of the API are available and is excellent for growing high-quality crystals.[27][28] There are two common setups: hanging drop and sitting drop.
Methodology (Hanging Drop):
-
Prepare a reservoir solution of a volatile "anti-solvent" (a solvent in which the components are poorly soluble) in the well of a crystallization plate.
-
In a separate, small volume (2-10 µL), create a concentrated solution of the API and 1,2-DITFB in a "good" solvent.
-
Pipette this drop onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir well, sealing the well with vacuum grease.[29]
-
Over time, the vapor from the anti-solvent in the reservoir will slowly diffuse into the drop.[28][30]
-
This diffusion reduces the solubility of the components in the drop, gradually inducing supersaturation and promoting crystal growth.
-
Monitor for crystal formation over several days.
Characterization of Co-crystals
Confirmation of co-crystal formation requires demonstrating that a new, single crystalline phase has been formed, which is distinct from the starting materials. A combination of analytical techniques is essential.[5][31]
6.1. X-Ray Powder Diffraction (XRPD)
XRPD is the primary tool for identifying new crystalline phases.[5][32] The powder pattern of a true co-crystal will have unique diffraction peaks at different 2θ angles compared to the patterns of the individual components or their simple physical mixture.[33]
6.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal events. A co-crystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components and any potential eutectic mixture.[5][33] Formation of a co-crystal upon heating a physical mixture is often indicated by an exothermic recrystallization event following an initial eutectic melt.[33]
6.3. Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature. It is used to identify the presence of solvates (co-crystals containing solvent molecules) and to assess the thermal stability of the new phase.[34]
6.4. Spectroscopic Methods (FTIR/Raman)
Vibrational spectroscopy can provide evidence of the intermolecular interactions (i.e., halogen bonds) that define the co-crystal. Shifts in the vibrational frequencies of functional groups involved in the halogen bonding (e.g., C=O, N-H, aromatic C-H) compared to the pure components can confirm the formation of the co-crystal.[33]
6.5. Single Crystal X-Ray Diffraction (SCXRD)
If suitable single crystals are obtained, SCXRD provides unambiguous proof of co-crystal formation.[4] This technique elucidates the precise three-dimensional arrangement of the molecules in the crystal lattice, confirming the stoichiometry and detailing the specific halogen bonding interactions, bond lengths, and angles.[32]
| Technique | Information Provided |
| XRPD | Confirms new crystalline phase; phase purity.[32] |
| DSC | Determines melting point and heat of fusion of the new phase.[5] |
| TGA | Assesses thermal stability and detects solvates/hydrates.[34] |
| FTIR/Raman | Provides evidence of intermolecular interactions.[33] |
| SCXRD | Unambiguously determines crystal structure and bonding geometry.[4] |
Conclusion
Co-crystallization with this compound is a highly effective strategy in modern crystal engineering. The strength and directionality of the halogen bonds mediated by this powerful donor allow for the rational design and synthesis of a wide array of novel multi-component solids. By systematically applying the screening and characterization protocols detailed in this guide, researchers can effectively explore new crystalline forms of target molecules, leading to materials with enhanced physicochemical properties suitable for pharmaceutical and materials science applications.
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Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones and Containing a Morpholine or Piperazine Moiety. ACS Publications. [Link]
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Co-crystal sustained by p-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene. IUCr Journals. [Link]
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Tailoring halogen bond donors for crystal engineering. IUCr Journals. [Link]
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Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. [Link]
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Competing hydrogen-bond and halogen-bond donors in crystal engineering. RSC Publishing. [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
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Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI. [Link]
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Guide for crystallization. University of Florida. [Link]
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Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. ACS Publications. [Link]
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Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. [Link]
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Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. RSC Publishing. [Link]
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Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
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Competing hydrogen-bond and halogen-bond donors in crystal engineering. SciSpace. [Link]
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Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. PubMed Central. [Link]
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On the energetic stability of halogen bonds involving metals: implications in crystal engineering. RSC Publishing. [Link]
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Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PubMed Central. [Link]
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Co-crystallization. A Perspective on Current Practices. YouTube. [Link]
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Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. Cardiff University. [Link]
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Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
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How to use the vapor diffusion set-up of the CrystalBreeder. Technobis Crystallization Systems. [Link]
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Cocrystal characterization techniques: Significance and symbolism. ScienceDirect. [Link]
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Slow Evaporation Method. University of Washington. [Link]
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Crystal Growth. Linac Coherent Light Source. [Link]
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Cocrystal Formation through Mechanochemistry: From Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. ResearchGate. [Link]
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Vapor diffusion crystallization techniques. ResearchGate. [Link]
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Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ACS Publications. [Link]
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Halogen bonding in Co-crystallization of potentially ditopic diiodotetrafluorobenzene: A powerful tool for constructing multicomponent supramolecular assemblies. ResearchGate. [Link]
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Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. ResearchGate. [Link]
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Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. Semantic Scholar. [Link]
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Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
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Application Note: 1,2-Diiodotetrafluorobenzene as a Premier Building Block for the Synthesis of Fluorine-Containing Heterocycles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, bioavailability, and binding affinity to bioactive molecules.[1][2][3] 1,2-Diiodotetrafluorobenzene has emerged as a highly versatile and reactive building block for accessing a diverse array of complex fluorine-containing heterocycles. The electron-withdrawing tetrafluorinated ring activates the adjacent carbon-iodine bonds, facilitating a range of transformations including palladium-catalyzed cross-coupling and cyclization reactions. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and expert insights into the application of this compound in the synthesis of high-value fluorinated heterocyclic systems.
Introduction: The Value of Fluorinated Heterocycles
Heterocyclic moieties are present in the majority of FDA-approved small-molecule drugs, forming the structural core of therapeutics across countless disease areas.[4] In parallel, the introduction of fluorine atoms into these molecules has become a leading strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] The carbon-fluorine bond, one of the strongest in organic chemistry, can significantly enhance a drug's resistance to metabolic degradation, leading to improved half-life.[1] Furthermore, fluorine's unique electronic properties can modulate the pKa of nearby functional groups and improve a compound's lipophilicity, thereby enhancing cell membrane permeability and target engagement.[1][3]
This compound is an ideal starting material for leveraging these benefits. Its two reactive iodine sites, activated by the perfluorinated ring, allow for sequential and controlled functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other methods.
Core Synthetic Strategies and Protocols
This section details field-proven methodologies for utilizing this compound to construct key heterocyclic precursors and final targets.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate. The differential reactivity of the two C-I bonds can be exploited for either mono- or di-functionalization.[5]
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a highly efficient method for introducing alkynyl moieties.[6][7] This reaction is fundamental for creating rigid scaffolds used in materials science and as precursors for more complex cyclizations.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
Protocol 1: Stepwise Synthesis of an Unsymmetrical Di-alkynyltetrafluorobenzene
This protocol describes the mono-functionalization of this compound, followed by a second coupling with a different alkyne.
-
Materials:
-
This compound
-
Terminal Alkyne 1 (e.g., Phenylacetylene)
-
Terminal Alkyne 2 (e.g., Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
-
Step A: Mono-alkynylation
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 401.9 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).[8]
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol, 0.42 mL).[8]
-
Add Terminal Alkyne 1 (1.05 mmol) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring carefully by TLC or GC-MS to maximize the formation of the mono-coupled product and minimize the di-coupled byproduct.
-
Upon consumption of the starting material, proceed directly to Step B or perform an aqueous workup and purification to isolate the intermediate.
-
-
Step B: Di-alkynylation
-
To the reaction mixture from Step A, add an additional portion of PdCl₂(PPh₃)₂ (0.01 mmol, 7 mg) and CuI (0.02 mmol, 3.8 mg).[8]
-
Add Terminal Alkyne 2 (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish, monitoring by TLC for the disappearance of the mono-coupled intermediate.[8]
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsymmetrical diaryl-substituted product.
-
-
Expertise & Experience:
-
Causality: The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition, alkyne coordination, and reductive elimination. The copper cycle generates a copper(I) acetylide, which then transmetalates to the palladium center. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.[7]
-
Control of Selectivity: Achieving high yields of the mono-substituted product requires careful control of stoichiometry. Using a slight excess (1.0-1.1 equivalents) of the first alkyne and maintaining a low temperature (room temperature or below) minimizes the formation of the di-substituted product.
-
Trustworthiness: The reaction must be performed under an inert atmosphere (argon or nitrogen) as the palladium(0) catalyst is oxygen-sensitive. Using anhydrous solvents is critical to prevent unwanted side reactions.
-
Table 1: Typical Conditions for Sonogashira Coupling of this compound
| Product Type | Equivalents of Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Mono-substituted | 1.0 - 1.1 | 1 - 2 | 2 - 4 | Et₃N / DIPA | THF / Toluene | 25 - 40 | 60 - 85 |
| Symmetrical Di-substituted | 2.2 - 2.5 | 2 - 4 | 4 - 8 | Et₃N / DIPA | THF / Toluene | 25 - 60 | 75 - 95 |
Note: Yields are estimates based on similar systems and should be optimized for specific substrates.
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heterobiaryl structures.[9] This is particularly valuable in drug discovery, where linking two distinct heterocyclic systems is a common strategy.[10]
Protocol 2: Synthesis of a Symmetrical Di-aryl Tetrafluorobenzene Derivative
-
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Dioxane and Water
-
-
Procedure:
-
In a Schlenk tube, add this compound (1.0 mmol, 401.9 mg), the arylboronic acid (2.5 mmol), and K₃PO₄ (4.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 mmol) and SPhos (0.06 mmol) in dioxane (2 mL).
-
Add the catalyst solution to the Schlenk tube, followed by additional dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Expertise & Experience:
-
Catalyst Choice: Modern biarylphosphine ligands like SPhos or XPhos are essential for coupling challenging substrates, including electron-rich halides and N-H containing heterocycles. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[11]
-
Base and Solvent: A moderately strong base like K₃PO₄ is effective in the transmetalation step of the catalytic cycle. The use of a dioxane/water solvent system is common, as water helps to dissolve the inorganic base.[11]
-
Challenges: Coupling unprotected N-H containing heterocycles (like indazoles or benzimidazoles) can be challenging due to catalyst inhibition. Using specialized pre-catalysts and robust ligands can overcome this issue.[11]
-
Synthesis of Fused Fluorinated Heterocycles
By combining cross-coupling with subsequent cyclization reactions, this compound serves as a gateway to valuable fused heterocyclic systems.
Synthesis of 4,5,6,7-Tetrafluorobenzo[c][2][4][12]thiadiazole
Fluorinated benzothiadiazoles (BTDs) are highly sought-after for their applications as fluorophores and in organic electronics.[12] The synthesis typically involves the cyclization of an ortho-phenylenediamine derivative.[12]
Synthetic Pathway: From Di-iodo to Benzothiadiazole
Caption: Two-step synthesis of tetrafluorobenzothiadiazole.
Protocol 3: Two-Step Synthesis of a Fluorinated Benzothiadiazole
-
Step A: Synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diamine
-
This step involves a double Buchwald-Hartwig amination. To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a suitable ligand (e.g., BINAP), and sodium tert-butoxide (2.4 mmol).
-
Add a solution of this compound (1.0 mmol) and benzophenone imine (2.2 mmol) in anhydrous toluene.
-
Degas the mixture and heat to 100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Concentrate the organic phase and hydrolyze the resulting di-imine with aqueous HCl to afford the crude diamine, which is then purified.
-
-
Step B: Cyclization to form the Benzothiadiazole
-
Dissolve the purified 3,4,5,6-tetrafluorobenzene-1,2-diamine (1.0 mmol) in a suitable solvent like DMF.
-
Carefully add thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) dropwise at 0 °C.[13]
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours until the reaction is complete.[13]
-
Cool the mixture and carefully pour it into water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield the final product.
-
-
Expertise & Experience:
-
Amination Strategy: Using a protected ammonia equivalent like benzophenone imine or directly using a source like lithium bis(trimethylsilyl)amide followed by hydrolysis are common strategies for introducing the amine functionalities.
-
Cyclization Mechanism: The reaction with SOCl₂ or S₂Cl₂ proceeds via condensation with the diamine to form the thiadiazole ring system, with the evolution of HCl or other byproducts.[13] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the sulfur reagents.
-
References
-
Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases. Available at: [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publications. Available at: [Link]
-
The Importance of Fluorinated Heterocycles in Drug Design. Synnovator. Available at: [Link]
-
Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]
-
Unequivocal Synthesis of Phenazine-1-Carboxylic Acids: Selective Displacement of Fluorine During Alkaline Borohydride Reduction of N-(2-Fluorophenyl)-3-Nitroanthranilic Acids. Taylor & Francis Online. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. White Rose eTheses Online. Available at: [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. Available at: [Link]
-
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PubMed Central. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
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The Synthetic Versatility of 1,2-Diiodotetrafluorobenzene in Organometallic Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1,2-diiodotetrafluorobenzene (C₆F₄I₂) as a versatile and powerful reagent for the synthesis of a diverse array of organometallic complexes. This document moves beyond a simple recitation of procedures to offer a detailed narrative on the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher. We will delve into its application in seminal organometallic transformations, including oxidative addition to low-valent metal centers, the formation of robust metallacycles, and its role as a precursor to the highly reactive tetrafluorobenzyne intermediate. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this fluorinated building block.
Introduction: The Unique Profile of this compound
This compound is a crystalline solid characterized by a perfluorinated aromatic ring flanked by two vicinal iodine atoms. This specific arrangement of substituents imparts a unique combination of reactivity and stability. The strong electron-withdrawing nature of the fluorine atoms significantly influences the C-I bond strength and the electronic properties of the aromatic ring, making it an exceptional substrate for several organometallic reactions.
The key attributes that underpin its utility include:
-
Facile C-I Bond Cleavage: The electron-deficient nature of the perfluorinated ring weakens the carbon-iodine bonds, making them susceptible to cleavage by low-valent metal centers through oxidative addition.
-
Chelation Potential: The ortho-disposition of the two iodine atoms allows for the formation of stable five-membered metallacycles upon reaction with suitable metal precursors.
-
Aryne Precursor: It serves as an excellent precursor for the in-situ generation of tetrafluorobenzyne, a highly reactive intermediate for cycloaddition and insertion reactions.
This guide will provide detailed protocols and the underlying scientific principles for harnessing these attributes in the synthesis of novel organometallic complexes.
Core Applications and Mechanistic Considerations
The utility of this compound in organometallic synthesis can be broadly categorized into three main areas, each with its distinct mechanistic underpinnings.
Oxidative Addition to Low-Valent Metal Centers
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state and coordination number reacts with a substrate to form a new complex with an increased oxidation state and coordination number.[1][2] this compound is an excellent substrate for this reaction due to the relatively weak and polarizable C-I bonds.
The general mechanism involves the insertion of the metal center into the C-I bond, leading to a formal two-electron oxidation of the metal. For instance, a d⁸ square planar complex can be converted to a d⁶ octahedral complex.[3] The reaction can proceed through various mechanisms, including concerted, Sₙ2-type, or radical pathways, depending on the metal, its ligand sphere, and the reaction conditions.[3][4]
Diagram 1: Generalized Oxidative Addition Workflow
Caption: Oxidative addition of this compound.
Synthesis of Metallacycles
The vicinal arrangement of the iodine atoms in this compound makes it an ideal precursor for the synthesis of five-membered metallacycles. This is typically achieved through a sequential or concerted double oxidative addition reaction with a suitable metal center. The resulting metallacycles often exhibit enhanced stability due to the chelate effect and can serve as versatile platforms for further functionalization or as catalysts themselves. The synthesis of palladacycles, for example, has been a subject of intense research due to their applications in catalysis.[5][6]
Generation of Tetrafluorobenzyne
Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes.[7] this compound is a particularly effective precursor for tetrafluorobenzyne. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a selective iodine-lithium exchange followed by elimination of lithium iodide to generate the aryne in situ.[7] This highly electrophilic intermediate can then be trapped with a variety of dienes or other nucleophiles to construct complex polycyclic and heterocyclic systems.
Diagram 2: Tetrafluorobenzyne Generation and Trapping
Caption: Organometallic route to tetrafluorobenzyne.
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1]
Protocol 1: Synthesis of a Platinum(II) Metallacycle via Oxidative Addition
This protocol describes the synthesis of a five-membered platinacycle by the oxidative addition of this compound to a Pt(0) precursor.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | 99% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) | 99% | Strem Chemicals |
| Toluene | Anhydrous | Acros Organics |
| Hexane | Anhydrous | Fisher Scientific |
| Schlenk Flask (100 mL) | --- | VWR |
| Magnetic Stirrer | --- | IKA |
| Inert Gas (Argon or Nitrogen) | High Purity | Airgas |
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add tetrakis(triphenylphosphine)platinum(0) (1.24 g, 1.0 mmol) and a magnetic stir bar to a 100 mL Schlenk flask.
-
Dissolution: Add 40 mL of anhydrous, degassed toluene to the Schlenk flask. Stir the mixture at room temperature until the Pt(PPh₃)₄ is fully dissolved, resulting in a pale yellow solution.
-
Reagent Addition: In a separate vial, dissolve this compound (0.402 g, 1.0 mmol) in 10 mL of anhydrous, degassed toluene.
-
Reaction: Slowly add the solution of this compound to the stirring solution of Pt(PPh₃)₄ at room temperature over 10 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by ³¹P{¹H} NMR spectroscopy. The disappearance of the signal for Pt(PPh₃)₄ and the appearance of new signals corresponding to the platinum(II) product will indicate the reaction is proceeding.
-
Work-up: After stirring for 12 hours at room temperature, reduce the volume of the solvent in vacuo to approximately 10 mL.
-
Precipitation: Add 40 mL of anhydrous hexane to the concentrated solution to precipitate the product.
-
Isolation: Collect the solid product by filtration under inert atmosphere, wash with two 10 mL portions of hexane, and dry in vacuo. The expected product is a stable, off-white to pale yellow solid.
Expected Outcome: The oxidative addition of this compound to Pt(PPh₃)₄ is expected to yield the platinum(II) metallacycle, (C₆F₄)Pt(PPh₃)₂.
Protocol 2: Generation and Trapping of Tetrafluorobenzyne with Furan
This protocol details the in-situ generation of tetrafluorobenzyne from this compound and its subsequent trapping with furan in a [4+2] cycloaddition reaction.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | 99% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |
| Furan | 99%, anhydrous | Alfa Aesar |
| Toluene | Anhydrous | Fisher Scientific |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Saturated Ammonium Chloride Solution | ACS Grade | VWR |
| Magnesium Sulfate (anhydrous) | ACS Grade | Sigma-Aldrich |
| Schlenk Flask (50 mL) | --- | VWR |
| Syringes and Needles | --- | Becton Dickinson |
| Low-Temperature Bath | --- | Julabo |
Procedure:
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (0.402 g, 1.0 mmol) and freshly distilled furan (0.14 mL, 2.0 mmol) in 20 mL of anhydrous toluene.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: While stirring vigorously, add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe over a period of 15 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Expected Outcome: The reaction is expected to produce 1,4-epoxy-5,6,7,8-tetrafluoro-1,4-dihydronaphthalene as the major product.
Advanced Applications: Synthesis of Iridium(III) Complexes
The principles of oxidative addition can be extended to the synthesis of more complex organometallic architectures, such as dicationic iridium(III) complexes, which have applications in catalysis.
Protocol 3: Synthesis of a Dicationic Iridium(III) Complex
This protocol is adapted from the synthesis of related diiodobenzene complexes and outlines the preparation of a dicationic iridium(III) complex of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| [Ir(CO)(dppe)I] (dppe = 1,2-bis(diphenylphosphino)ethane) | Synthesis Grade | Strem Chemicals |
| Methyl Trifluoromethanesulfonate (MeOTf) | 98% | Sigma-Aldrich |
| Silver Trifluoromethanesulfonate (AgOTf) | 99% | Acros Organics |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) | 97% | Alfa Aesar |
| This compound | 99% | Sigma-Aldrich |
| Dichloromethane | Anhydrous | Fisher Scientific |
| Acetonitrile | Anhydrous | EMD Millipore |
| Schlenk Flasks | --- | VWR |
Procedure:
-
Synthesis of Ir(III) Precursor:
-
In a Schlenk flask, dissolve [Ir(CO)(dppe)I] (0.83 g, 1.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Add methyl trifluoromethanesulfonate (0.11 mL, 1.0 mmol) and stir the solution at room temperature for 4 hours. The formation of the Ir(III) precursor, [Ir(CH₃)(CO)(dppe)I(OTf)], can be monitored by IR and NMR spectroscopy.
-
-
Formation of the Dicationic Precursor:
-
To the solution of the Ir(III) precursor, add silver trifluoromethanesulfonate (0.26 g, 1.0 mmol) and stir in the dark for 2 hours.
-
Filter the mixture through Celite to remove the precipitated AgI. The filtrate contains the dicationic intermediate, [Ir(CH₃)(CO)(dppe)(OTf)₂].
-
-
Ligand Exchange and Complex Formation:
-
To the filtrate, add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (0.89 g, 1.0 mmol) and this compound (0.40 g, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Isolation:
-
Reduce the solvent volume in vacuo.
-
Precipitate the product by adding pentane.
-
Collect the solid by filtration, wash with pentane, and dry under vacuum to yield the dicationic complex, [Ir(CH₃)(CO)(dppe)(C₆F₄I₂)][BArF₂₄]₂.
-
Expected Outcome: The formation of the dicationic iridium(III) complex with a coordinated this compound ligand.
Troubleshooting and Further Considerations
-
Low Yields in Oxidative Addition: Ensure all reagents and solvents are scrupulously dried and deoxygenated. The presence of oxygen can lead to the oxidation of the low-valent metal precursor and other side reactions.
-
Incomplete Benzyne Trapping: If the yield of the trapped product is low, consider increasing the excess of the trapping agent. Ensure the temperature is maintained at -78 °C during the addition of the organolithium reagent to minimize side reactions.
-
Characterization: The synthesized organometallic complexes should be thoroughly characterized by standard analytical techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F), IR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction.
Conclusion
This compound has proven to be a highly valuable and versatile reagent in the field of organometallic synthesis. Its unique electronic and structural features enable access to a wide range of organometallic complexes through fundamental reactions such as oxidative addition and as a precursor to reactive intermediates like tetrafluorobenzyne. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this fluorinated building block and to develop novel organometallic structures with potential applications in catalysis, materials science, and medicinal chemistry.
References
-
Butschke, B., & Hartwig, J. F. (2014). Selective Halogen–Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 19(9), 13935-13948. [Link]
-
Brookhart, M., Grant, B. E., & DeSimone, J. M. (1995). Cationic complexes of iridium: diiodobenzene chelation, electrophilic behavior with olefins, and fluxionality of an Ir(I) ethylene complex. Organometallics, 14(11), 5053–5062. [Link]
-
Wikipedia. Oxidative addition. [Link]
-
Braun, T., & Wehmschulte, R. J. (2010). Solution and solid-state studies of hydrogen and halogen bonding with N-heterocyclic carbene supported nickel(ii) fluoride complexes. Faraday Discussions, 145, 315-331. [Link]
-
Al-Masri, M. R., & El-khateeb, M. (2016). Palladacycles: Synthesis, Characterization and Applications. ResearchGate. [Link]
-
LibreTexts. Oxidative Addition. [Link]
-
Powers, D. C., & Ritter, T. (2011). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 133(40), 15894–15897. [Link]
-
Organic Syntheses. Benzyne. [Link]
-
Puddephatt, R. J. (2000). The mechanism of oxidative addition of iodine to a dimethylplatinum(II) complex. Coordination Chemistry Reviews, 203(1), 157-185. [Link]
-
Khan, M. A., & Kumar, S. (2012). Synthesis and Spectral Studies of Platinum Group Metal Complexes of three Twelve-Membered Tetradentate Macrocyclic Ligands. ResearchGate. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(12), 5139–5158. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
LibreTexts. Oxidative Addition. [Link]
-
ResearchGate. (PDF) Palladacycle-Catalyzed Cross-Coupling Reactions. [Link]
-
Wikipedia. Nickel compounds. [Link]
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. Palladacycles. [Link]
-
Studylib. Oxidative Addition in Organometallic Chemistry. [Link]
-
MDPI. Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. [Link]
-
Massachusetts Institute of Technology. Complexes of Platinum Group Metals with a Conformationally Locked Scorpionate in a Metal–Organic Framework: An Unusually Close. [Link]
-
LibreTexts. Palladium catalyzed couplings. [Link]
-
ResearchGate. (PDF) Formation and Trapping of Benzyne. [Link]
-
Organic Chemistry Portal. Synthesis of Benzotriazoles from Benzynes and Azides. [Link]
-
ResearchGate. Study of Oxidative Addition of Aryl halides to Pd(PPh3)4 Complex. [Link]
-
ResearchGate. Reactions of Pd(PPh3)4 with 3',5'-Di-O-acetylthymidine: Oxidative Addition of Pd(PPh3)4 on Thymidine N3 and C4 Atoms. [Link]
-
ResearchGate. (PDF) trans -Diiodobis(triphenylphosphine)palladium(II). [Link]
-
ResearchGate. Formation of Tetrafluorobenzyne by β-Fluoride Elimination in Zirconium-Perfluorophenyl Complexes. [Link]
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- 2. Methylxanthines for halogen bonded cocrystals with 1,4-diiodotetrafluorobenzene: green synthesis, structure, photophysics and DFT studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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selective mono-substitution reactions of 1,2-diiodotetrafluorobenzene
An Application Guide to Selective Mono-Substitution Reactions of 1,2-Diiodotetrafluorobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal building block in modern synthetic chemistry, particularly for constructing complex fluorinated molecules utilized in drug discovery, materials science, and agrochemicals.[1][2][3][4][5] Its unique structure, featuring two vicinal iodine atoms on an electron-deficient perfluorinated ring, presents both opportunities and challenges for selective functionalization. The strong electron-withdrawing nature of the fluorine atoms activates the carbon-iodine (C-I) bonds, making them highly susceptible to a variety of transformations.[1] This guide provides an in-depth exploration of the primary challenge in its application: achieving selective mono-substitution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, and discuss the critical parameters that govern selectivity.
The Challenge: Controlling Selectivity in a Difunctionalized System
The core challenge in utilizing this compound lies in the inherent similarity of its two C-I bonds. While subtle electronic and steric differences exist, achieving high yields of a mono-substituted product over the di-substituted alternative requires precise control over reaction conditions.[6][7] Strategies to achieve this selectivity often revolve around manipulating kinetics—stopping the reaction after the first, typically faster, substitution has occurred. Key factors, which will be explored in the protocols below, include stoichiometry, catalyst and ligand choice, temperature, and reaction time.[8][9]
Palladium-Catalyzed Cross-Coupling: The Workhorse for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of this compound.[1][10][11] These reactions share a common catalytic cycle, beginning with the oxidative addition of the palladium(0) catalyst into a C-I bond.[6][10]
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid) with an organohalide, is renowned for its functional group tolerance and mild reaction conditions.[12] It is a cornerstone for synthesizing fluorinated biaryl compounds, which are prevalent motifs in medicinal chemistry.
The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
This protocol is designed to favor the mono-substituted product by carefully controlling stoichiometry and reaction conditions.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).[9]
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 5:1 ratio, e.g., 10 mL dioxane to 2 mL water).
-
Add anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours. Aim to stop the reaction once the starting material is consumed but before significant formation of the di-substituted product is observed.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is an indispensable tool for forming a C-C bond between a terminal alkyne and an aryl halide.[13][14] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1][15] This reaction is crucial for creating conjugated systems used in organic materials and pharmaceuticals.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Tetrahydrofuran (THF) or Toluene, anhydrous and degassed
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat this cycle three times).[8]
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv.) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.05-1.1 equiv.) dropwise via syringe over 15-20 minutes. Slow addition helps maintain a low concentration of the alkyne, minimizing di-substitution and homocoupling side reactions.[16]
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Monitor the reaction by TLC. The reaction is often complete in 2-8 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[17][18] While highly versatile due to the stability of organostannane reagents, their toxicity is a significant drawback.[17][18]
Materials and Equipment:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the anhydrous, degassed solvent.
-
Add the organostannane (1.1 equiv.) via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 1-2 hours.
-
Filter the mixture through Celite, washing with an organic solvent.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Reacting at the C-F Bond
A distinct reactivity pattern of highly fluorinated aromatics is their susceptibility to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a fluorine atom rather than a halogen.[1][19] The powerful electron-withdrawing effect of the fluorine atoms makes the aromatic ring electrophilic and susceptible to attack by strong nucleophiles.[19][20]
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[21]
-
Addition: A nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
Summary of Conditions and Troubleshooting
Achieving high selectivity in mono-substitution requires careful optimization. The following table summarizes typical conditions and provides a troubleshooting guide.
Table 1: Comparative Overview of Mono-Substitution Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPEA | THF / Toluene | 25-50 |
| Stille | Organostannane | Pd(PPh₃)₄ | None | Toluene / DMF | 80-110 |
Troubleshooting Common Issues
-
Problem: Low or no conversion.
-
Problem: Predominant formation of di-substituted product.
-
Cause: Stoichiometry of coupling partner is too high; reaction time is too long.
-
Solution: Reduce the equivalents of the coupling partner to 1.05-1.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider slow addition of the coupling partner.
-
-
Problem: Significant homocoupling of the reaction partner (especially in Sonogashira).
Conclusion
This compound is a remarkably versatile substrate for building molecular complexity. The key to unlocking its full potential lies in the strategic and selective functionalization of one of its two C-I bonds. By carefully controlling reaction parameters such as stoichiometry, catalyst choice, and reaction time, researchers can effectively favor mono-substitution in a range of powerful cross-coupling reactions. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals aiming to leverage this valuable building block in their synthetic endeavors.
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Application Note & Protocol: Strategic One-Pot Double Functionalization of 1,2-Diiodotetrafluorobenzene
Abstract: 1,2-Diiodotetrafluorobenzene is a pivotal building block in modern synthetic chemistry, offering a scaffold for constructing complex, highly functionalized polyfluoroaromatic molecules. These structures are of paramount interest in drug discovery, materials science, and agrochemicals.[1][2] This guide provides a comprehensive overview of the principles and a detailed protocol for the one-pot double functionalization of this substrate. By leveraging sequential halogen-metal exchange reactions, this approach offers an efficient, atom-economical route to novel 1,2-disubstituted tetrafluorobenzene derivatives, circumventing the need for isolating intermediates and reducing waste. We will explore the mechanistic rationale, provide step-by-step protocols, and discuss troubleshooting and validation strategies to ensure reliable and reproducible outcomes for researchers.
Part 1: Core Principles & Mechanistic Rationale
The successful double functionalization of this compound in a single pot hinges on the differential reactivity of its carbon-halogen bonds and the precise control of reaction conditions. The strategy's foundation lies in the metal-halogen exchange reaction, a fundamental transformation in organometallic chemistry.[3]
The Causality of Sequential Halogen-Metal Exchange
The carbon-iodine (C-I) bonds are significantly weaker and more polarizable than the carbon-fluorine (C-F) bonds. This disparity allows for the highly selective cleavage of the C-I bonds using organolithium reagents, such as n-butyllithium (n-BuLi), while leaving the robust C-F bonds intact. The exchange rate for halogens follows the trend I > Br > Cl, making the diiodo-scaffold ideal for this transformation.[3]
The "one-pot" double functionalization is not a simultaneous event but a carefully orchestrated sequence:
-
First Exchange: The first equivalent of n-BuLi selectively exchanges with one of the iodine atoms, generating a monolithiated tetrafluoroiodophenyl intermediate. This reaction is kinetically controlled and highly efficient.
-
First Electrophilic Quench (E¹): This reactive organolithium species is then trapped in situ with a desired electrophile (E¹).
-
Second Exchange: A second equivalent of n-BuLi is introduced, which now exchanges with the remaining iodine atom.
-
Second Electrophilic Quench (E²): The newly formed lithiated species is trapped with a second electrophile (E²), which can be the same as or different from the first.
Critical Parameter: Temperature Control
The entire sequence must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath). This is the most critical parameter for success.
-
Expertise & Experience: At temperatures above approximately -40 °C, the initial monolithiated intermediate, 1-lithio-2-iodotetrafluorobenzene, can readily undergo elimination of lithium iodide (LiI) to form the highly reactive and unstable tetrafluorobenzyne intermediate.[4][5] While benzyne chemistry is a powerful tool in its own right for cycloadditions and nucleophilic additions, its uncontrolled formation in this context leads to a complex mixture of undesired side products, compromising the yield of the target 1,2-disubstituted product.[6][7] Maintaining the temperature at -78 °C ensures that the organolithium intermediates are sufficiently stable to be trapped by the added electrophiles before elimination can occur.
Workflow Visualization
The logical flow of the sequential one-pot functionalization is depicted below. This workflow emphasizes the controlled, stepwise nature of the process within a single reaction vessel.
Caption: Workflow for one-pot sequential double functionalization.
Part 2: Experimental Protocols
Trustworthiness: These protocols are designed to be self-validating. Adherence to stoichiometry, temperature, and inert conditions is crucial. Post-reaction analysis as described in the Validation section is mandatory for confirming the outcome.
Materials and General Setup
-
Reagents: this compound, n-Butyllithium (typically 1.6 M or 2.5 M in hexanes), anhydrous tetrahydrofuran (THF), desired electrophiles (e.g., benzaldehyde, dimethylformamide, iodine, chlorotrimethylsilane), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet. Schlenk line or similar inert atmosphere setup. Syringes for liquid transfer.
Protocol: One-Pot Sequential Double Electrophilic Quench
This protocol describes the synthesis of 1,2-bis(trimethylsilyl)tetrafluorobenzene as a representative example.
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Initial Charge: To the flask, add this compound (e.g., 1.0 mmol, 402 mg).
-
Solvent Addition: Via syringe, add 10 mL of anhydrous THF. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
First Lithiation: Slowly, dropwise, add n-BuLi (1.0 mmol, e.g., 0.63 mL of 1.6 M solution) via syringe over 5 minutes. A color change is typically observed. Stir the resulting solution at -78 °C for 30 minutes.
-
First Electrophilic Quench: Add the first electrophile, chlorotrimethylsilane (TMS-Cl) (1.1 mmol, 0.14 mL), dropwise. Stir the mixture at -78 °C for 1 hour.
-
Second Lithiation: Slowly, dropwise, add a second portion of n-BuLi (1.0 mmol, 0.63 mL of 1.6 M solution) over 5 minutes. Stir the solution at -78 °C for 30 minutes.
-
Second Electrophilic Quench: Add the second portion of chlorotrimethylsilane (1.1 mmol, 0.14 mL) dropwise.
-
Warming & Quenching: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature. Once at ~0 °C, cautiously quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization as appropriate for the specific product.
Part 3: Data Presentation & Validation
Table of Potential Electrophiles
The versatility of this method is demonstrated by the wide range of electrophiles that can be employed.
| Electrophile (E¹, E²) | Functional Group Introduced | Typical Conditions | Notes |
| CO₂ (dry ice) | Carboxylic acid (-COOH) | Add crushed dry ice to the reaction mixture. | Provides a route to diacids after acidic workup. |
| Dimethylformamide (DMF) | Aldehyde (-CHO) | Add DMF, then perform an acidic workup. | Forms a stable hemiaminal intermediate before hydrolysis. |
| I₂ | Iodide (-I) | Add a solution of iodine in THF. | Can be used to re-introduce iodine if needed for further reactions. |
| Chlorotrimethylsilane (TMS-Cl) | Silyl group (-SiMe₃) | As described in the protocol. | Useful for subsequent cross-coupling reactions. |
| Benzaldehyde | Secondary alcohol | Add aldehyde, quench with NH₄Cl. | Leads to the formation of 1,2-bis(hydroxy(phenyl)methyl) derivative. |
| Alkyl halides (e.g., CH₃I) | Alkyl group (-R) | Add alkyl halide. | Best for reactive halides like methyl or benzyl. |
Trustworthiness: Product Validation & Troubleshooting
-
Characterization: The identity and purity of the final product must be rigorously confirmed.
-
¹⁹F NMR Spectroscopy: This is the most diagnostic tool. The resulting spectrum should show a distinct pattern of signals corresponding to the tetrafluorobenzene ring, with chemical shifts and coupling constants indicative of the new 1,2-substitution pattern.
-
¹H and ¹³C NMR Spectroscopy: To confirm the successful incorporation of the electrophiles.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the desired product.
-
-
Troubleshooting:
-
Problem: Low yield or recovery of starting material.
-
Cause: Inactive n-BuLi.
-
Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all glassware is scrupulously dry and the atmosphere is inert.
-
-
Problem: Formation of mono-functionalized and/or protonated (1-iodo-2-H) product.
-
Cause: Insufficient second equivalent of n-BuLi or premature quenching.
-
Solution: Ensure precise addition of the second lithiating agent. Check for any sources of protons (e.g., wet solvent/reagents).
-
-
Problem: Complex mixture of products, potential benzyne formation.
-
Cause: Reaction temperature rose above -60 °C.
-
Solution: Maintain strict temperature control at -78 °C throughout the lithiation and quenching steps. Slow, dropwise addition of reagents is critical to manage any exotherms.
-
-
Part 4: Alternative Pathway Visualization
For academic and mechanistic understanding, it is crucial to recognize the alternative pathway that this reaction is designed to avoid: tetrafluorobenzyne formation.
Caption: The critical temperature-dependent branching point.
References
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link][8]
-
Zhang, W., & Resnati, G. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906–1932. [Link][2][9]
-
Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link][1]
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Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. [Link][3]
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Schlosser, M. (2006). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, (27), 2889-2891. [Link][4][10]
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Panar, M., & Roberts, J. D. (1960). Further Evidence for Benzyne as an Intermediate in Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 82(14), 3629–3632. [Link][6]
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Semantic Scholar. (2011). Formation and Trapping of Benzyne. [Link][7]
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The Strategic Employment of 1,2-Diiodotetrafluorobenzene in the Architecture of Advanced Functional Materials
Foreword: Unveiling the Potential of a Unique Fluorinated Building Block
In the landscape of materials science and drug development, the rational design of molecular components is paramount to achieving desired functionalities. Among the vast array of synthons available to the modern researcher, 1,2-diiodotetrafluorobenzene stands out as a particularly versatile and powerful building block. Its unique substitution pattern—two adjacent iodine atoms on a perfluorinated benzene ring—imparts a distinct combination of reactivity and electronic properties. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of functional materials, offering both the theoretical underpinnings and practical protocols for its effective utilization. We will delve into its role in constructing high-performance conjugated polymers for optoelectronic applications and its utility as a potent halogen bond donor in the realm of supramolecular chemistry. The protocols and insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule.
Section 1: The Chemical Personality of this compound
This compound (C₆F₄I₂) is a crystalline solid at room temperature with a melting point of approximately 49-53°C.[1] Its molecular structure is the key to its utility. The presence of four electron-withdrawing fluorine atoms renders the aromatic ring electron-deficient. This has two significant consequences:
-
Activation of the Carbon-Iodine Bonds: The electron-deficient nature of the perfluorinated ring makes the carbon-iodine bonds susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its use in polymerization.
-
Enhanced Halogen Bonding Capability: The electron-withdrawing fluorine atoms create a significant region of positive electrostatic potential (a σ-hole) on the iodine atoms.[2] This makes this compound an excellent halogen bond donor, enabling the formation of highly directional and predictable non-covalent interactions.[2]
These dual characteristics allow for its application in two major strategies for materials design: covalent bond formation to create robust polymer backbones and non-covalent interactions to assemble intricate supramolecular architectures.
Section 2: Covalent Functionalization via Cross-Coupling Polymerization
The two iodine atoms of this compound serve as handles for the construction of conjugated polymers through palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki polymerizations. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]
The incorporation of the tetrafluorobenzene unit into a polymer backbone can significantly influence its properties:
-
Tuning of Electronic Energy Levels: The strong electron-withdrawing nature of the tetrafluorobenzene moiety lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer.[4] This is a critical parameter for optimizing charge injection and transport in electronic devices.
-
Enhanced Electron Affinity: The electron-deficient character of the fluorinated ring enhances the electron affinity of the polymer, making it a better electron transporter (n-type semiconductor).[4]
-
Improved Stability: The presence of fluorine atoms can increase the oxidative and thermal stability of the polymer, leading to longer device lifetimes.[5]
-
Influence on Morphology: The ortho-disposition of the iodine atoms can introduce "kinks" or non-linear geometries in the polymer chain, which can affect intermolecular packing and, consequently, the material's electronic properties and solubility.
Sonogashira Polymerization: Crafting Poly(phenylene ethynylene)s
Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[6] When applied to the polymerization of this compound with a diethynyl comonomer, it yields poly(phenylene ethynylene)s (PPEs), a class of highly fluorescent conjugated polymers.[7]
Conceptual Workflow for Sonogashira Polymerization
A generalized workflow for Suzuki polymerization.
Detailed Protocol: Synthesis of a Poly(p-phenylene) derivative
This protocol is a representative example and may require optimization for specific monomers and desired polymer properties.
Materials:
-
This compound
-
Diboronic acid comonomer (e.g., 2,5-bis(dodecyloxy)benzene-1,4-diboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), the diboronic acid comonomer (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add anhydrous toluene (15 mL) and deionized water (5 mL) to the flask.
-
Degassing: Thoroughly degas the biphasic mixture by bubbling with argon or nitrogen for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48-72 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Precipitation: Concentrate the organic layer under reduced pressure and precipitate the polymer by adding it dropwise to a large volume of methanol (200 mL).
-
Purification: Collect the polymer by filtration and wash it with methanol. The polymer can be further purified by reprecipitation from a good solvent (e.g., chloroform or toluene) into a non-solvent (e.g., methanol).
-
Drying: Dry the final polymer under vacuum at 50-60°C.
Table 1: Typical Reaction Conditions for Polymerization of this compound
| Polymerization Type | Comonomer Example | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| Sonogashira | 1,4-Diethynyl-2,5-dialkoxybenzene | Pd(PPh₃)₂Cl₂ (2-5), CuI (4-10) | Triethylamine | THF/TEA | 60-70 | 24-48 |
| Suzuki | Benzene-1,4-diboronic acid ester | Pd(PPh₃)₄ (1-5) | K₂CO₃, Cs₂CO₃ | Toluene/Water | 80-100 | 48-72 |
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for specific applications.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) is used to confirm the polymer structure and to check for end groups and defects.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and to identify phase transitions (e.g., glass transition temperature, melting point).
-
Optical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap, absorption and emission maxima, and quantum yield of the polymers in solution and as thin films.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the polymers, which are crucial for their application in electronic devices.
Section 3: Supramolecular Engineering with this compound as a Halogen Bond Donor
Beyond its role in covalent polymer synthesis, this compound is a powerful tool in crystal engineering and supramolecular chemistry due to its ability to form strong and directional halogen bonds. [2]The two adjacent iodine atoms can act as bidentate halogen bond donors, leading to the formation of well-defined supramolecular assemblies with various halogen bond acceptors, such as pyridines, N-oxides, and chalcogenides. [8] The resulting co-crystals can exhibit a range of functional properties, including:
-
Liquid Crystalline Behavior: The formation of halogen-bonded supramolecular complexes can induce or modify liquid crystalline phases.
-
Non-linear Optical (NLO) Properties: The ordered arrangement of molecules in co-crystals can lead to materials with significant NLO activity.
-
Modulation of Luminescence: Halogen bonding can alter the photophysical properties of chromophores, leading to changes in their emission color and efficiency.
Conceptual Diagram of Halogen Bonding
Formation of a supramolecular assembly via halogen bonding.
Protocol: Co-crystallization of this compound with a Pyridyl-based Acceptor
Materials:
-
This compound
-
Halogen bond acceptor (e.g., 4,4'-bipyridine)
-
Suitable solvent (e.g., chloroform, dichloromethane, or ethyl acetate)
-
Small vials or test tubes
Procedure:
-
Solution Preparation: Prepare separate solutions of this compound and the halogen bond acceptor in the chosen solvent. The concentrations will depend on the solubility of the compounds but are typically in the range of 1-10 mg/mL.
-
Mixing: Combine the solutions in a vial in a specific stoichiometric ratio (e.g., 1:1 or 1:2 donor to acceptor).
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. This can be achieved by loosely capping the vial or by placing it in a larger container with a slow stream of inert gas.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or by decantation.
-
Characterization: The structure of the co-crystal is typically determined by single-crystal X-ray diffraction.
Section 4: Applications in Functional Materials and Future Outlook
The functional materials derived from this compound have shown promise in a variety of applications, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs):
Polymers incorporating the tetrafluorobenzene unit are attractive candidates for use in the emissive or electron-transport layers of OLEDs. [3]The low-lying LUMO levels facilitate electron injection from the cathode, while the wide bandgap can be tuned to achieve emission across the visible spectrum. While specific device performance data for polymers derived exclusively from this compound is still emerging in the literature, related fluorinated polymers have demonstrated high efficiencies and long operational lifetimes. [9] Table 2: Potential Impact of this compound on OLED Performance
| Property | Influence of Tetrafluorobenzene Unit | Potential Benefit for OLEDs |
| LUMO Energy Level | Lowered due to electron-withdrawing fluorine atoms | Improved electron injection and transport, leading to lower operating voltages. |
| HOMO Energy Level | Lowered, leading to a wider bandgap | Potential for blue emission; improved stability against oxidation. |
| Polymer Backbone Geometry | Introduction of non-linearity (kinks) | Can disrupt aggregation, leading to higher photoluminescence quantum yields in the solid state. |
| Thermal/Oxidative Stability | Enhanced by strong C-F bonds | Increased device lifetime and operational stability. |
Future Perspectives:
The unique reactivity and electronic properties of this compound are far from being fully exploited. Future research directions are likely to include:
-
Development of Novel Polymer Architectures: The synthesis of more complex polymer architectures, such as block copolymers and dendritic structures, will enable more precise control over the morphology and properties of the resulting materials.
-
Applications in Organic Photovoltaics (OPVs): The electron-accepting nature of the tetrafluorobenzene unit makes these polymers interesting candidates for use as acceptor materials in bulk heterojunction solar cells.
-
Sensing Applications: The fluorescence of PPEs derived from this compound can be sensitive to the presence of certain analytes, opening up possibilities for the development of chemical sensors.
-
Advanced Supramolecular Materials: The use of this compound in the design of more complex, multi-component supramolecular systems could lead to materials with novel functions, such as stimuli-responsive behavior or catalytic activity.
References
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Application Notes and Protocols: The Strategic Use of 1,2-Diiodotetrafluorobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking Complexity with a Versatile Fluorinated Building Block
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity.[1] Consequently, the demand for versatile, fluorinated building blocks has surged. Among these, 1,2-diiodotetrafluorobenzene (C₆F₄I₂) stands out as a uniquely powerful and adaptable reagent.[2]
This aromatic compound, a white to off-white crystalline solid, is characterized by a tetrafluorinated benzene ring flanked by two adjacent iodine atoms.[2] This specific arrangement is not merely incidental; it is the very source of its synthetic utility. The strong electron-withdrawing nature of the fluorine atoms renders the carbon-iodine bonds highly susceptible to a range of transformations, particularly in palladium-catalyzed cross-coupling reactions.[1] Furthermore, the vicinal di-iodo substitution pattern makes it an excellent precursor for the generation of tetrafluorobenzyne, a highly reactive aryne intermediate that opens pathways to otherwise inaccessible molecular scaffolds.[3][4]
This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing both a theoretical framework and practical, field-proven protocols for leveraging this compound in the synthesis of valuable pharmaceutical intermediates.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2708-97-6 | [5] |
| Molecular Formula | C₆F₄I₂ | [2][6][5] |
| Molecular Weight | 401.87 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or crystals | [6] |
| Melting Point | 49-53 °C | [6] |
| SMILES | Fc1c(F)c(F)c(I)c(I)c1F | [3] |
| InChI Key | JQBYIZAYQMMVTO-UHFFFAOYSA-N | [6][3] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For handling the solid powder, a type N95 dust mask is recommended.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[7][9] Do not allow it to enter drains or water courses.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C–I bonds of this compound are excellent handles for palladium-catalyzed reactions, enabling the precise construction of carbon-carbon bonds. The slight difference in reactivity between the two iodine atoms can often be exploited for selective mono-functionalization, followed by a subsequent, different coupling reaction, thereby building molecular complexity in a controlled, stepwise manner.
A. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a cornerstone of medicinal chemistry for synthesizing aryl alkynes, structures prevalent in numerous bioactive molecules.[10][11][12] The reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.[10]
Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle involves oxidative addition of the C-I bond to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination to yield the product. The copper cycle facilitates the formation of the crucial copper(I) acetylide from the terminal alkyne and base, which is then transferred to the palladium center.[11] The use of a mild base is critical for deprotonating the alkyne without causing unwanted side reactions.
Caption: Diagram 1: Simplified Sonogashira Catalytic Cycle.
Protocol 1: Mono-Sonogashira Coupling of this compound
This protocol details a selective mono-coupling, leaving the second iodine atom available for further diversification.
-
Objective: To synthesize 1-iodo-2-(phenylethynyl)tetrafluorobenzene.
-
Materials:
-
This compound (1.0 mmol, 401.9 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (3.0 mmol, 303.6 mg, 420 µL)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane (10 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar, argon/nitrogen line, standard glassware for workup and chromatography.
-
-
Procedure:
-
Inert Atmosphere: To the flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with inert gas (argon or nitrogen) three times. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or dioxane) followed by triethylamine via syringe.
-
Substrate Addition: Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting di-iodo compound and the appearance of the mono-coupled product. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-iodo-2-(phenylethynyl)tetrafluorobenzene.
-
B. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, the core linkage in many biaryl drugs.[14][15][16][17] It couples an organoboron species (like a boronic acid or ester) with an organohalide.[14]
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[14] A key step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species.[18] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14] The choice of ligand on the palladium catalyst is crucial for stabilizing the catalytic species and promoting efficient turnover.
Caption: Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Di-Suzuki Coupling of this compound
This protocol describes the double coupling to form a symmetrical terphenyl-type intermediate.
-
Objective: To synthesize 1,2-bis(4-methoxyphenyl)tetrafluorobenzene.
-
Materials:
-
This compound (1.0 mmol, 401.9 mg)
-
4-Methoxyphenylboronic acid (2.5 mmol, 380 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Toluene (10 mL) and Water (2 mL)
-
Round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen/argon inlet.
-
-
Procedure:
-
Reagent Setup: In the round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Add the palladium catalyst, then seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add the toluene and water. The biphasic system is common and often beneficial for Suzuki couplings.[14]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The base facilitates the transmetalation step, which is often rate-limiting.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Chromatography/Crystallization: Purify the crude product by flash column chromatography or by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the pure product.
-
Core Application II: Generation and Trapping of Tetrafluorobenzyne
The generation of highly reactive intermediates is a powerful strategy for accessing complex molecular architectures. This compound is an excellent precursor to tetrafluorobenzyne, a strained and highly electrophilic aryne.[4][19][20]
Causality and Mechanistic Insight: Treatment of this compound with a strong organolithium reagent like n-butyllithium (nBuLi) at low temperatures (e.g., -78 °C) initiates a lithium-halogen exchange.[3] This generates an unstable aryllithium species which rapidly eliminates lithium iodide to form tetrafluorobenzyne. This transient intermediate can then be "trapped" in situ by a suitable reaction partner, such as a diene in a [4+2] cycloaddition (Diels-Alder reaction) or by a nucleophile.[4][21] This method provides a mild pathway to arynes compared to historical methods requiring very harsh conditions.[4][20]
Caption: Diagram 3: Tetrafluorobenzyne Generation and Trapping.
Protocol 3: Generation of Tetrafluorobenzyne and In-Situ Trapping with Furan
-
Objective: To synthesize 5,6,7,8-tetrafluoro-1,4-epoxy-1,4-dihydronaphthalene via a Diels-Alder reaction.
-
Materials:
-
This compound (1.0 mmol, 401.9 mg)
-
Furan (5.0 mmol, 340 mg, 364 µL) (used in excess as both reactant and co-solvent)
-
n-Butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes)
-
Anhydrous Diethyl Ether or THF (15 mL)
-
Flame-dried, three-neck round-bottom flask with a low-temperature thermometer, magnetic stir bar, and an argon/nitrogen inlet.
-
-
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Solution: In the flask, dissolve this compound and furan in anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition of nBuLi to prevent unwanted side reactions.
-
Aryne Generation: Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution may change color, indicating the formation of the aryllithium species.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. The tetrafluorobenzyne is generated and immediately trapped by the furan present in high concentration.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired cycloadduct.
-
Conclusion and Outlook
This compound is more than a simple halogenated aromatic; it is a strategic tool for the efficient construction of complex molecular frameworks essential to pharmaceutical research. Its utility in both robust palladium-catalyzed cross-coupling reactions and as a precursor to the versatile tetrafluorobenzyne intermediate provides medicinal chemists with multiple, powerful pathways for synthesizing novel drug candidates and their intermediates. The protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable reagent. As the demand for structurally complex and fluorinated pharmaceuticals continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase even further.
References
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- This compound 99 2708-97-6 - Sigma-Aldrich.
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- An efficient and chemoselective method to gener
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- Suzuki Coupling - Organic Chemistry Portal.
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- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
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Application Notes and Protocols for Scaling-Up Reactions Involving 1,2-Diiodotetrafluorobenzene
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diiodotetrafluorobenzene is a critical building block in the synthesis of complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern allows for selective and sequential functionalization, offering a versatile platform for molecular design. However, the transition from bench-scale synthesis to large-scale production presents significant challenges. This guide provides a detailed framework for scaling up reactions involving this compound, with a focus on practical, field-proven protocols, safety, and scalability. We will delve into the core principles of reaction optimization, process control, and purification strategies essential for successful and efficient scale-up.
Core Principles: Understanding this compound
A foundational understanding of the physicochemical properties and safety considerations of this compound is paramount for any scale-up campaign.
1.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆F₄I₂[1][2][3][4][5] |
| Molecular Weight | 401.87 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder or crystals[5] |
| Melting Point | 49-53 °C[1][5] |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
| CAS Number | 2708-97-6[1][5] |
1.2. Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][6][7][8] Therefore, stringent safety protocols must be implemented, especially during large-scale handling.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling larger quantities, a dust mask (type N95 or equivalent) is recommended.[1][7]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed and protect from direct sunlight.[9] The compound should be stored locked up and is incompatible with oxidizers.[9]
Palladium-Catalyzed Cross-Coupling Reactions: A Scalable Workflow
Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing this compound. The following sections provide detailed protocols and scale-up considerations for several key transformations.
2.1. Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.
Materials:
| Reagent | M.W. | Quantity | Moles |
| This compound | 401.87 | 10.0 g | 0.0249 |
| Phenylboronic Acid | 121.93 | 3.34 g | 0.0274 |
| Pd(PPh₃)₄ | 1155.56 | 288 mg | 0.000249 |
| K₂CO₃ | 138.21 | 10.3 g | 0.0745 |
| Toluene | - | 100 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
Reactor Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add toluene and water to the flask.
-
Degassing: Stir the mixture and sparge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Heat Transfer: The Suzuki-Miyaura reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial stages.
-
Mixing: Efficient agitation is critical for this heterogeneous reaction mixture. Use a properly sized mechanical stirrer to ensure good mass transfer.
-
Catalyst Loading: While lab-scale reactions may use higher catalyst loadings, for scale-up, it's economically advantageous to optimize for lower catalyst concentrations. Continuous flow reactors with immobilized palladium catalysts can be an effective strategy for scaling up Suzuki-Miyaura reactions.[11][12]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
2.2. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for forming C-C bonds between terminal alkynes and aryl halides.[13]
-
In a Schlenk flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF, DMF).[10]
-
Add an amine base (e.g., triethylamine, diisopropylamine).[10]
-
Degas the mixture and backfill with an inert gas.
-
Add the terminal alkyne (1.1-1.5 equiv. for monosubstitution) dropwise.
-
Stir the reaction at room temperature to 100 °C until completion.[10]
-
Work-up typically involves filtration to remove the amine hydrohalide salt, followed by extraction and purification.
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[14] This can be minimized by maintaining strictly anaerobic conditions and by using a dilute hydrogen atmosphere.[14]
-
Catalyst System: While copper is a traditional co-catalyst, copper-free Sonogashira protocols have been developed to avoid issues with copper acetylide formation and to simplify purification.[15]
2.3. Stille Coupling: Versatility in C-C Bond Formation
The Stille coupling utilizes organotin reagents and offers tolerance to a wide variety of functional groups.[16][17]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Toxicity of Tin Reagents: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[16][17] Careful handling and waste disposal procedures are essential.
-
Purification: Removing tin byproducts can be challenging on a large scale. Methods include aqueous KF washes or specialized column chromatography.[16] For multi-kilogram scale, developing a process that avoids tin reagents is often preferred.
2.4. Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction couples aryl halides with alkenes.[18]
-
Regioselectivity: Controlling the regioselectivity of the alkene insertion can be a challenge.
-
Catalyst Stability: The palladium catalyst can be prone to decomposition at higher temperatures. Careful temperature control is crucial. Recent developments have led to more robust catalysts that can operate under milder conditions.[19][20]
2.5. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a key method for synthesizing aryl amines from aryl halides.[21][22][23]
-
To a Schlenk tube, add the palladium precatalyst, the ligand, and the base (e.g., NaOt-Bu, K₃PO₄).[10]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Degas the mixture and backfill with an inert gas.
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
Work-up involves quenching the reaction, extraction, and purification.
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency and scope. Bulky, electron-rich ligands are often required for challenging substrates like aryl chlorides.[24]
-
Base Sensitivity: The strong bases used can be incompatible with certain functional groups. Careful substrate and base selection is necessary.[22]
Purification Strategies for Large-Scale Synthesis
Purification is often a major bottleneck in scaling up chemical reactions.
3.1. Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Crystallization/Recrystallization | Highly effective for achieving high purity; scalable.[25][26][27] | Requires a solid product; solvent screening can be time-consuming. | Final product purification; upgrading intermediate purity.[25] |
| Distillation | Excellent for purifying volatile liquid products.[25][28] | Not suitable for high molecular weight or thermally sensitive compounds.[28] | Liquid products with sufficiently different boiling points from impurities. |
| Column Chromatography | Versatile for a wide range of compounds. | Can be expensive and generate significant solvent waste on a large scale; not ideal for multi-kilogram production.[25] | Small to medium scale purification; when crystallization is not feasible. |
| Liquid-Liquid Extraction | Effective for removing impurities with different solubilities.[26] | Can be solvent-intensive. | Initial work-up to remove bulk impurities. |
| Solid-Phase Extraction (SPE) | Can simplify purification by selectively retaining the product or impurities.[29] | Can be costly for very large scales. | Streamlining purification of complex mixtures. |
3.2. Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Conclusion
The successful scale-up of reactions involving this compound is a multifaceted challenge that requires a deep understanding of chemical principles, process engineering, and safety protocols. By carefully considering the factors outlined in this guide, from reaction optimization and catalyst selection to robust purification strategies, researchers and drug development professionals can confidently transition their syntheses from the laboratory to larger-scale production. The protocols and insights provided herein serve as a comprehensive resource to navigate the complexities of scaling up these important chemical transformations, ultimately enabling the efficient and safe production of valuable fluorinated molecules.
References
- National Hazardous Substances Library. (n.d.). Handling and Storage.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
-
Semantic Scholar. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
- Myers, A. (n.d.). The Stille Reaction. Retrieved from Harvard University Chemistry Department website or equivalent academic source.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Retrieved from [Link]
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ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Retrieved from [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
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National Center for Biotechnology Information. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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OUCI. (n.d.). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. Retrieved from [Link]
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Science. (n.d.). Palladium-catalyzed Heck-type cross-couplings of unactivated alkyl iodides. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
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ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]
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SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 1,2-Diiodotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for optimizing cross-coupling reactions involving 1,2-diiodotetrafluorobenzene. This guide is structured to address specific challenges and frequently encountered issues in a direct question-and-answer format, providing in-depth, experience-driven advice to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary difficulties arise from the molecule's inherent structural and electronic properties:
-
High Reactivity of C-I Bonds: The four electron-withdrawing fluorine atoms significantly activate the carbon-iodine bonds, making them highly susceptible to oxidative addition in palladium-catalyzed cycles. While this is advantageous for reactivity, it can also lead to undesired side reactions if not carefully managed.
-
Controlling Selectivity: As a di-substituted substrate, achieving selective mono-functionalization over di-functionalization is a significant hurdle. The reaction conditions must be finely tuned to prevent the second iodine atom from reacting.
-
Catalyst Selection and Deactivation: The choice of the palladium catalyst and, more importantly, the ancillary ligand is critical for controlling reactivity and selectivity. The electron-deficient nature of the substrate can sometimes lead to catalyst deactivation pathways.
-
Side Reactions: Common side reactions include the homocoupling of the coupling partner and hydrodeiodination, where the C-I bond is reduced to a C-H bond.[1][2]
Q2: Which palladium catalysts are generally recommended for coupling with this compound?
A2: While there is no single "magic bullet" catalyst, the selection is guided by the type of cross-coupling reaction being performed. In general, palladium(0) complexes are the active catalysts, often generated in situ from a stable Pd(II) precatalyst. The ligand plays a pivotal role.
-
For Sonogashira Coupling: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used in conjunction with a copper(I) co-catalyst (e.g., CuI).[3][4][5]
-
For Suzuki-Miyaura Coupling: Catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary, particularly for more challenging substrates.[6][7][8]
-
For Stille Coupling: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices. The reaction is often less sensitive to the ligand compared to Suzuki coupling but suffers from the toxicity of organotin reagents.[9][10][11]
Q3: How can I control for mono- versus di-substitution on the this compound core?
A3: Achieving selective mono-substitution is a common goal and can be controlled through several experimental parameters:
-
Stoichiometry: The most straightforward approach is to use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the this compound.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution by slowing down the rate of the second coupling reaction.[12]
-
Reaction Time: Carefully monitoring the reaction progress and stopping it once the desired mono-substituted product is maximized is crucial.
-
Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium precatalyst is properly activated to the Pd(0) state. If using a Pd(II) source, consider adding a reducing agent or ensuring the reaction conditions facilitate in situ reduction. For phosphine-based catalysts, using pre-catalysts can be beneficial.[13] |
| Poor Ligand Choice | The electron-deficient nature of the tetrafluorobenzene ring requires electron-rich and bulky ligands to promote efficient oxidative addition and reductive elimination. Consider screening a panel of ligands, including those from the Buchwald or Fu groups. |
| Base Incompatibility | The choice of base is critical, especially in Suzuki couplings where it activates the boronic acid.[8] If using a carbonate or phosphate base, ensure it is finely powdered and anhydrous, as trace amounts of water can be beneficial in some cases.[14] For base-sensitive substrates, milder bases like KF or CsF can be effective. |
| Solvent Effects | Ensure your reagents are soluble in the chosen solvent at the reaction temperature. For highly nonpolar substrates, solvents like toluene, dioxane, or DMF are common choices. In some cases, a co-solvent may be necessary to improve solubility.[15] |
| Reagent Purity | Impurities in the starting materials, particularly the coupling partner, can inhibit the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed. |
Problem 2: Formation of Significant Side Products
| Side Product | Plausible Cause & Suggested Solution |
| Homocoupling of the Coupling Partner | This is a common side reaction, especially in Sonogashira couplings (Glaser coupling).[16] It is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). In Sonogashira reactions, using a slight excess of the alkyne and ensuring the copper(I) co-catalyst is fresh can help minimize this. |
| Hydrodeiodination (Reduction of C-I to C-H) | This occurs when a proton source is present and can be exacerbated by certain ligands and bases. Ensure your solvent and base are anhydrous. This side reaction can sometimes be promoted by water.[1][2] |
| Protodeborylation (in Suzuki Coupling) | The boronic acid can be cleaved by acidic protons before it has a chance to transmetalate. Using a stronger, non-nucleophilic base or anhydrous conditions can mitigate this. The stability of the boronic acid itself is also a factor; consider using the corresponding boronate ester or trifluoroborate salt, which can be more robust.[6] |
Problem 3: Difficulty Achieving Di-substitution
| Possible Cause | Suggested Solution |
| Steric Hindrance | After the first coupling, the newly introduced group can sterically hinder the second C-I bond, making the second oxidative addition more difficult. Using a less bulky ligand or a higher reaction temperature may be necessary. |
| Deactivation of the Second C-I Bond | The electronic nature of the first coupling product can influence the reactivity of the remaining C-I bond. If the first substituent is electron-donating, it can slightly deactivate the ring towards further oxidative addition. A more active catalyst system or more forcing conditions (higher temperature, longer reaction time) may be required. |
| Insolubility of the Mono-substituted Intermediate | The mono-substituted product may precipitate out of the reaction mixture, preventing it from reacting further.[17] In this case, a solvent system that can solubilize both the starting material and the intermediate is crucial. High-boiling aromatic solvents like chlorobenzene or DMSO might be necessary.[15] |
Experimental Protocols & Data
General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the mono-arylation of this compound.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., dioxane/water 10:1, 0.1 M) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N/DIPA | THF | RT-50 |
| CuI (1) | |||||
| Stille | Pd(PPh₃)₄ (5) | - | - | Toluene | 90-110 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 80-120 |
Visualizing Reaction Pathways
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Retrieved from [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from a course page at the University of Wisconsin-La Crosse.
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubMed. (n.d.). Cross coupling reactions of polyfluoroarenes via C-F activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Springer Nature. (n.d.). Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation. Retrieved from [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
-
ResearchGate. (n.d.). Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling of 1,4-Diiodotetrafluorobenzene.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Retrieved from [Link]
-
PMC - NIH. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2021, September 30). How to Determine the Substitution of a Double Bond (O Chem). Retrieved from [Link]
-
PMC - NIH. (2020, November 19). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Retrieved from [Link]
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- 17. reddit.com [reddit.com]
common side products in 1,2-diiodotetrafluorobenzene reactions and their avoidance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1,2-diiodotetrafluorobenzene. As a Senior Application Scientist, I understand the unique challenges and opportunities presented by this highly reactive and versatile building block in the synthesis of complex fluorinated molecules. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you navigate the common issues encountered during your experiments and optimize your reaction outcomes.
The electron-withdrawing nature of the tetrafluorobenzene ring, combined with the presence of two ortho-iodine atoms, imparts a distinct reactivity profile to this molecule, making it a valuable synthon but also prone to specific side reactions. This resource is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.
Troubleshooting Guides & FAQs
Issue 1: Uncontrolled Reactivity and Formation of Multiple Products
Question: I am attempting a cross-coupling reaction with this compound and obtaining a complex mixture of products, including what appears to be homocoupled starting material and polyfluorinated biphenyls. How can I improve the selectivity of my reaction?
Answer:
This is a common challenge stemming from the high reactivity of the C-I bonds in this compound. The primary side products in such cases are typically formed through homocoupling of the starting material or the coupling partner.
Root Cause Analysis:
-
Homocoupling: This occurs when two molecules of the same aryl halide react with each other. In the context of palladium-catalyzed reactions, this can be promoted by the presence of Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[1] For copper-catalyzed reactions like the Ullmann coupling, high temperatures can also favor homocoupling.[2][3][4][5]
-
Formation of Polyfluorinated Biphenyls: In Suzuki-Miyaura reactions, the boronic acid coupling partner can also undergo homocoupling.[6][7] This is often exacerbated by the presence of oxygen.
Strategies for Avoidance:
-
Ligand Selection is Critical: The choice of ligand for your palladium catalyst is paramount in controlling reactivity and suppressing side reactions.
-
Bulky, Electron-Rich Phosphine Ligands: For Suzuki-Miyaura couplings, ligands such as XPhos, SPhos, or other Buchwald-type ligands are highly effective.[6][7] Their steric bulk favors the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle and can help minimize side reactions.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are also excellent choices for promoting the desired cross-coupling and can offer enhanced stability to the catalytic species.
-
-
Careful Selection of Base and Solvent:
-
For Suzuki-Miyaura reactions, weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial in reducing homocoupling compared to stronger bases.[6] The choice of solvent can also influence selectivity, with ethereal solvents like THF or dioxane often being good starting points.
-
For Sonogashira couplings, using an amine base that also acts as the solvent (e.g., triethylamine or diisopropylamine) is common. However, to minimize Glaser-Hay homocoupling of the alkyne, copper-free conditions can be employed.[9]
-
-
Temperature and Reaction Time Control:
-
Given the high reactivity of the C-I bonds, running reactions at the lowest effective temperature can significantly improve selectivity. Start with room temperature and gradually increase if the reaction is sluggish.
-
Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged heating.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) | Readily forms the active Pd(0) species. |
| Ligand | XPhos (7.5 mol%) | Bulky, electron-rich ligand to promote cross-coupling. |
| Base | K₂CO₃ (2.2 equivalents) | A moderately weak base to suppress homocoupling.[6] |
| Solvent | THF/Toluene/H₂O (3:3:1) | A common solvent system for Suzuki reactions. |
| Temperature | 80-95 °C | A starting point, can be optimized based on reactivity. |
| Reaction Time | 16-24 hours | Monitor for completion. |
Issue 2: Formation of Reduced, Dehalogenated Byproducts
Question: My reaction with this compound is producing a significant amount of tetrafluorobenzene and mono-iodotetrafluorobenzene. What is causing this dehalogenation and how can I prevent it?
Answer:
The formation of dehalogenated (or hydrodeiodinated) products is another common side reaction where an iodine atom is replaced by a hydrogen atom.
Root Cause Analysis:
The mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions often involves the formation of a palladium-hydride species. This can occur through the reaction of the palladium complex with trace amounts of water, alcohols, or amines in the reaction mixture. Reductive elimination of the aryl group and the hydride then leads to the dehalogenated arene.[1]
Strategies for Avoidance:
-
Strictly Anhydrous and Anaerobic Conditions:
-
Use flame-dried glassware and rigorously dried, degassed solvents.
-
Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use high-purity, anhydrous reagents.
-
-
Choice of Base:
-
Avoid bases that can readily act as hydride sources. For Suzuki reactions, anhydrous inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred.
-
-
Ligand Effects:
-
The use of appropriate ligands can stabilize the palladium catalyst and disfavor the formation of palladium-hydride species. Bulky phosphine ligands are often beneficial in this regard.
-
Experimental Protocol: Minimizing Dehalogenation in a General Cross-Coupling Reaction
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of argon.
-
Solvent and Reagent Preparation: Use freshly distilled and degassed solvents. Ensure all solid reagents are dried in a vacuum oven before use.
-
Reaction Setup: Assemble the reaction under a positive pressure of argon.
-
Reagent Addition: Add the palladium catalyst, ligand, and base to the reaction flask, followed by this compound. Add the degassed solvent, and finally, add the coupling partner.
-
Monitoring: Follow the reaction progress by GC-MS to monitor for the formation of dehalogenated byproducts alongside the desired product.
Issue 3: Suspected Formation of Tetrafluorobenzyne and Subsequent Unwanted Reactions
Question: I am observing unexpected products in my reaction that don't correspond to simple coupling or dehalogenation. Could tetrafluorobenzyne be forming, and if so, how can I suppress this pathway?
Answer:
The ortho-diiodo substitution pattern on the electron-deficient tetrafluorobenzene ring makes this compound a prime precursor for the formation of the highly reactive intermediate, tetrafluorobenzyne. This is a critical consideration, especially when using strong bases or high temperatures.
Root Cause Analysis:
Tetrafluorobenzyne can be generated from this compound through a dehalogenation-elimination pathway, particularly in the presence of strong bases like organolithium reagents or under thermal conditions. Once formed, this highly reactive aryne can undergo a variety of reactions, including [4+2] cycloadditions with dienes or nucleophilic attack, leading to a range of unexpected byproducts.[10] Recent studies have also shown that even water microdroplets can induce the reduction of this compound to a "quasi-benzyne" radical anion.[1]
Visualizing Tetrafluorobenzyne Formation:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
References
Sources
- 1. pages.jh.edu [pages.jh.edu]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi-res.com [mdpi-res.com]
Technical Support Center: Purification of Products Derived from 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center dedicated to the purification of products derived from 1,2-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique and often challenging compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the purification of reaction products stemming from this versatile precursor.
The Challenge of Purifying Fluorinated Aromatics
This compound is a valuable precursor, primarily for the in-situ generation of tetrafluorobenzyne, a highly reactive intermediate. This aryne readily participates in a variety of reactions, including [4+2] cycloadditions (Diels-Alder reactions), nucleophilic additions, and insertions into sigma bonds. The resulting products are typically polyfluorinated, which imparts unique electronic properties but also presents significant purification challenges.
The high fluorine content can lead to unusual solubility profiles and strong interactions with common purification media. Furthermore, the nature of benzyne reactions can often result in a complex mixture of products and byproducts. This guide provides a structured approach to tackling these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude product from a tetrafluorobenzyne reaction is a complex mixture. Where do I start with purification?
A1: The first step is to obtain as much information as possible about your crude mixture. Techniques like ¹⁹F NMR and LC-MS are invaluable. ¹⁹F NMR can help identify the number of fluorinated species and their relative ratios. LC-MS can provide information on the molecular weights of the components, helping to distinguish between desired product, starting materials, and potential byproducts. A logical workflow for approaching a complex mixture is outlined below.
Caption: Initial Purification Strategy Decision Tree.
Q2: I am having trouble with streaking and poor separation during column chromatography of my fluorinated product. What can I do?
A2: Streaking and poor separation are common issues with polyfluorinated compounds on standard silica gel. This can be due to strong interactions between the fluorine atoms and the acidic silanol groups on the silica surface. Here are several strategies to troubleshoot this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel in your chosen eluent containing a small amount of a volatile amine, such as triethylamine (~1%).
-
Use an Alternative Stationary Phase:
-
Optimize Your Solvent System: The high electronegativity of fluorine can alter the expected polarity of your molecule. A systematic screening of solvent systems with varying polarities is recommended.
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it separates as a liquid phase upon cooling, often trapping impurities. Here's how to troubleshoot this:
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.[3]
-
Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Allow this to cool slowly. A common combination for non-polar compounds is benzene-cyclohexane.[4]
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.
Troubleshooting Guides
Purification of Diels-Alder Adducts of Tetrafluorobenzyne
These products are often polycyclic aromatic hydrocarbons (PAHs) with a high degree of fluorination.
| Problem | Possible Cause | Solution |
| Low yield of adduct after purification | The Diels-Alder reaction is reversible and may not have gone to completion. The adduct might also be unstable at high temperatures.[3] | Monitor the reaction by TLC or NMR to ensure completion. Run the reaction at the lowest feasible temperature.[3] |
| Poor separation from unreacted diene or other byproducts | The polarity of the adduct and impurities may be very similar. | Consider using a specialized stationary phase for chromatography, such as alumina or a PFP column for HPLC.[1][2] For GC-MS analysis of complex PAH mixtures, novel column combinations can improve resolution.[5] |
| Product is a persistent oil | Highly fluorinated compounds can have low melting points and a tendency to form oils. | Try recrystallization from a solvent mixture, such as heptanes/ethyl acetate or methanol/water.[4] If the product is volatile, consider vacuum distillation or sublimation. |
Purification of Nucleophilic Substitution Products
These reactions can lead to polyfluorinated biaryls or other substituted aromatics.
| Problem | Possible Cause | Solution |
| Product is contaminated with starting material (this compound) | Incomplete reaction or inefficient removal of the non-polar starting material. | The starting material is non-polar and sublimes easily. A preliminary purification step can be to gently heat the crude product under vacuum to sublime away the unreacted this compound. |
| Difficulty in separating regioisomers | Nucleophilic attack on the benzyne intermediate can occur at two different positions, leading to regioisomers with very similar properties. | This is a challenging separation. High-performance liquid chromatography (HPLC) with a PFP or a long-chain alkyl phase (C30) might be necessary to resolve the isomers.[2][6] |
| Product is highly polar and difficult to elute from a silica column | The introduced nucleophile may contain polar functional groups (e.g., amines, alcohols). | Use a more polar mobile phase, such as ethyl acetate/methanol. Alternatively, switch to a more polar stationary phase like diol- or amino-functionalized silica. For basic compounds, adding a small amount of triethylamine to the eluent can improve elution. |
Purification of Organometallic Derivatives
These are typically formed by reacting this compound with an organolithium reagent or a metal.
| Problem | Possible Cause | Solution |
| Product is air and/or moisture sensitive | Organometallic compounds are often reactive towards oxygen and water. | All purification steps must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents must be rigorously dried and degassed. |
| Product is a non-crystalline solid or oil | The complex may not have a well-defined crystal lattice. | Recrystallization is the preferred method. Try dissolving the compound in a solvent and then using vapor diffusion of an anti-solvent to slowly grow crystals.[7] |
| Product is contaminated with lithium salts | Lithium iodide is a byproduct of the reaction. | Most lithium salts are insoluble in non-polar organic solvents. After the reaction, quenching with a minimal amount of a proton source (e.g., dry isopropanol) and then filtering the reaction mixture through a plug of Celite can remove the bulk of the salts. |
Detailed Experimental Protocols
Protocol 1: Purification of a Tetrafluorobenzyne-Furan Adduct by Column Chromatography
This protocol is a general guideline for the purification of a Diels-Alder adduct.
-
Preparation of the Column:
-
Choose a column with a diameter such that the silica gel height is about 10-15 times the diameter.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under a gentle pressure of air or nitrogen.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, product-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent, such as 100% hexanes.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing to 10%).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Recrystallization of a Polyfluorinated Biaryl
This protocol describes a two-solvent recrystallization method.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is soluble at room temperature (e.g., dichloromethane or acetone).
-
Identify a "poor" or "anti-solvent" in which your compound is insoluble (e.g., hexanes or water). The two solvents must be miscible.[4]
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude biaryl in the minimum amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
References
- Cullen, W. R., & Wu, A. W. (1976). The reaction of 1,2-dilithiotetrafluorobenzene with group V halides. Journal of Fluorine Chemistry, 8(2), 183-187.
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Bani-Fwaz, M. Z. (2020). How to Purify Organometallic Complexes?
- Reddit. (2023).
- METTLER TOLEDO. Recrystallization Guide: Process, Procedure, Solvents.
- Abdelfattah, A., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Chemistry Letters.
- Gao, H., et al. (2024).
- YouTube. (2022).
- L'Orange, C., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry.
- Ulfah, M., et al. (2018). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. Indonesian Journal of Chemistry.
- Sigma-Aldrich. This compound 99%.
- Chemistry Steps. Diels Alder Reaction in Organic Synthesis Practice Problems.
- Gibeau, T. E., & Marcus, R. K. (2001). Separation and Identification of Organic and Organometallic Compounds by Use of a Liquid Chromatography-Particle Beam-Glow Discharge Mass Spectrometry Combination.
- LibreTexts Chemistry. (2021). 14.
- Reddit. (2019).
- Diva-portal.org. Study of nucleophilic aromatic substitution with diaryliodonium salts.
- YouTube. (2020).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging.
- Crystal Growth & Design. (2025). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors.
- Rousseau, K., & Dolphin, D. (1974). PURIFICATION OF MESO-TETRAPHENYLPORPHYRIN. Tetrahedron Letters.
- ResearchGate. (2025).
- YouTube. (2019).
- Semantic Scholar.
- YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab.
- Ch 14 Problem Set - Key (McM).
- ResearchGate. (2025).
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
stability and degradation of 1,2-diiodotetrafluorobenzene under thermal stress
Welcome to the comprehensive technical support guide for 1,2-diiodotetrafluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under thermal stress. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your research.
Introduction to the Thermal Behavior of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex fluorinated molecules and supramolecular assemblies. Its utility is largely dictated by the reactivity of the carbon-iodine (C-I) bonds. While the tetrafluorinated benzene ring is electronically stabilized, the C-I bonds are susceptible to cleavage under thermal stress. Understanding the thermal stability and degradation pathways of this compound is crucial for its effective use in high-temperature reactions and for ensuring the purity of the resulting products.
This guide will delve into the fundamental principles governing the thermal degradation of this compound, provide practical troubleshooting for common experimental issues, and offer standardized protocols for assessing its thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the thermal degradation of this compound?
The primary and most probable pathway for the thermal degradation of this compound is the homolytic cleavage of the carbon-iodine (C-I) bonds. The C-I bond is significantly weaker than the C-F and C-C bonds within the aromatic ring. Upon heating, sufficient thermal energy can be supplied to break this bond, resulting in the formation of a tetrafluorobenzene radical and an iodine radical. This initiation step is the gateway to subsequent degradation reactions.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the likely degradation products of this compound under thermal stress?
Based on the proposed radical degradation pathway, the following products can be anticipated:
-
Elemental Iodine (I₂): Formed from the combination of two iodine radicals. This is often observed as a purple vapor or a dark solid upon cooling.
-
Tetrafluorobenzene: Formed if the initial tetrafluorobenzene radical abstracts a hydrogen atom from the solvent or another organic molecule present in the reaction mixture.
-
Octafluorobiphenylene: Formed from the dimerization of two tetrafluorobenzene radicals.
-
Higher Polyiodinated and/or Polyfluorinated Species: Depending on the reaction conditions, further reactions of the initial radicals with the parent molecule or other intermediates can lead to a complex mixture of byproducts.
Q4: My reaction mixture containing this compound turns a purple/brown color upon heating. What is the cause?
The appearance of a purple or brown color is a strong indicator of the formation of elemental iodine (I₂), a common degradation product. The purple color is characteristic of iodine vapor, while a brown solution may indicate the presence of iodine dissolved in the solvent. This suggests that the reaction temperature is high enough to cause homolytic cleavage of the C-I bonds.
Q5: How can I minimize the thermal degradation of this compound in my experiments?
To minimize thermal degradation, consider the following strategies:
-
Lower Reaction Temperatures: Whenever possible, use catalysts or reaction conditions that allow for lower reaction temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the involvement of oxygen, which can participate in and accelerate radical reactions.
-
Radical Scavengers: In some cases, the addition of a radical scavenger can help to quench the radical chain reactions that lead to extensive degradation. However, this may interfere with the desired reaction pathway and should be carefully evaluated.
-
Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to cumulative degradation. Aim for the shortest reaction time necessary for the completion of your desired transformation.
-
Purification of Starting Material: Ensure the this compound is of high purity, as impurities can sometimes catalyze decomposition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Low yield of desired product in a high-temperature reaction. | Thermal degradation of this compound. | 1. Lower the reaction temperature and extend the reaction time. 2. Investigate alternative catalysts that are more active at lower temperatures. 3. Perform the reaction in a sealed vessel to minimize the loss of volatile reactants and products. |
| Formation of a dark, insoluble tar-like substance. | Extensive polymerization and side reactions resulting from radical formation. | 1. Significantly reduce the reaction temperature. 2. Use a more dilute solution to reduce the probability of intermolecular side reactions. 3. Ensure a thoroughly deoxygenated reaction environment. |
| Inconsistent reaction outcomes and yields. | Variable levels of thermal degradation due to inconsistent temperature control or presence of impurities. | 1. Use a precise temperature controller and ensure uniform heating of the reaction vessel. 2. Purify the this compound before use, for example, by recrystallization or sublimation. 3. Ensure all solvents and reagents are dry and free of radical initiators. |
| Discoloration of the purified product upon storage. | Slow decomposition at ambient temperature, potentially accelerated by light. | 1. Store the compound in a cool, dark place. 2. Consider storing under an inert atmosphere if long-term stability is critical. |
Experimental Protocols for Thermal Stability Analysis
To empirically determine the thermal stability of this compound under your specific experimental conditions, the following standard analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, and to detect exothermic or endothermic decomposition processes.
Methodology:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks (melting) and any exothermic peaks that might indicate decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products formed at a specific high temperature.
Methodology:
-
Place a small amount of this compound (microgram to low milligram range) into a pyrolysis sample holder.
-
Insert the holder into the pyrolysis unit, which is directly coupled to the GC-MS inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 300 °C, 400 °C, or 500 °C) in an inert atmosphere (helium).
-
The resulting volatile fragments are swept into the GC column for separation.
-
The separated components are then analyzed by the mass spectrometer.
-
Identify the degradation products by comparing their mass spectra to a library of known compounds.
Visualizing Degradation and Experimental Workflow
Proposed Thermal Degradation Pathway
The following diagram illustrates the proposed initial steps of the thermal degradation of this compound, which is dominated by the homolytic cleavage of the C-I bonds.
Experimental Workflow for Thermal Stability Assessment
This workflow outlines the logical progression of experiments to characterize the thermal stability of this compound.
References
-
Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]
Sources
identifying and minimizing byproducts in Sonogashira reactions of 1,2-diiodotetrafluorobenzene
Welcome to the technical support center for Sonogashira reactions involving 1,2-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The highly electron-deficient nature of the perfluorinated aromatic ring, combined with the presence of two adjacent iodine atoms, presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Sonogashira coupling of this compound. Each problem is followed by an analysis of potential causes and actionable protocols for resolution.
Issue 1: My reaction is plagued by a significant amount of alkyne homocoupling (Glaser coupling) byproduct.
-
Root Cause Analysis: The formation of a 1,3-diyne (the homocoupled product of your terminal alkyne) is a classic side reaction in Sonogashira couplings, known as the Glaser-Hay reaction.[1] This process is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[1] The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization.[1]
-
Troubleshooting Protocol:
-
Implement Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves:
-
Degassing your solvent(s) thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). A protocol for solvent degasification can be found in specialized resources.
-
Using Schlenk techniques or a glovebox for all manipulations.
-
-
Minimize Copper Catalyst Loading: While essential for the reaction, excess copper(I) iodide can accelerate homocoupling. Reduce the CuI loading to the minimum effective amount, typically starting around 0.5 - 2 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Consider a "Copper-Free" Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[1] These protocols often require different ligand systems and may need re-optimization for your specific substrate.
-
Issue 2: The reaction stops after monosubstitution, or I am getting a mixture of mono- and di-substituted products that is difficult to control.
-
Root Cause Analysis: Achieving selective mono- or di-alkynylation of a dihaloarene can be challenging. Several factors influence the selectivity:
-
Stoichiometry: An insufficient amount of the alkyne will naturally lead to incomplete reaction and a mixture of products.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor monosubstitution.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, preventing the second coupling from occurring efficiently.
-
Steric Hindrance: After the first bulky alkynyl group is installed, the second iodine atom may become sterically hindered, slowing down the second oxidative addition step.
-
-
Troubleshooting Protocol for Selective Monosubstitution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne relative to the this compound.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC/MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form. Running the reaction at a lower temperature (e.g., room temperature) can enhance selectivity.
-
-
Troubleshooting Protocol for Complete Disubstitution:
-
Increase Alkyne Equivalents: Use a larger excess of the terminal alkyne (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.
-
Extend Reaction Time and/or Increase Temperature: If the reaction stalls, extending the reaction time or gradually increasing the temperature may be necessary to overcome the higher activation energy of the second coupling.
-
Use a More Robust Catalyst System: Consider using a more thermally stable palladium catalyst or a higher catalyst loading to prevent deactivation.
-
Issue 3: I am observing byproducts that appear to be the result of dehalogenation (loss of one or both iodine atoms).
-
Root Cause Analysis: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through various mechanisms, often involving impurities in the reagents or solvent, or side reactions with the base or solvent. For highly electron-deficient substrates like this compound, the aryl-palladium intermediates may be more susceptible to certain decomposition pathways.
-
Troubleshooting Protocol:
-
Ensure High Purity of Reagents: Use freshly purified solvents and bases. Amines, in particular, can be a source of impurities if not handled correctly. Consider distilling the amine base before use.
-
Scrutinize the Base: The choice of base can be critical. Some bases may be more prone to promoting dehalogenation. If you suspect this is an issue, screen other amine or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Maintain a Strictly Inert Atmosphere: While primarily to prevent Glaser coupling, an inert atmosphere also minimizes the presence of water, which can be a proton source for dehalogenation.
-
Issue 4: I suspect defluorination of the aromatic ring is occurring.
-
Root Cause Analysis: While the C-F bond is generally very strong, the highly activated nature of the perfluorinated ring can make it susceptible to nucleophilic attack under certain conditions. While less common than deiodination, defluorination is a potential side reaction in palladium-catalyzed reactions of fluoroarenes.[2][3] This could be promoted by strong bases or highly nucleophilic species in the reaction mixture.
-
Troubleshooting Protocol:
-
Moderate the Basicity: If you have evidence of defluorination (e.g., from mass spectrometry data), consider using a milder base. For example, if you are using a strong amine base like diisopropylethylamine, you might switch to a weaker one like triethylamine or an inorganic base.
-
Lower the Reaction Temperature: Higher temperatures can provide the activation energy needed for C-F bond cleavage. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Careful Choice of Solvent: Highly polar, coordinating solvents might stabilize intermediates that could lead to defluorination. If you are using a solvent like DMF, consider screening less polar alternatives such as toluene or THF.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Sonogashira reaction of this compound?
A1: For aryl iodides, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[1] However, given the electron-deficient nature of the substrate, a more electron-rich and bulky phosphine ligand might enhance the rate of reductive elimination. If you encounter issues with catalyst stability or activity, consider using pre-catalysts or more advanced ligand systems.
Q2: Which solvent is most suitable for this reaction?
A2: Common solvents for Sonogashira reactions include THF, DMF, and toluene. For this compound, a solvent that can effectively dissolve all components is crucial. While DMF is a good solvent, be mindful that it can sometimes have a negative impact on the reaction rate. Toluene is a good non-polar option, while THF is a versatile choice. The optimal solvent should be determined experimentally.
Q3: What is the role of the amine base in the reaction?
A3: The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) or palladium acetylide (in the copper-free version), and it neutralizes the hydrogen iodide (HI) that is formed as a byproduct of the reaction.
Q4: How can I purify my product from the catalyst and byproducts?
A4: Purification is typically achieved by column chromatography on silica gel. It is important to choose a solvent system that provides good separation between your desired product, any unreacted starting materials, the homocoupled alkyne, and catalyst residues. In some cases, a simple filtration through a plug of silica can remove the majority of the palladium catalyst.
Data and Protocols at a Glance
| Parameter | Recommendation for Monosubstitution | Recommendation for Disubstitution |
| This compound | 1.0 equiv | 1.0 equiv |
| Terminal Alkyne | 1.1 - 1.2 equiv | 2.5 - 3.0 equiv |
| Palladium Catalyst | 1-3 mol% | 2-5 mol% |
| Copper(I) Iodide | 0.5-2 mol% | 1-5 mol% |
| Amine Base | 2-3 equiv | 3-5 equiv |
| Solvent | Anhydrous, degassed THF or Toluene | Anhydrous, degassed THF or Toluene |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Generalized Experimental Protocol for Sonogashira Coupling of 1,4-Diiodotetrafluorobenzene
This protocol for a related substrate can be adapted as a starting point for this compound.[4]
-
To a Schlenk flask under an inert atmosphere, add 1,4-diiodotetrafluorobenzene (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or triethylamine) via syringe.
-
Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv. for monosubstitution, 2.2-3.0 equiv. for disubstitution) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Workflow
Sources
Technical Support Center: Strategies for Removing Unreacted 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties in removing unreacted 1,2-diiodotetrafluorobenzene from their reaction mixtures. As a Senior Application Scientist, I understand that seemingly minor purification hurdles can significantly impact project timelines and outcomes. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Challenge
Before diving into specific removal strategies, it's crucial to understand the physicochemical properties of this compound that make its removal non-trivial.
Key Properties of this compound:
| Property | Value | Significance for Purification |
| Molecular Weight | 401.87 g/mol [1][2][3] | High molecular weight can make it less volatile than some reaction products. |
| Melting Point | 49-53 °C[2][3][4] | It is a solid at room temperature, which can be advantageous for certain techniques. |
| Boiling Point | ~298 °C (571.62 K)[5] | High boiling point suggests distillation is a viable, though potentially energy-intensive, option. |
| Solubility | Very low in water (log10ws = -5.09)[5] | This property is key for liquid-liquid extraction strategies. |
| Octanol/Water Partition Coefficient (logP) | 3.452[5] | Indicates a high affinity for nonpolar organic solvents. |
| Appearance | White to off-white crystalline powder or crystals[4] | Visual identification in solid mixtures can be possible. |
The combination of high lipophilicity (high logP), low water solubility, and its solid nature at ambient temperature presents a unique set of challenges. It often co-elutes with desired products in normal-phase chromatography and can be difficult to separate from products with similar polarity.
Section 2: Troubleshooting Guide - Common Scenarios
This section addresses specific issues you might be facing in a question-and-answer format, providing actionable solutions.
Scenario 1: My product and this compound are co-eluting during flash chromatography on silica gel.
Question: I've tried various hexane/ethyl acetate solvent systems, but I can't get baseline separation between my desired compound and the unreacted this compound. What can I do?
Answer: This is a common problem due to the nonpolar nature of this compound. Here’s a systematic approach to troubleshoot this:
Underlying Cause: The similar polarities of many organic products and highly fluorinated compounds can make chromatographic separation difficult.[6]
Solutions:
-
Switch to a Different Stationary Phase:
-
Fluorinated Stationary Phases: Consider using a column packed with a fluorous stationary phase. These phases exhibit unique selectivity for fluorinated molecules, often allowing for the separation of compounds based on their fluorine content.[7] This can be a highly effective, albeit more expensive, option.
-
Reverse-Phase Chromatography (C18): If your product has sufficient polarity to be soluble in common reverse-phase eluents (e.g., acetonitrile/water, methanol/water), this can be an excellent alternative. This compound, being highly nonpolar, will be strongly retained on a C18 column, allowing your more polar product to elute earlier.
-
-
Optimize the Mobile Phase for Normal-Phase Chromatography:
-
Less Polar Solvent Systems: If your product is sufficiently nonpolar, try using very nonpolar solvent systems like pure hexanes or heptane, with a very small percentage of a slightly more polar solvent like toluene or dichloromethane to achieve separation.
-
Utilize Chlorinated Solvents: A mobile phase containing dichloromethane can sometimes improve the separation of halogenated compounds.
-
-
Consider Preparative Gas Chromatography (Prep-GC): For volatile and thermally stable compounds, Prep-GC offers very high-resolution separation and can be an effective, though less scalable, solution.[6]
Scenario 2: I have a large-scale reaction, and chromatography is not a viable option for removing the unreacted starting material.
Question: My reaction is on a multi-gram scale, and running large columns is impractical. Are there bulk removal methods I can employ?
Answer: Absolutely. For larger scale purifications, physical and chemical removal methods are often more practical.
Solutions:
-
Distillation/Sublimation:
-
Fractional Distillation: Given the relatively high boiling point of this compound (~298 °C)[5], if your product has a significantly different boiling point (either much lower or much higher), fractional distillation under reduced pressure can be a very effective technique.
-
Sublimation: If your product is a solid and the unreacted starting material is the main volatile impurity, sublimation under vacuum could be a viable purification method.
-
-
Liquid-Liquid Extraction (LLE):
-
Fluorous-Phase Extraction: This technique leverages the high affinity of highly fluorinated compounds for fluorous solvents (e.g., perfluorohexanes).[8][9] You can dissolve your crude reaction mixture in a standard organic solvent (like toluene or ethyl acetate) and then extract it with a fluorous solvent. The this compound will preferentially partition into the fluorous layer, which is typically immiscible with common organic solvents.[8]
-
Exploiting Polarity Differences: If your product can be protonated or deprotonated to form a water-soluble salt (e.g., an amine or a carboxylic acid), you can perform an acid-base extraction. The nonpolar this compound will remain in the organic layer, allowing for a clean separation.
-
-
Chemical Quenching:
-
Reaction with a Nucleophile: The iodine atoms on the tetrafluorobenzene ring are susceptible to nucleophilic substitution, although the fluorine atoms are deactivating.[1] A strong nucleophile could potentially react with the unreacted starting material to form a more polar, easily separable compound. This approach requires careful consideration of the reactivity of your desired product.
-
Formation of a Halogen-Bonded Complex: this compound is known to act as a halogen bond donor, forming complexes with various Lewis bases, including thiocarbonyl compounds and nitrogen bases.[10][11][12] By adding a suitable halogen bond acceptor to your reaction mixture, you may be able to selectively precipitate the unreacted starting material as a co-crystal.[10][13]
-
Section 3: Detailed Experimental Protocol - Fluorous Liquid-Liquid Extraction
This protocol provides a step-by-step guide for removing this compound using a fluorous solvent.
Objective: To selectively remove unreacted this compound from a reaction mixture containing a non-fluorinated organic product.
Materials:
-
Crude reaction mixture dissolved in a suitable organic solvent (e.g., toluene, ethyl acetate, acetonitrile).
-
Fluorous solvent (e.g., perfluorohexane or FC-72).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a standard organic solvent in which both your product and the this compound are soluble.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the fluorous solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The denser fluorous layer will be at the bottom.
-
-
Separation:
-
Carefully drain the lower fluorous layer, which now contains the majority of the this compound.
-
Collect the upper organic layer, which contains your desired product.
-
-
Repeat Extraction (Optional): For optimal removal, the organic layer can be extracted a second or third time with fresh portions of the fluorous solvent.
-
Solvent Removal: Remove the organic solvent from the collected product layer using a rotary evaporator.
-
Analysis: Analyze the purified product by a suitable method (e.g., GC-MS, NMR) to confirm the removal of this compound.
Diagram of Fluorous Liquid-Liquid Extraction Workflow:
Caption: Workflow for fluorous liquid-liquid extraction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound toxic? A: Halogenated aromatic compounds can have varying degrees of toxicity. It is listed as causing skin and eye irritation and may cause respiratory irritation.[2][3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]
Q2: Can I use a chemical scavenger to remove the unreacted this compound? A: Yes, this can be an effective strategy. For example, aryl iodides can undergo reactions with certain metals. A process using metallic aluminum, magnesium, or zinc in the presence of water has been described for the removal of iodine from organic compounds.[14] However, you must ensure that the chosen scavenger does not react with your desired product. A small-scale pilot reaction is always recommended.
Q3: Are there any specific analytical techniques that are well-suited for detecting trace amounts of this compound? A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for detecting and quantifying this compound due to its volatility and characteristic isotopic pattern from the two iodine atoms. Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for less volatile mixtures.[15][16][17]
Q4: My product is also a fluorinated compound. Will fluorous extraction still work? A: The effectiveness of fluorous extraction depends on the difference in the degree of fluorination between your product and this compound. If your product is significantly less fluorinated, you should still observe preferential partitioning of the diiodotetrafluorobenzene into the fluorous phase. However, if your product is also highly fluorinated, this method may not be selective enough.
Q5: What is the "fluorous biphasic system" I've seen mentioned in the literature? A: A fluorous biphasic system is a reaction setup where a fluorous solvent is used as one of the phases.[8] This is often employed with a fluorous-tagged catalyst. At the end of the reaction, the fluorous phase containing the catalyst and any highly fluorinated byproducts can be easily separated from the product in the organic phase. This principle is the basis for fluorous liquid-liquid extraction.
Section 5: Decision-Making Flowchart for Strategy Selection
Caption: Decision-making flowchart for selecting a removal strategy.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
-
Cheméo. (2025). 1-2-Diiodotetrafluorobenzene.pdf. Retrieved from [Link]
- Maruyama, T., et al. (n.d.). Perfluorocarbon-based Liquid–Liquid Extraction for Separation of Transition Metal Ions. J-Stage.
- York Research Database. (n.d.). Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning.
- Smolecule. (2023). Buy this compound | 2708-97-6.
- Thermo Fisher Scientific. (n.d.). This compound, 99%.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Rissanen, K., et al. (2025). Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design.
- Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
- ResearchGate. (n.d.). CHromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples.
- Kucharzyk, K., et al. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC.
- Liu, P., et al. (2025). Analysis of per-and polyfluorinated alkyl substances by chromatography-mass spectrometry: A review. ResearchGate.
- Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design.
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
- Wang, H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC.
- Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ResearchGate.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Nucleophilic Substitution on 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists working with highly fluorinated aromatic building blocks. Here, we address the specific challenges associated with controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) on 1,2-diiodotetrafluorobenzene, providing in-depth, field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.[1] The highly electronegative fluorine atoms render the aromatic ring electron-deficient (electrophilic), making it susceptible to attack by a nucleophile.[2] The mechanism involves two key steps:
-
Addition: The nucleophile attacks one of the carbon atoms bearing an iodine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4][5]
-
Elimination: The complex collapses, ejecting an iodide leaving group and restoring the aromaticity of the ring.[3]
The initial nucleophilic attack is typically the rate-determining step of the reaction.[6][7]
Q2: Why is achieving high regioselectivity on this specific substrate so challenging?
The primary challenge stems from the substrate's structure. The two iodine atoms are located on adjacent carbons (C1 and C2), which are electronically very similar due to the symmetrical placement of the four activating fluorine atoms. Consequently, a nucleophile often attacks both positions at similar rates, leading to a mixture of 1-substituted and 2-substituted regioisomers, which can be difficult to separate. The goal of a regioselective strategy is to introduce a factor—be it steric, electronic, or condition-dependent—that creates a sufficient energy difference between the transition states leading to the two possible Meisenheimer complexes.[8][9]
Q3: Between iodine and fluorine, which is the better leaving group in this SNAr reaction?
In SNAr reactions on polyfluoroaromatic compounds, the leaving group ability is not as straightforward as in SN2 reactions. While the Carbon-Iodine bond is significantly weaker than the Carbon-Fluorine bond, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[6][7] Fluorine's powerful inductive electron-withdrawing effect makes the carbon atom it is attached to highly electrophilic, thereby accelerating the initial attack.[2][6]
However, for this compound, substitution of iodine is generally preferred. The C-I bond is more polarizable and iodide is an excellent leaving group in the elimination step. Substitution of fluorine would require harsher conditions and is typically only observed with very hard nucleophiles or when the iodinated positions are sterically inaccessible.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is the most common issue. The solution is highly dependent on the nature of your nucleophile. The strategy is to exploit subtle differences in sterics, electronics, and reaction kinetics.
Core Concept: Regioselectivity is determined by the relative stability of the two possible transition states during the rate-determining nucleophilic attack.[8] By modifying reaction parameters, you can preferentially lower the activation energy for one pathway over the other.
Sulfur nucleophiles are relatively soft and their reactivity can be finely tuned.
-
Investigate the Base and Counter-ion: The choice of base used to deprotonate the thiol is critical.
-
Insight: Using a bulky, non-coordinating base (e.g., DBU) can favor attack at the sterically less hindered position. Conversely, using an alkali metal base (e.g., NaH, K₂CO₃) introduces a metal counter-ion that can influence selectivity. Cesium carbonate (Cs₂CO₃) is particularly effective in some systems, potentially due to the large, soft cesium cation coordinating with the soft sulfur nucleophile.[10]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the intermediate and influencing nucleophile reactivity.
-
Protocol: Screen polar aprotic solvents (DMF, DMSO, NMP) against non-polar solvents (Toluene, Dioxane). In non-polar solvents, ion-pairing effects are more pronounced, and the counter-ion may play a more significant directing role.
-
-
Temperature Control: Kinetic vs. thermodynamic control can be influenced by temperature.
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for an extended period. This will favor the pathway with the lower activation energy (kinetic product), which is often the less sterically hindered one.
-
Steric hindrance is often the most effective tool for directing the substitution of nitrogen nucleophiles.
-
Modify Nucleophile Sterics:
-
Insight: A bulkier amine (e.g., diisopropylamine vs. dimethylamine) will be more sensitive to the steric environment of the reaction center. This can create a significant preference for one position.
-
-
Solvent and Hydrogen Bonding:
-
Insight: Protic solvents can solvate the amine, increasing its effective steric bulk and reducing its nucleophilicity.[6] While polar aprotic solvents are generally preferred for SNAr, a solvent screen including options like t-butanol could reveal interesting selectivity profiles.
-
-
Temperature: As with sulfur nucleophiles, lower temperatures will favor the kinetic product.
The counter-ion (from the base) and its ability to coordinate are paramount for oxygen nucleophiles.
-
The "Cation Effect":
-
Insight: The size and hardness of the alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺) used to form the alkoxide can dramatically influence regioselectivity. Smaller, harder cations like Li⁺ may coordinate to the fluorine atoms adjacent to the reaction site, potentially directing the nucleophile. Larger, softer cations like Cs⁺ may favor a different approach.
-
-
Use of Additives:
-
Insight: In some cases, the addition of a coordinating agent like a crown ether can sequester the metal cation, freeing the "naked" alkoxide. This allows you to study the inherent selectivity of the nucleophile itself and can sometimes reverse or enhance selectivity.
-
The following table provides a conceptual framework for your optimization studies. Actual results will be substrate and nucleophile-dependent.
| Parameter | Condition A | Condition B | Expected Outcome on Regioselectivity | Rationale |
| Temperature | 80 °C | 0 °C | May increase | Favors kinetic product over thermodynamic product. |
| Nucleophile | Primary Amine | Tertiary Amine | Likely increases | Enhances steric differentiation between C1 and C2. |
| Solvent | DMF (Polar Aprotic) | Toluene (Non-polar) | May change or reverse | Alters ion-pairing and nucleophile solvation.[6] |
| Base (for ROH/RSH) | NaH | Cs₂CO₃ | May change or improve | The size and nature of the cation can influence coordination.[10] |
Problem 2: My reaction shows low conversion and poor yield.
If your starting material remains largely unconsumed, the activation energy for the initial nucleophilic attack is likely too high.
-
Insufficiently Activated Nucleophile: For alcohols, thiols, or secondary amines, ensure complete deprotonation. Use a sufficiently strong base (e.g., NaH, KHMDS for less acidic nucleophiles) and allow adequate time for the acid-base reaction to complete before adding the electrophile.[6]
-
Low Reaction Temperature: Many SNAr reactions require thermal energy to proceed at a reasonable rate.[6] Gradually increase the reaction temperature in 20 °C increments (e.g., from 60 °C to 80 °C to 100 °C). Microwave irradiation can also be a powerful tool for safely reaching higher temperatures and accelerating the reaction.
-
Inappropriate Solvent: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF, NMP) to facilitate the formation of the charged Meisenheimer complex. Protic solvents will solvate and deactivate the nucleophile.[6]
-
Moisture Contamination: Ensure all reagents and solvents are anhydrous. Water can protonate your nucleophile or react with the substrate to form unwanted byproducts.[6]
Problem 3: I am observing significant di-substitution.
The formation of the 1,2-disubstituted product indicates that your mono-substituted product is reactive enough to undergo a second substitution.
-
Control Stoichiometry: Use a slight excess of the this compound or precisely 1.0 equivalent of the nucleophile.
-
Slow Addition: Add the nucleophile (or its pre-formed salt) slowly via syringe pump to the solution of the electrophile. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more reactive starting material over the less reactive mono-substituted product.
-
Lower Temperature & Shorter Time: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the formation of the di-substituted byproduct.
Visual Guides and Protocols
General SNAr Mechanism on this compound
Caption: The two-step addition-elimination mechanism (SNAr).
Troubleshooting Flowchart for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Exemplary Protocol: Regioselective Monothiolation
This protocol is a representative example and requires optimization for your specific thiol and desired selectivity.
Objective: To perform a regioselective nucleophilic aromatic substitution of this compound with 4-methoxythiophenol.
Materials:
-
This compound
-
4-Methoxythiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous DMF (to make a 0.2 M solution).
-
Reagent Addition: In a separate flask, dissolve 4-methoxythiophenol (1.05 equiv) and K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at room temperature for 20 minutes to form the potassium thiophenoxide.
-
Reaction: Slowly add the thiophenoxide solution to the flask containing the diiodobenzene at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the ratio of the two product isomers.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the regiomeric ratio of the purified product by ¹⁹F NMR or ¹H NMR spectroscopy.
References
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate. Retrieved from [Link]
-
Regioselectivity. (n.d.). Wikipedia. Retrieved from [Link]
-
Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. Retrieved from [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Hypervalent iodine(III) reagents in organic synthesis. (n.d.). arkat usa. Retrieved from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PMC - NIH. Retrieved from [Link]
-
Hypervalent iodine(III) compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis. Retrieved from [Link]
-
Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). NIH. Retrieved from [Link]
-
Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. (2024). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Regio- and Stereoselective Allylic Substitutions of Chiral Secondary Alkylcopper Reagents: Total Synthesis of (+)-Lasiol, (+)-13-Norfaranal, and (+)-Faranal. (2019). PubMed. Retrieved from [Link]
-
Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. (2013). PubMed. Retrieved from [Link]
-
Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Solventless and metal-free regioselective hydrofluorination of functionalized alkynes and allenes: an efficient protocol for the synthesis of gem-difluorides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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- 10. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 1,2-Diiodotetrafluorobenzene Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 1,2-diiodotetrafluorobenzene. As a heavily fluorinated and iodinated aromatic compound, this compound (C₆F₄I₂) presents unique challenges and considerations in chromatographic analysis.[1][2][3][4] This resource is structured to address common issues through a combination of frequently asked questions and detailed troubleshooting protocols, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity and Rf value of this compound on a standard silica gel TLC plate?
A1: this compound is a relatively non-polar compound due to the presence of the fluorinated benzene ring.[1] On a standard silica gel plate, which is a polar stationary phase, it will exhibit a high Retention Factor (Rf) value, typically greater than 0.7, when developed with a non-polar eluent like hexane or a low-polarity mixture such as 5% ethyl acetate in hexane.[5][6] The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7] An ideal Rf value for clear separation is generally between 0.2 and 0.8.[8]
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic nature, this compound is UV-active and can be readily visualized under a short-wave UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[9][10][11] The compound will appear as a dark spot against a green fluorescent background.[10] For compounds that are not UV-active, or as a secondary visualization method, iodine staining can be effective for many organic compounds, especially those that are unsaturated or aromatic.[11][12] The plate is placed in a chamber containing iodine crystals, and the spots will appear as brown or yellow-brown.[10][11] However, iodine stains are often not permanent.
Q3: What are the best starting solvent systems for developing a TLC of a reaction involving this compound?
A3: Given the non-polar nature of this compound, it is best to start with a non-polar solvent system and gradually increase the polarity.[8][13] A good starting point is 100% hexane or petroleum ether.[5][14] If the compound remains at the baseline (Rf ≈ 0), the polarity of the mobile phase should be increased.[8] Conversely, if the compound runs with the solvent front (Rf ≈ 1), the polarity should be decreased.[8] Common solvent mixtures for non-polar compounds include varying ratios of ethyl acetate in hexane (e.g., 5-20%) or diethyl ether in hexane.[5][14]
Q4: How do I properly set up a TLC to monitor the progress of my reaction?
A4: To effectively monitor a reaction, a three-lane spotting technique on the TLC plate is recommended.[15]
-
Lane 1 (Reference): Spot the starting material (this compound).
-
Lane 2 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
This setup allows for a clear comparison and helps to confirm the disappearance of the starting material and the appearance of the product(s).[16][17] The co-spot is crucial for resolving spots with similar Rf values.[15]
Troubleshooting Guide
This section addresses specific problems that may be encountered when monitoring this compound reactions by TLC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample Overload: Too much sample has been applied to the TLC plate.[12][18][19] 2. Inappropriate Solvent System: The solvent system may not be optimal for the compound's polarity.[19] 3. Acidic or Basic Nature of Compound: The compound may be interacting with the acidic silica gel.[12][20] | 1. Dilute the sample solution and re-spot a smaller amount.[12][20] 2. Adjust the polarity of the eluent. If streaking persists, consider a different solvent system.[8] 3. For acidic compounds, add a small amount of acetic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%).[12] |
| No spots are visible on the TLC plate. | 1. Sample is too dilute: The concentration of the spotted sample is below the detection limit.[12][19] 2. Compound is not UV-active: The compound may not have a chromophore that absorbs UV light at 254 nm.[9] 3. Solvent level in the developing chamber is too high: The spotting line is submerged in the solvent, causing the sample to dissolve into the solvent pool.[19] 4. Compound is volatile: The compound may have evaporated from the plate.[9][12] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][19] 2. Use an alternative visualization technique such as an iodine chamber or a chemical stain like potassium permanganate or phosphomolybdic acid.[10][21] 3. Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[19] 4. While difficult to address, minimizing the time the plate is exposed to air before and after development can help. |
| Spots are too close to the baseline (low Rf). | Eluent is not polar enough: The solvent system does not have sufficient polarity to move the compound up the plate.[8][12] | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[6][8] |
| Spots are too close to the solvent front (high Rf). | Eluent is too polar: The solvent system is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[8][12] | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).[6][8] |
| Uneven solvent front. | 1. Damaged TLC plate: The silica gel at the bottom edge of the plate may be chipped.[20] 2. Uneven chamber saturation: The atmosphere inside the developing chamber is not fully saturated with solvent vapors. 3. TLC plate is touching the side of the chamber. [19] | 1. If the damage is minor, you can sometimes make a 45° cut at the corner to remove the damaged section.[20] Otherwise, use a new plate. 2. Place a piece of filter paper in the chamber to aid in solvent vapor saturation.[14] 3. Ensure the plate is placed in the center of the chamber and not in contact with the walls. |
| Reactant and product spots have very similar Rf values. | Insufficient resolution: The chosen solvent system is not effective at separating the two compounds.[22] | 1. Try a different solvent system with different polarity characteristics (e.g., dichloromethane/hexane instead of ethyl acetate/hexane).[13][14] 2. Utilize the co-spotting technique to see if the two spots resolve into a "snowman" shape, which indicates two distinct compounds.[22] 3. Consider using a different visualization stain that may produce different colors for the reactant and product.[22] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a this compound Reaction
-
Preparation of the TLC Plate:
-
Sample Application (Spotting):
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., ethyl acetate) to create a dilute solution.
-
Similarly, take an aliquot of your reaction mixture and dilute it if necessary.
-
Using a capillary tube, spot the starting material on the leftmost mark.[15]
-
On the center mark, first spot the starting material, let it dry, and then spot the reaction mixture on top of it (the co-spot).[15]
-
Spot the reaction mixture on the rightmost mark.[15]
-
Ensure the spots are small and concentrated.[20]
-
-
Development:
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate).[6]
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.[14]
-
Carefully place the TLC plate in the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Remove the plate and immediately mark the solvent front with a pencil.[6]
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
If necessary, use a secondary visualization method like an iodine chamber.
-
-
Analysis:
-
Compare the spots in the three lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicates the reaction is progressing.[16][24]
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[7]
-
Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Stain
This is a useful general stain for compounds that can be oxidized, such as alcohols, alkenes, and alkynes.[10]
Materials:
-
Potassium permanganate (KMnO₄): 3 g
-
Potassium carbonate (K₂CO₃): 20 g
-
5% aqueous Sodium Hydroxide (NaOH): 5 mL
-
Water: 300 mL
Procedure:
-
Dissolve the potassium carbonate in the water.
-
Add the potassium permanganate and stir until dissolved.
-
Add the 5% NaOH solution.
-
Store the solution in a sealed container.
Application:
-
After developing and drying the TLC plate, dip it quickly into the KMnO₄ solution.
-
Gently heat the plate with a heat gun. Spots will appear as yellow-brown against a purple background.
Visualization of TLC Workflow
Caption: Workflow for monitoring reactions by TLC.
References
- Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Chlorinated Compounds.
- alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- Smolecule. (2023, August 15). Buy this compound | 2708-97-6.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC stains.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Thermo Fisher Scientific. (n.d.). This compound, 99% 1 g.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Metrangolo, P., et al. (2025, December 23). Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design.
- Santa Monica College. (2020, March). Thin Layer Chromatography.
- Kavakka, J., et al. (2021, May 16). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design.
- Cheméo. (n.d.). 1-2-Diiodotetrafluorobenzene.pdf.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
- MarZ Chemistry. (n.d.). RF Values.
- ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
- ChemistryConnected. (2012, February 28). 14. Lab demonstration - Evaluating a TLC [Video]. YouTube.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
Sources
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- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. TLC stains [reachdevices.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
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- 18. microbiozindia.com [microbiozindia.com]
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Technical Support Center: Interpreting NMR Spectra of Reaction Mixtures Containing 1,2-Diiodotetrafluorobenzene
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,2-diiodotetrafluorobenzene in their synthetic workflows. As a highly functionalized building block, real-time monitoring of its reactions via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for optimization and mechanistic understanding. This document provides practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of interpreting ¹⁹F and ¹H NMR spectra of these reaction mixtures.
Troubleshooting Guide
Issue 1: I'm having trouble distinguishing the starting material from my product in the ¹⁹F NMR spectrum.
Root Cause Analysis: The significant electronic changes upon substitution of one or both iodine atoms on the this compound ring lead to substantial shifts in the ¹⁹F NMR spectrum. However, complex coupling patterns and the potential for multiple products can complicate initial analysis.
Troubleshooting Steps:
-
Acquire a High-Quality Spectrum of the Starting Material: Before initiating the reaction, obtain a clean ¹⁹F NMR spectrum of your this compound in the chosen reaction solvent. This will serve as your primary reference. The spectrum should exhibit two distinct multiplets due to the C₂ symmetry of the molecule.
-
Predict the Expected Chemical Shift Range of the Product: Substitution of an iodine atom with another group will induce a significant change in the chemical shifts of the neighboring fluorine atoms. Generally, electron-donating groups will cause an upfield shift (to more negative ppm values), while electron-withdrawing groups will cause a downfield shift.[1] Consult literature for similar transformations to estimate the expected chemical shift range.
-
Monitor the Reaction at Early Time Points: Take an NMR spectrum shortly after the reaction has been initiated. You should observe the appearance of new signals corresponding to your product(s) and a concomitant decrease in the intensity of the starting material signals.
-
Utilize 2D NMR Techniques: If signal overlap is severe, a 2D ¹⁹F-¹⁹F COSY or ¹H-¹⁹F HSQC experiment can be invaluable. These experiments will reveal coupling networks between fluorine atoms or between fluorine and protons, respectively, allowing for unambiguous assignment of signals to specific molecules.[2][3]
Issue 2: The ¹⁹F NMR spectrum of my reaction mixture is incredibly complex with overlapping multiplets. How can I simplify it?
Root Cause Analysis: The presence of multiple fluorinated species (starting material, intermediates, products, and byproducts) combined with complex spin-spin coupling (both homonuclear ¹⁹F-¹⁹F and heteronuclear ¹H-¹⁹F) can lead to highly convoluted spectra.[4][5]
Troubleshooting Steps:
-
Proton Decoupling: Acquire a ¹⁹F{¹H} NMR spectrum. This will collapse any multiplets arising from coupling to protons, simplifying the spectrum and often revealing the underlying ¹⁹F-¹⁹F coupling patterns more clearly.
-
Selective ¹⁹F Decoupling: If you can identify a specific fluorine resonance, a selective decoupling experiment can be performed. Irradiating one fluorine signal will cause any coupled fluorine signals to collapse into simpler multiplets, helping to establish connectivity.
-
Varying the Magnetic Field Strength: If accessible, acquiring spectra on spectrometers with different field strengths (e.g., 400 MHz vs. 600 MHz) can help to resolve overlapping signals. The chemical shift dispersion (in Hz) increases with the magnetic field, while the coupling constants (in Hz) remain the same.
-
Computational Prediction: DFT calculations can be used to predict the ¹⁹F NMR chemical shifts and coupling constants of your expected products.[6] While not a substitute for experimental data, this can provide a valuable starting point for spectral assignment.
Issue 3: I suspect there's a reaction intermediate, but its signals are broad and ill-defined.
Root Cause Analysis: Broad signals in NMR can be indicative of several phenomena, including chemical exchange, the presence of paramagnetic species, or poor shimming of the magnetic field.[7] In the context of reaction monitoring, chemical exchange between the intermediate and other species is a common cause.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide significant insight. Lowering the temperature may slow down the exchange process, leading to sharper signals for the intermediate. Conversely, increasing the temperature may cause the signals to coalesce into a single, averaged peak.
-
Check for Paramagnetic Species: If your reaction involves transition metals or other paramagnetic reagents, this can lead to significant line broadening. Ensure that any such species are either removed or that their concentration is minimized in the NMR sample.
-
Optimize Shimming: Before each acquisition, especially during a reaction where the sample composition is changing, it is crucial to re-shim the magnetic field to ensure homogeneity.[8][9] Poor shimming can lead to artificially broad peaks.
-
Dilution: Highly concentrated samples can also lead to broad lines due to viscosity effects.[8] Diluting the reaction mixture (if the reaction kinetics allow) may result in sharper signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹⁹F and ¹H NMR chemical shifts for this compound?
A1: The ¹⁹F NMR spectrum of this compound will show two multiplets in the aromatic fluorine region, typically between -110 and -180 ppm (relative to CFCl₃).[10] The exact chemical shifts can be solvent-dependent. The ¹H NMR spectrum will not show any signals for the perfluorinated aromatic ring.
Q2: How should I reference my ¹⁹F NMR spectra?
A2: Referencing ¹⁹F NMR spectra can be done using either an internal or external standard.[11]
-
Internal Standard: A small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluorotoluene or hexafluorobenzene) is added directly to the NMR sample.[10]
-
External Standard: A sealed capillary containing a reference compound (e.g., CFCl₃ in a deuterated solvent) is placed inside the NMR tube.[11][12] For reaction monitoring, an internal standard that does not react with any of the components in the mixture is often preferred for higher accuracy.
Q3: My reaction is complete, but I see small, unidentified peaks in the ¹⁹F NMR. What could they be?
A3: These could be several things:
-
Byproducts: The reaction may not be as clean as anticipated. Consider potential side reactions that could lead to other fluorinated compounds.
-
Impurities in the Starting Material: Check the purity of your this compound.
-
Degradation Products: If the reaction is run for an extended period or at elevated temperatures, your product or starting material may begin to degrade.
-
Isomers: If your product can exist as different isomers (e.g., regioisomers or stereoisomers), these may give rise to distinct signals in the ¹⁹F NMR spectrum.
Q4: Can I use ¹H NMR to monitor reactions of this compound?
A4: Yes, but its utility depends on the nature of the reaction. If the incoming group or other reactants have protons, you can monitor the disappearance of their signals and the appearance of new signals in the product. However, ¹⁹F NMR is generally more informative for directly observing changes at the fluorinated ring.
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR for Reaction Monitoring
-
Prepare a stock solution of your this compound and an internal standard (e.g., trifluorotoluene) in the deuterated reaction solvent.
-
Acquire a t=0 spectrum of this solution.
-
Initiate the reaction by adding the other reagents.
-
Process the spectra by phasing and baseline correcting.
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Plot the relative integrals as a function of time to obtain reaction kinetics.[15]
Data Presentation
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges
| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-F | -80 to -170 |
| -CF₂- | -80 to -140 |
| -CF₃ | -40 to -80 |
Note: These are general ranges and can be influenced by substituents and solvent.[16]
Visualizations
Workflow for NMR Reaction Monitoring
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. azom.com [azom.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. colorado.edu [colorado.edu]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. 19F [nmr.chem.ucsb.edu]
Technical Support Center: Suzuki Reactions with 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 1,2-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the formation of homo-coupling byproducts.
Troubleshooting Guide: Minimizing Homo-coupling
One of the most persistent challenges in the Suzuki-Miyaura coupling of this compound is the undesired formation of homo-coupled products. This section provides a detailed, question-and-answer-based approach to diagnose and resolve these issues.
Question 1: I'm observing a significant amount of homo-coupled biaryl byproduct from my boronic acid starting material. What are the primary causes?
Answer: The formation of a homo-coupled biaryl from the boronic acid is a common side reaction in Suzuki couplings and can be attributed to several factors, often working in concert.[1][2] The two predominant mechanistic pathways are:
-
Reductive Homo-coupling from Pd(II) Species: If your reaction utilizes a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state.[3][4] This reduction can occur through the reaction of the Pd(II) species with two molecules of the boronic acid, leading to the formation of the homo-coupled product and Pd(0).[3][5]
-
Oxidative Homo-coupling in the Presence of Oxygen: The presence of dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species.[3][6] This newly formed Pd(II) can then participate in the reductive homo-coupling pathway described above, effectively creating a catalytic cycle for homo-coupling.[1][6]
The electron-deficient nature of the perfluorinated aromatic ring in this compound can also influence the relative rates of the desired cross-coupling versus the undesired homo-coupling.
Question 2: How can I modify my reaction conditions to suppress the formation of these homo-coupled byproducts?
Answer: Suppressing homo-coupling requires a multi-faceted approach that addresses the root causes. Here are several strategies you can implement:
-
Rigorous Exclusion of Oxygen: This is one of the most critical factors.[5][7] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period. A subsurface sparge with nitrogen is a particularly effective method.[5][7]
-
Choice of Palladium Source:
-
Prefer Pd(0) Sources: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial reduction step that can lead to homo-coupling.[4]
-
Utilize Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can help minimize side reactions.[4]
-
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[3][8]
-
Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homo-coupling.[4]
-
-
Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent, such as potassium formate, can help to minimize the concentration of any free Pd(II) in the reaction medium without interfering with the main catalytic cycle.[5][7]
Question 3: Can the choice of base and solvent impact the extent of homo-coupling?
Answer: Absolutely. The base and solvent system plays a critical role in the Suzuki-Miyaura reaction and can significantly influence the formation of byproducts.[9][10][11]
-
Base Selection: The base is necessary to activate the organoboron species for transmetalation.[8]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9] The strength and solubility of the base can affect the reaction kinetics and selectivity. For a challenging substrate like this compound, screening different bases is recommended to find the optimal balance between activating the boronic acid and minimizing side reactions.
-
-
Solvent System: The choice of solvent can influence the solubility of the reagents and catalyst, as well as the overall reaction rate and selectivity.[10]
-
Commonly used solvents include toluene, dioxane, and THF, often in a biphasic mixture with water.[8] The polarity of the solvent can impact the stability of the catalytic species and the rate of the various steps in the catalytic cycle.
-
FAQs: Understanding the Nuances of Suzuki Reactions with this compound
What makes this compound a challenging substrate for Suzuki coupling?
The tetrafluorinated benzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This has several consequences:
-
Facile Oxidative Addition: The C-I bonds are activated, making oxidative addition to the Pd(0) catalyst relatively fast.
-
Steric Hindrance: The two adjacent iodine atoms create significant steric bulk, which can hinder the approach of the boronic acid and the subsequent reductive elimination step.
-
Potential for Side Reactions: The electronic properties of the substrate can sometimes favor undesired pathways like homo-coupling, especially if the reaction conditions are not carefully optimized.
Can I achieve selective mono- or di-substitution with this compound?
Yes, selective functionalization is a key advantage of using dihaloarenes. To achieve selective mono-substitution, you can employ a stoichiometric excess of the this compound relative to the boronic acid.[12] Conversely, for di-substitution, an excess of the boronic acid is typically used.[13] Careful control of stoichiometry and reaction time is crucial for achieving high selectivity.
How do I choose the right ligand for my reaction?
Ligand selection is often empirical, but some general guidelines can be helpful:
-
For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often a good starting point.[4][14] These ligands can stabilize the Pd(0) center and promote the rate-limiting steps of the catalytic cycle.[8]
-
It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki cross-coupling pathway and the undesired homo-coupling pathway.
Caption: Competing Suzuki cross-coupling and homo-coupling pathways.
Recommended Experimental Protocol for Minimizing Homo-coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, incorporating best practices to suppress homo-coupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or a Buchwald G3 Precatalyst | Minimizes Pd(II) at the start of the reaction.[4] |
| Ligand | SPhos or XPhos (if using a precatalyst) | Bulky, electron-rich ligands promote reductive elimination.[4] |
| Base | K₃PO₄ (3 equivalents) | A moderately strong base that is often effective. |
| Solvent | Toluene/Water (4:1 v/v), degassed | A common biphasic system; degassing is critical.[8] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homo-coupling.[5] |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.
-
Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: A workflow for troubleshooting homo-coupling in Suzuki reactions.
References
-
G. A. D. A. G. Massaro, L. S. G. de Carvalho, F. S. de Oliveira, G. F. de Lima, and H. V. V. D. D. de Á. Pastore, "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes," ACS Catalysis, vol. 7, no. 2, pp. 1194–1202, Jan. 2017. [Online]. Available: [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Online]. Available: [Link]
-
G. A. D. A. G. Massaro, L. S. G. de Carvalho, F. S. de Oliveira, G. F. de Lima, and H. V. V. D. D. de Á. Pastore, "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF," ResearchGate. [Online]. Available: [Link]
-
J. D. Brown, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395," Organic Process Research & Development, vol. 8, no. 4, pp. 621–625, Jul. 2004. [Online]. Available: [Link]
-
J. D. Brown, "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF," ResearchGate. [Online]. Available: [Link]
-
"Suzuki reaction," Wikipedia. [Online]. Available: [Link]
-
"Table 2 : The effect of various bases on the Suzuki coupling reaction a," ResearchGate. [Online]. Available: [Link]
-
A. A. El-Faham, "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions," ARODES. [Online]. Available: [Link]
-
"The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid," ResearchGate. [Online]. Available: [Link]
-
D. A. C. D. A. C. and J. M. D. D. A. C. D. A. C., "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF," ResearchGate. [Online]. Available: [Link]
-
"Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," Reddit. [Online]. Available: [Link]
-
S. K. A. T. K. S. K. A. and S. D. B. S. D. B., "Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides," RSC Advances, vol. 4, no. 73, pp. 38811–38815, 2014. [Online]. Available: [Link]
-
A. D. D. A. D. and F. L. F. L., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Molecules, vol. 24, no. 5, p. 833, Feb. 2019. [Online]. Available: [Link]
-
S. K. A. T. K. S. K. A. and S. D. B. S. D. B., "Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides," SciSpace. [Online]. Available: [Link]
-
A. G. G. A. G. and A. M. Z. A. M. Z., "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors," National Institutes of Health. [Online]. Available: [Link]
-
M. G. M. G. and M. S. M. S., "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates," Beilstein Journal of Organic Chemistry, vol. 17, pp. 2604–2610, Oct. 2021. [Online]. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects in Reactions with 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center for chemists working with 1,2-diiodotetrafluorobenzene (1,2-DITFB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by solvent choice in reactions involving this versatile but sensitive reagent. As a highly electron-deficient aromatic ring, 1,2-DITFB presents unique opportunities for sequential functionalization through cross-coupling, nucleophilic substitution, and for exploitation of its potent halogen-bonding capabilities. However, the success of these transformations is critically dependent on the reaction medium.
This document moves beyond simple protocol recitation to explain the fundamental principles—the causality—behind why a particular solvent can make the difference between a high-yielding, selective reaction and an intractable mixture.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in modulating the reactivity of this compound.
Q1: How does general solvent polarity impact reactions with 1,2-DITFB?
A1: Solvent polarity, a composite of properties including dielectric constant and dipole moment, governs the stabilization of reactants, intermediates, and transition states.[1] For 1,2-DITFB, this is particularly crucial in two main reaction classes:
-
Nucleophilic Aromatic Substitution (SNAr): These reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[2] Polar aprotic solvents like DMSO, DMF, and acetonitrile (MeCN) are exceptionally effective at accelerating SNAr reactions.[3][4] They possess large dipole moments that stabilize the charged Meisenheimer complex and solvate the cation of the nucleophilic salt, but they lack the ability to form hydrogen bonds.[5] This leaves the anionic nucleophile "bare" and highly reactive.[4]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Sonogashira coupling, the solvent must dissolve the organic substrates, the organometallic catalyst, and the inorganic base. More importantly, solvent polarity can influence the stability of charged intermediates in the catalytic cycle.[1][6] For instance, polar solvents can stabilize anionic palladium complexes, which may be the active catalyst in certain systems, thereby altering the reaction's selectivity and rate.[6][7]
Q2: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
A2: The distinction is critical for reactions involving strong nucleophiles.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen-bond donors.[5] While their high polarity can stabilize ions, they severely hinder SNAr and SN2-type reactions. They form a "cage" around anionic nucleophiles through hydrogen bonding, stabilizing them and reducing their reactivity.[8][9] Therefore, for SNAr reactions on 1,2-DITFB, polar protic solvents are generally a poor choice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN, THF) are polar but lack O-H or N-H bonds.[5] They are the preferred choice for SNAr reactions because they increase the effective reactivity of the nucleophile.[10] In cross-coupling reactions, their coordinating ability can also play a significant role (see Q3).
Q3: How do coordinating solvents like DMF or THF affect palladium-catalyzed cross-coupling reactions?
A3: Coordinating solvents can directly interact with the palladium center. This can be either beneficial or detrimental. For example, a solvent molecule can stabilize the active catalyst or, conversely, displace a necessary ligand from the metal's coordination sphere, slowing the reaction.[11] In a reported copper-free Sonogashira coupling, DMF was found to potentially displace the AsPh₃ ligand from the active palladium complex, leading to a much lower yield compared to the less-coordinating, non-polar solvent toluene.[11] Therefore, when troubleshooting a cross-coupling reaction, switching between coordinating (DMF, THF, dioxane) and non-coordinating (toluene, hexane) solvents can be a powerful diagnostic tool.
Q4: Can the solvent affect chemoselectivity in sequential cross-coupling reactions of 1,2-DITFB?
A4: Absolutely. Since the two C-I bonds on 1,2-DITFB have identical intrinsic reactivity, achieving selective mono-functionalization relies on statistical control or subtle electronic differences after the first substitution. However, the solvent can play a decisive role in systems with two different leaving groups. While not 1,2-DITFB, a classic example is the Suzuki-Miyaura coupling of chloroaryl triflates. In this system, a switch in solvent from THF (nonpolar) to MeCN or DMF (polar) completely inverts the chemoselectivity, favoring reaction at the C-OTf bond instead of the C-Cl bond.[6][7] This is attributed to the ability of polar solvents to stabilize an anionic palladium complex that preferentially activates the C-OTf bond.[6][12] Similar principles can be exploited in dihaloarene chemistry, where the solvent may influence which catalytic cycle is favored, thereby impacting selectivity.
Q5: 1,2-DITFB is a known halogen bond donor. How does solvent choice impact the study or application of these interactions?
A5: 1,2-DITFB is an excellent halogen bond (XB) donor due to the electron-withdrawing effect of the fluorine atoms, which creates a positive region (σ-hole) on the iodine atoms.[13][14] When designing co-crystals or studying XB in solution, the solvent is a critical competitor.
-
Coordinating or hydrogen-bond-accepting solvents (e.g., DMSO, acetone, acetonitrile) can compete with your intended XB acceptor for the iodine's σ-hole, preventing the desired interaction.[13]
-
Non-coordinating, non-polar solvents (e.g., hexane, chloroform, dichloromethane) are ideal for promoting halogen bonding, as they interact weakly with the XB donor. Chloroform and dichloromethane are often used for co-crystallization experiments involving DITFB donors.[15]
Troubleshooting Guide
This section provides direct answers to common experimental problems encountered when working with this compound.
Q: My Sonogashira coupling with 1,2-DITFB is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What role could the solvent be playing?
A: This is a classic problem in Sonogashira chemistry. The solvent is a primary suspect.
-
The Problem: The copper(I) co-catalyst, often used to facilitate the coupling, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of trace oxygen.[11][16] Certain polar organic solvents can exacerbate this issue. In one study, using DMF or THF led to homocoupling as the major pathway, while an ionic liquid suppressed it.[11]
-
Troubleshooting Steps & Rationale:
-
Switch to a Non-Polar Solvent: Try running the reaction in toluene or dioxane instead of DMF or THF. Non-polar solvents can sometimes disfavor the homocoupling pathway. Optimization studies for a copper-free Sonogashira coupling found toluene to be superior to polar solvents like MeCN, DME, and THF.[11]
-
Ensure Rigorous Degassing: Regardless of the solvent, it must be thoroughly degassed to remove oxygen, the primary culprit in Glaser coupling.[17] Use several freeze-pump-thaw cycles or sparge with argon for at least 30 minutes.
-
Consider Solvent Purity: Use high-purity, anhydrous solvents. Water content can affect the properties of solvents like DMSO and influence reaction outcomes.[18]
-
Q: I am attempting a nucleophilic aromatic substitution (SNAr) on 1,2-DITFB with an alkoxide, but the reaction is extremely slow. How can I use solvent choice to accelerate it?
A: A sluggish SNAr reaction is almost always due to suboptimal solvent conditions that fail to activate the nucleophile.
-
The Problem: If you are using a protic solvent (like methanol for a methoxide reaction) or a non-polar solvent (like toluene), you are deactivating your nucleophile. Protic solvents will cage the alkoxide via hydrogen bonding, and non-polar solvents will not effectively dissolve the ionic nucleophile or stabilize the charged Meisenheimer intermediate.[2][9]
-
Troubleshooting Steps & Rationale:
-
Switch to a Polar Aprotic Solvent: The single most effective change is to switch to a solvent like DMSO or DMF .[3][4] These solvents will dissolve the alkoxide salt (e.g., sodium methoxide) and strongly solvate the sodium cation, leaving the methoxide anion highly reactive and available to attack the electron-deficient ring. Rate increases of several orders of magnitude are common when moving from protic to polar aprotic solvents for SNAr reactions.[3]
-
Ensure Anhydrous Conditions: Water is a protic species and can interfere with the reaction. Use anhydrous solvents and reagents.
-
Q: My Suzuki-Miyaura reaction with 1,2-DITFB is giving a mixture of mono- and di-substituted products with poor control. Can the solvent help improve selectivity for the mono-substituted product?
A: While challenging, solvent choice can influence selectivity by modulating catalyst reactivity and reagent solubility.
-
The Problem: The high reactivity of both C-I bonds makes stopping at the mono-substituted product difficult. Once the first coupling occurs, the product can sometimes react faster than the starting material.
-
Troubleshooting Steps & Rationale:
-
Lower the Polarity and Temperature: Start with a less polar solvent system like 1,4-dioxane/water or THF/water .[19][20] Sometimes, reducing the reaction rate by using a less polar medium and lower temperatures allows for better kinetic differentiation between the first and second coupling events.
-
Optimize the Solvent/Water Ratio: In biphasic Suzuki reactions, the water/solvent ratio is a critical parameter. It affects the concentration of the base and the boronic acid in the organic phase, which can influence the transmetalation step.[20] Systematically varying the ratio (e.g., from 3:1 to 1:3 THF/water) can identify an optimal window for mono-substitution.[20]
-
Consider a Homogeneous System: If solubility is an issue, switching to a single-phase polar aprotic solvent like DMF or MeCN might be necessary, but be aware this can sometimes accelerate the second coupling. The choice is a trade-off between solubility and controlled reactivity.[6][12]
-
Data Summary & Visualization
Table 1: Solvent Effects on Sonogashira Coupling Yields
The following table summarizes the impact of solvent choice on the yield of a model Sonogashira cross-coupling reaction. Note how non-polar toluene provides a significantly better yield compared to more polar options in this specific catalytic system, highlighting that simple assumptions about polarity are not always sufficient.
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) | Citation |
| 1 | Toluene | 2.4 | 93 | [11] |
| 2 | Acetonitrile (MeCN) | 37.5 | 64 | [11] |
| 3 | 1,4-Dioxane | 2.2 | 51 | [11] |
| 4 | Dimethoxyethane (DME) | 7.2 | 49 | [11] |
Diagrams
The following diagram provides a decision-making framework for selecting an appropriate solvent system when working with 1,2-DITFB.
This diagram illustrates how polar aprotic and polar protic solvents differentially affect the key components of an SNAr reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a robust method for a mono-alkynylation of 1,2-DITFB, with critical notes on solvent handling.
Objective: To synthesize 1-ethynyl-2-iodotetrafluorobenzene.
Reagents & Materials:
-
This compound (1,2-DITFB)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous, high purity
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Standard glassware, Schlenk line, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Solvent Preparation (CRITICAL):
-
Pour 100 mL of anhydrous toluene into a Schlenk flask equipped with a stir bar.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solvent.
-
Backfill the flask with argon. This rigorously deoxygenated toluene is essential to minimize Glaser homocoupling.
-
Degas the triethylamine by sparging with argon for 20 minutes.
-
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask under argon, add 1,2-DITFB (1.0 g, 2.5 mmol, 1.0 equiv), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 2 mol%), and CuI (9.5 mg, 0.05 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Using gas-tight syringes, add the degassed toluene (20 mL) and degassed triethylamine (0.7 mL, 5.0 mmol, 2.0 equiv).
-
Add TMS-acetylene (0.38 mL, 2.75 mmol, 1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
-
Workup and Deprotection:
-
Upon completion, filter the reaction mixture through a short plug of celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in 20 mL of THF. Add TBAF (1M in THF, 3.0 mL, 3.0 mmol) and stir at room temperature for 1 hour to cleave the TMS group.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes) to yield the desired mono-alkynylated product.
-
References
- Li, J., et al. (2005). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
-
Wall, L. A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-4. [Link]
-
Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Arpad, M., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Sherwood, J., et al. (2017). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 13, 1954–1962. [Link]
-
ResearchGate. (n.d.). Effect of the solvent in the model Sonogashira coupling of diiodoarene... [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Standard reaction conditions: diene 1 a... [Link]
-
Zhang, Q., et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 19(30), 4384-4401. [Link]
-
Grabowski, S. J., et al. (2023). Halogen Bonds between Diiodotetrafluorobenzenes and Halide Anions: Theoretical Analysis. Crystal Growth & Design. [Link]
-
Varjosaari, S. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
LibreTexts Chemistry. (2022). Solvent Effects. [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]
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Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(49), 17564-17578. [Link]
-
ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution... [Link]
-
Kolenc, M., & Korde, A. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. ResearchGate. [https://www.researchgate.net/publication/374528148_Optimization_of_reaction_conditions_for_synthesis_of_18F]FMISO_using_stable_19F]F-]([Link])
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Thomas, K. R. J., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
-
ChemistryConnected. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
Thomas, K. R. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(12), 4963-4967. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ResearchGate. [Link]
-
Zhang, Q., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review. [Link]
-
Rissanen, K., et al. (2021). Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. [Link]
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Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]
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Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Mondal, T., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. [Link]
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- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1,2-Diiodotetrafluorobenzene
Introduction
Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions involving 1,2-diiodotetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly reactive and versatile building block. The electron-withdrawing nature of the tetrafluorobenzene ring significantly activates the C-I bonds, making this substrate an excellent candidate for forming complex polyfluorinated aromatics, which are crucial motifs in pharmaceuticals and materials science.[1]
However, this high reactivity also introduces specific challenges, primarily controlling selectivity between mono- and di-substitution and preventing common side reactions. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges are rooted in the molecule's inherent reactivity:
-
Controlling Selectivity: As a di-substituted compound with two electronically equivalent C-I bonds, achieving selective mono-functionalization over di-functionalization is the most significant hurdle. The introduction of a substituent in the first coupling step can electronically alter the reactivity of the remaining C-I bond, but careful control of reaction conditions is paramount.[1]
-
High Reactivity of C-I Bonds: The carbon-iodine bonds are highly susceptible to oxidative addition, which drives the catalytic cycle.[1] However, this can also accelerate catalyst decomposition and the formation of side products if not properly managed.
-
Catalyst System Optimization: The choice of palladium catalyst and, more importantly, the ancillary ligand is critical. The ligand sphere around the palladium center dictates its stability, reactivity, and steric environment, directly influencing yield and selectivity.[2][3]
-
Potential Side Reactions: Common side reactions include homocoupling of the nucleophilic coupling partner and hydrodeiodination (the reduction of a C-I bond to a C-H bond), especially if the reaction environment contains protic impurities or is not thoroughly deoxygenated.[1]
Q2: How can I achieve selective mono-functionalization of this compound?
A2: Achieving high selectivity for the mono-coupled product requires precise control over several reaction parameters. The goal is to favor the reaction of the starting material while minimizing the subsequent reaction of the mono-substituted intermediate.
-
Stoichiometry: Use the this compound as the limiting reagent. A slight excess (1.1 to 1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) is a common starting point. Using a large excess of the di-iodo species is counter-intuitive and will favor di-substitution.
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times are crucial. These conditions reduce the overall reaction rate, providing a larger kinetic window to halt the reaction after the first coupling event has occurred but before significant di-substitution begins.[1] Continuous monitoring via TLC, GC-MS, or LC-MS is essential to identify the optimal endpoint.
-
Slow Addition of the Limiting Reagent: If you are using the di-iodo species as the limiting reagent, adding it slowly via a syringe pump to a solution containing the catalyst and the excess coupling partner can maintain a low concentration of the di-iodide, favoring mono-substitution.[1]
-
Ligand Choice: Bulky ligands can sometimes promote overfunctionalization due to a "ring-walking" phenomenon where the catalyst remains associated with the product, facilitating a second oxidative addition.[2] However, in some cases, sterically hindered catalysts may react preferentially at the less-hindered mono-substituted intermediate. Screening different ligand types is often necessary. The addition of small, coordinating additives like DMSO can sometimes suppress overfunctionalization by displacing the catalyst from the mono-coupled product.[2]
Q3: Which palladium catalyst systems are generally recommended for Suzuki-Miyaura coupling?
A3: For Suzuki-Miyaura reactions, palladium(0) complexes are the active catalysts, often generated in situ from stable Pd(II) precatalysts.[4] The ligand is the most critical component for success.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][5] These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active in the oxidative addition step, and their steric bulk can influence selectivity.[6]
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts such as G3 or G4 palladacycles (e.g., XPhos Pd G3) are excellent choices as they are reliably reduced to the active Pd(0) species under the reaction conditions.[4] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective when paired with an appropriate ligand.
-
Base and Solvent: The choice of base is critical for activating the boronic acid.[7] Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Solvents are typically ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene), often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[8]
Q4: What are the best practices for a Sonogashira coupling with this substrate?
A4: The Sonogashira coupling of terminal alkynes is highly effective but requires strict control over the reaction atmosphere.
-
Catalyst System: The classic system employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst (e.g., CuI).[1][9] The copper co-catalyst facilitates the deprotonation of the alkyne and the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[10]
-
Inert Atmosphere: This reaction is notoriously sensitive to oxygen. Oxygen can cause homocoupling of the alkyne (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst into inactive palladium black.[9][11] It is imperative to use properly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as the base and often as a solvent or co-solvent.[1] The base must be high-purity and anhydrous to avoid catalyst poisoning.[11]
Q5: Can C-F bond activation compete with C-I bond cleavage?
A5: While transition metal-catalyzed C-F bond activation is a well-established field, for this compound, it is not a primary concern under typical cross-coupling conditions.[12][13][14] The C-I bond is significantly weaker and more polarizable than the C-F bond, making it vastly more reactive towards oxidative addition by a Pd(0) catalyst. Selective C-I bond activation will occur preferentially. C-F activation typically requires more forcing conditions, specialized catalysts (e.g., specific Ni or Pd systems with highly electron-donating ligands), and often occurs at positions activated by directing groups.[5][15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Symptom: Analysis (TLC, GC-MS) shows primarily unreacted starting material.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Causality Explained |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[4] | The active Pd(0) catalyst is sensitive to air and can degrade over time, especially if stored improperly.[11] Precatalysts ensure a reliable source of the active species. |
| Poor Reagent Quality | Purify starting materials. Use fresh, anhydrous solvents and bases. Ensure boronic acids have not degraded during storage.[1] | Impurities, particularly water and oxygen, can poison or decompose the catalyst. Boronic acids can dehydrate to form unreactive boroxines. |
| Insufficient Temperature | Incrementally increase the reaction temperature in 10-20 °C intervals. | Some cross-coupling reactions, especially with sterically hindered or electron-rich partners, have a significant activation energy barrier that requires thermal energy to overcome.[1] |
| Incorrect Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; Et₃N, DIPEA for Sonogashira). Ensure the base is sufficiently strong and soluble. | The base plays a crucial role in the transmetalation step (Suzuki) or alkyne activation (Sonogashira).[7][10] An inappropriate base will stall the catalytic cycle. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
-
Symptom: The reaction mixture darkens and a black precipitate forms early in the reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Causality Explained |
| Oxygen Contamination | Ensure all solvents are rigorously degassed (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. | Oxygen oxidizes the active Pd(0) catalyst, causing it to agglomerate and precipitate as inactive palladium black, effectively killing the reaction.[11] |
| Reagent Impurities | Use high-purity, anhydrous reagents and solvents. | Certain impurities can act as catalyst poisons, destabilizing the palladium complexes and leading to decomposition.[11] |
| Excessive Temperature | Optimize the reaction temperature. While heat can be necessary, excessive temperatures can accelerate catalyst decomposition pathways. | Higher temperatures increase the rate of all reactions, including undesirable decomposition pathways. Finding a balance is key.[11] |
Problem 3: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
-
Symptom: A significant amount of di-substituted product is formed when mono-substitution is the target.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Causality Explained |
| Incorrect Stoichiometry | Use this compound as the limiting reagent with a slight excess (1.1-1.5 eq) of the coupling partner. | Controlling the stoichiometry is the primary method to favor reaction at one of the two identical sites. |
| High Temperature / Long Reaction Time | Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed but before the mono-product reacts further.[1] | Lowering the kinetic energy of the system provides a wider window to isolate the mono-substituted product before it can undergo a second coupling. |
| High Concentration | Run the reaction at a lower concentration or use slow addition of the limiting reagent via syringe pump.[1] | Keeping the concentration of the reactive species low can disfavor the bimolecular reaction that leads to the di-substituted product. |
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Workflow for Selective Mono-substitution
Caption: Decision workflow for optimizing selective mono-substitution.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling
-
Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of degassed solvent. Add this solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Sonogashira Mono-Coupling
-
Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (3-10 mol%), and a stir bar.
-
Inerting: Seal the flask, evacuate, and backfill with argon. Repeat three times.[1]
-
Solvent/Base Addition: Add degassed solvent (e.g., THF or Toluene) and a high-purity amine base (e.g., Et₃N, 2-3 eq).
-
Reagent Addition: Add the terminal alkyne (1.1 eq) via syringe, followed by a solution of this compound (1.0 eq) in a minimal amount of degassed solvent.
-
Reaction: Stir at room temperature or heat gently (e.g., 40-60 °C).
-
Monitoring: Monitor progress by TLC or GC-MS until the starting material is consumed. Be mindful that the mono-adduct can react further.
-
Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
References
-
Luo, Z.-J., & Zhang, X. (2018). Highly Selective Pd-Catalyzed Direct C-F Bond Arylation of Polyfluoroarenes. Organic Letters, 20(9), 2543–2546. [Link]
-
Daugulis, O., et al. (2013). Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activation. Organic Letters.[Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate.[Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.[Link]
-
Engle, K. M., & Yu, J.-Q. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.[Link]
-
UBC Chemistry. (n.d.). Cross coupling reactions of polyfluoroarenes via C-F activation. UBC Chemistry Publications.[Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. ResearchGate.[Link]
-
Crimmin, M. R., et al. (2017). Palladium-Catalyzed Carbon-Fluorine and Carbon-Hydrogen Bond Alumination of Fluoroarenes and Heteroarenes. Angewandte Chemie International Edition, 56(41), 12687-12691. [Link]
-
Ogoshi, S., et al. (2014). Palladium-catalyzed coupling reaction of perfluoroarenes with diarylzinc compounds. Chemistry – A European Journal.[Link]
-
YouTube. (2022). Stille reaction | Brief theory, double cross-coupling. YouTube.[Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
-
National Center for Biotechnology Information. (n.d.). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. PubMed Central.[Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Course Hero.[Link]
-
Royal Society of Chemistry. (n.d.). Cross coupling reactions of polyfluoroarenes via C–F activation. Dalton Transactions.[Link]
-
Semantic Scholar. (n.d.). Pd-catalyzed cross-coupling of polyfluoroarenes with cyclic vinyl triflates. Semantic Scholar.[Link]
-
960化工网. (n.d.). Cross coupling reactions of polyfluoroarenes via C–F activation. 960化工网.[Link]
-
Ogoshi, S., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.[Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.[Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.[Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia.[Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. ChemRxiv.[Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube.[Link]
-
ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate.[Link]
-
ResearchGate. (2011). ChemInform Abstract: Cross-Coupling Reactions of Polyfluoroarenes via C—F Activation. ResearchGate.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.[Link]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing the Exothermic Lithiation of 1,2-Diiodotetrafluorobenzene
Welcome to the technical support center for handling the highly exothermic lithiation of 1,2-diiodotetrafluorobenzene. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful but hazardous reaction. Our goal is to provide you with the necessary information to perform this transformation safely and efficiently, minimizing risks and maximizing yields. The content is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the lithiation of this compound.
Q1: Why is the reaction between this compound and n-butyllithium (n-BuLi) so exothermic?
A1: The high exothermicity stems from two primary factors: the mechanism of the reaction and the thermodynamics of the products formed.
-
Lithium-Halogen Exchange: The reaction proceeds via a lithium-halogen exchange mechanism.[1] This is an incredibly fast and energetically favorable process, particularly with aryl iodides. The rate of exchange follows the trend I > Br > Cl.[1] The reaction involves the attack of the nucleophilic butyl group from n-BuLi on one of the iodine atoms, forming a transient "ate-complex," which then resolves to the more stable aryllithium species and butyl iodide.[2]
-
Formation of a Stable Aryllithium Species: The resulting 2-iodo-3,4,5,6-tetrafluorophenyllithium is significantly more stable than the starting n-butyllithium. This thermodynamic driving force contributes substantially to the overall heat release of the reaction.
-
Potential for Side Reactions: At elevated temperatures, the generated aryllithium can undergo elimination of lithium iodide to form the highly reactive and unstable intermediate, tetrafluorobenzyne.[3][4] This subsequent decomposition is also highly exothermic and can lead to thermal runaway if not properly controlled.
Q2: What are the primary side products I should be concerned about, and how do they form?
A2: The main side products of concern are tetrafluorobenzyne and its subsequent reaction products.
-
Tetrafluorobenzyne Formation: As mentioned above, if the reaction temperature is not strictly controlled (typically kept below -70 °C), the generated 2-iodo-3,4,5,6-tetrafluorophenyllithium can eliminate LiI to form tetrafluorobenzyne. This intermediate is extremely reactive and will readily undergo dimerization, polymerization, or react with other species in the reaction mixture, often leading to the formation of complex, intractable tars.[3][4][5][6]
-
Over-lithiation: While less common if stoichiometry is controlled, it is possible for a second lithium-halogen exchange to occur, particularly if excess n-BuLi is used or if local concentrations are high, leading to a dilithiated species.
-
Reaction with Solvent: n-Butyllithium is a powerful base and can react with many common laboratory solvents. Ethereal solvents like tetrahydrofuran (THF) are generally preferred as they can chelate the lithium cation, increasing the reactivity of the n-BuLi.[7] However, even THF can be deprotonated by n-BuLi at temperatures above -40 °C.
Q3: What personal protective equipment (PPE) is mandatory for this reaction?
A3: Due to the pyrophoric nature of n-butyllithium and the potential for a highly exothermic reaction, stringent PPE is required.[8][9][10]
-
Eye Protection: Chemical splash goggles are the minimum requirement. For larger scale reactions (>1 L), a face shield worn over safety glasses is strongly recommended.[8]
-
Hand Protection: Wear chemical-resistant gloves. Using a double-gloving technique (e.g., two pairs of nitrile gloves) is a common and recommended practice.[11]
-
Body Protection: A flame-resistant lab coat is mandatory.[8][11] Ensure it is fully buttoned.
-
Additional Precautions: Always work in a certified chemical fume hood.[11][12] Ensure the sash is kept at the lowest possible position. Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires or a standard dry powder ABC type).[10][13] Never work alone.[11][13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experimental procedure.
Q4: My reaction temperature is spiking rapidly even with slow addition of n-BuLi. What should I do?
A4: A rapid temperature spike is a critical situation indicating that the rate of heat generation is exceeding the capacity of your cooling system.
-
Immediate Action:
-
Stop the addition of n-BuLi immediately.
-
If possible and safe, add a small amount of pre-chilled, anhydrous solvent (the same as your reaction solvent) to dilute the reaction mixture and help dissipate heat.
-
Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with the reaction flask.
-
-
Root Cause Analysis:
-
Inadequate Cooling: Is your cooling bath (e.g., dry ice/acetone or a cryocooler) maintaining the target temperature of <-78 °C? Ensure the bath is well-stirred and the flask is sufficiently immersed.
-
Addition Rate Too High: Even a visually "slow" dropwise addition might be too fast. The addition rate needs to be dictated by the internal temperature, not a fixed rate.
-
Poor Stirring: Is the reaction mixture being stirred efficiently? A vortex should be visible. Inefficient stirring can create localized "hot spots" where the n-BuLi is added, leading to rapid decomposition and exotherms.
-
n-BuLi Concentration Too High: Using a lower concentration of n-BuLi (e.g., 1.6 M instead of 2.5 M) can help moderate the reaction rate.
-
Q5: I observed the formation of a dark brown or black tar-like substance in my reaction flask. What is it and how can I prevent it?
A5: The formation of dark, insoluble materials is a classic sign of thermal decomposition and benzyne formation.[3][6]
-
Cause: This occurs when the internal reaction temperature has risen significantly, likely above -60 °C. At these temperatures, the aryllithium intermediate eliminates LiI to form tetrafluorobenzyne, which then rapidly polymerizes.[4]
-
Prevention: The key is rigorous and unwavering temperature control.
-
Pre-cool Everything: Ensure your solvent and the solution of this compound are pre-cooled to the target temperature (-78 °C) before starting the n-BuLi addition.
-
Sub-surface Addition: For larger scale reactions, adding the n-BuLi via a cannula with the tip below the surface of the reaction mixture can improve dispersion and prevent localized heating at the point of addition.
-
Monitor Internal Temperature: Use a calibrated, low-temperature thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature, not the bath temperature. The internal temperature should not be allowed to rise more than a few degrees above the bath temperature.
-
Q6: My reaction yield is consistently low, and I recover a significant amount of starting material. What are the likely causes?
A6: Low conversion with recovery of starting material often points to issues with the n-BuLi reagent itself or insufficient reaction time.
-
n-BuLi Potency: n-Butyllithium solutions can degrade over time, especially if not stored and handled under a strictly inert atmosphere.[8][14] The actual concentration may be lower than stated on the bottle. It is good practice to titrate the n-BuLi solution periodically to determine its exact molarity.
-
Incomplete Reaction: While the initial lithium-halogen exchange is fast, ensure you are allowing sufficient time for the reaction to go to completion at the low temperature before quenching or adding the next reagent.
-
Presence of Water or Air: n-Butyllithium reacts violently with water and oxygen.[9][12][15] Ensure all glassware is rigorously flame- or oven-dried and the entire apparatus is under a positive pressure of an inert gas like argon or nitrogen.[13][14] Any moisture will consume the n-BuLi, leading to lower-than-expected stoichiometry and incomplete reaction.
Section 3: Protocols & Data
Safe Operating Protocol: Small-Scale Lithiation (≤ 10 mmol)
This protocol outlines a safe procedure for performing the lithiation of this compound on a small laboratory scale.
1. Preparation and Setup:
- Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
- Assemble the reaction apparatus (e.g., a three-neck flask with a magnetic stir bar, thermometer adapter with a low-temperature thermometer, a rubber septum, and an inert gas inlet).
- Purge the entire system with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the experiment, vented through an oil bubbler.
2. Reaction Execution:
- Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- While maintaining vigorous stirring, add n-butyllithium (1.0-1.05 eq, typically 1.6 M in hexanes) dropwise via syringe over a period of 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above -70 °C.
- After the addition is complete, stir the resulting slurry at -78 °C for an additional 30-60 minutes.
- The reaction is now ready for the addition of an electrophile or for quenching.
3. Quenching:
- To quench the reaction, slowly add a pre-chilled solution of a proton source (e.g., saturated aqueous ammonium chloride) while still at -78 °C, ensuring the internal temperature does not rise uncontrollably.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to -75 °C (Internal) | Minimizes the rate of LiI elimination to prevent tetrafluorobenzyne formation.[3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties for the aryllithium species and can be cooled to -78 °C. |
| n-BuLi Stoichiometry | 1.0 - 1.05 equivalents | A slight excess ensures complete conversion without promoting significant side reactions. |
| Addition Time | Scale-dependent; 20-60 min for mmol scale | Allows for effective heat dissipation and prevents dangerous temperature spikes. |
| Atmosphere | Inert (Argon or Nitrogen) | n-BuLi is pyrophoric and reacts with air and moisture.[10][12][14] |
Section 4: Visual Guides
Workflow for Safe Lithiation
This diagram outlines the critical decision points and steps for safely managing the exothermic reaction.
Caption: A workflow diagram illustrating the key stages and control points for a safe lithiation procedure.
Troubleshooting Decision Tree: Thermal Excursion
This diagram provides a logical path for responding to a sudden temperature increase.
Caption: A decision tree for troubleshooting a thermal excursion during the lithiation reaction.
References
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Nebraska-Lincoln. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE (Journal of Visualized Experiments). [Link]
-
n-Butyllithium-109-72-8.docx. University of Georgia Research. [Link]
-
Lithium alkyls Standard Operating Procedure. Purdue University Environmental Health and Safety. [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, ACS Publications. [Link]
-
On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy. PubMed. [Link]
-
LABORATORY SAFETY FACT SHEET #34 - Pyrophoric Organolithium Reagents. IQ Unicamp. [Link]
-
Benzyne Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. Reddit /r/OrganicChemistry. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Formation and Trapping of Benzyne. Semantic Scholar. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, Princeton University. [Link]
-
Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. NIH Public Access. [Link]
-
n-Butyllithium. Wikipedia. [Link]
-
37.04 Formation and Reactions of Benzynes. YouTube. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 1,2-Diiodotetrafluorobenzene and Its Derivatives
Abstract
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,2-diiodotetrafluorobenzene (1,2-DITFB) and its derivatives. Primarily focusing on ¹H and ¹³C NMR, this document serves as a comparative tool for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing the NMR spectra of these highly halogenated compounds, explain the causality behind experimental choices for data acquisition, and present supporting data to facilitate structural elucidation and comparative analysis. The significant impact of fluorine and iodine substituents on chemical shifts and coupling constants is a central theme, providing a framework for predicting and interpreting the spectra of novel derivatives.
Introduction: The Structural Significance of this compound
This compound is a pivotal building block in modern chemistry, particularly in the fields of supramolecular chemistry, materials science, and synthetic methodology. Its rigid, electron-deficient aromatic core, flanked by two ortho-iodine atoms, makes it an exceptional halogen bond donor.[1] The tetrafluoro-substitution enhances the electrophilicity of the iodine atoms, leading to strong and directional non-covalent interactions.
Given its utility, unambiguous structural characterization is paramount. NMR spectroscopy stands as the most powerful tool for elucidating the structure of these molecules in solution. However, the presence of multiple fluorine atoms and the heavy iodine atoms introduces complexities into the spectra that require a nuanced understanding for accurate interpretation. This guide aims to demystify these complexities and provide a practical framework for the NMR characterization of the 1,2-DITFB scaffold and its derivatives.
Foundational NMR Principles for Polyfluoroaromatic Systems
The NMR characterization of fluorinated aromatic compounds relies on a multi-nuclear approach. While this guide focuses on ¹H and ¹³C NMR, a concurrent analysis of ¹⁹F NMR is often indispensable for complete characterization.
¹H Nuclear Magnetic Resonance: The parent 1,2-DITFB molecule (C₆F₄I₂) lacks protons, and therefore, does not produce a ¹H NMR spectrum.[2] For its derivatives, the ¹H NMR spectrum is dictated by the nature of the introduced substituents. Protons on groups attached to the aromatic ring will exhibit chemical shifts influenced by the electron-withdrawing nature of the polyhalogenated ring. A key feature to anticipate is spin-spin coupling between protons and fluorine atoms (ⁿJHF), which can occur over multiple bonds and provides crucial connectivity information.
¹³C Nuclear Magnetic Resonance: The ¹³C NMR spectrum is exceptionally informative for this class of compounds. Key characteristics include:
-
Large C-F Coupling Constants: The most dominant feature is the large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-320 Hz.[3] Multi-bond couplings (²JCF, ³JCF, ⁴JCF) are also readily observed and are vital for assigning specific carbon signals.[4]
-
Heavy Atom Effect: The iodine atoms induce a significant upfield shift (shielding) for the carbon atoms to which they are directly attached (the ipso-carbons). This effect is a reliable diagnostic tool for identifying C-I signals.
-
Symmetry Considerations: The substitution pattern on the aromatic ring dictates its symmetry, which in turn determines the number of unique signals in the ¹³C NMR spectrum.
¹⁹F Nuclear Magnetic Resonance: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½.[5][6] Its large chemical shift dispersion makes it highly sensitive to subtle changes in the electronic environment.[7] While not the primary focus here, understanding that ¹⁹F-¹⁹F and ¹⁹F-¹³C couplings are ubiquitous is essential for a complete interpretation of the ¹³C spectrum.
NMR Analysis of the Parent Scaffold: this compound
Predicted Spectral Features
The structure of this compound possesses a C₂ axis of symmetry. This symmetry element renders the carbons and fluorines at positions 1 and 2, 3 and 6, and 4 and 5 chemically equivalent. Therefore, we predict:
-
¹³C NMR: Three distinct signals.
-
¹⁹F NMR: Two distinct signals.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum of 1,2-DITFB provides a clear illustration of the principles discussed above.
| Carbon Position | Assignment Rationale |
| C1 / C2 | These carbons are directly bonded to iodine. The strong shielding effect of the heavy iodine atom shifts this signal significantly upfield. This signal will appear as a multiplet due to coupling with the adjacent fluorine (F3/F6) and the more distant fluorine (F4/F5). |
| C3 / C6 | Bonded to fluorine and adjacent to a C-I bond. This signal will exhibit a very large one-bond C-F coupling constant (¹JCF). It will be further split by coupling to the adjacent fluorine (F4/F5, ²JFF) and the more distant fluorine (F5/F4, ³JFF). |
| C4 / C5 | Bonded to fluorine and adjacent to another C-F bond. This signal will also show a large ¹JCF. Its coupling pattern will be distinct from C3/C6 due to its different connectivity, specifically its coupling to the neighboring fluorine (F3/F6) and the other F atom in the pair (F5/F4). |
Comparative Guide: NMR Characterization of 1,2-DITFB Derivatives
The true power of NMR lies in comparing the spectra of related compounds. Substituting one of the iodine atoms in 1,2-DITFB with a different functional group (R) breaks the molecule's symmetry, providing a rich source of comparative data.
Let's consider a hypothetical derivative: 1-Iodo-2-R-tetrafluorobenzene.
The loss of C₂ symmetry means that all six carbons in the aromatic ring are now chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.
Impact on ¹H NMR Spectra
If the 'R' group contains protons, they will be observed in the ¹H NMR spectrum.
-
Chemical Shift: The chemical shift of these protons will be influenced by the proximity and orientation to the highly electronegative fluorinated ring.
-
H-F Coupling: Protons on the 'R' group can couple to the fluorine atoms on the ring, particularly the "ortho" fluorine at the C3 position. This ⁿJHF coupling provides definitive proof of the substituent's placement.
Impact on ¹³C NMR Spectra
The introduction of an 'R' group causes predictable changes in the ¹³C NMR spectrum compared to the parent 1,2-DITFB.
Table 1: Comparative ¹³C NMR Analysis of 1,2-DITFB vs. a Hypothetical 1-Iodo-2-R-tetrafluorobenzene Derivative
| Position | This compound (Symmetrical) | 1-Iodo-2-R-tetrafluorobenzene (Asymmetrical) |
| C1 | Signal A (Shielded by Iodine) | Signal 1 (C-I): Remains significantly shielded by the attached iodine. Its chemical shift will be moderately affected by the electronic nature of the 'R' group at the adjacent C2 position. |
| C2 | Signal A (Equivalent to C1) | Signal 2 (C-R): The chemical shift of this carbon is now primarily determined by the 'R' group. It will no longer show the extreme shielding of a C-I bond. Its multiplicity will be determined by coupling to F3 and F6. |
| C3 | Signal B (Large ¹JCF) | Signal 3 (C-F): This carbon is adjacent to the new C-R bond. Its chemical shift and C-F coupling constants will be sensitive to the electronic properties (donating/withdrawing) of the 'R' group. |
| C6 | Signal B (Equivalent to C3) | Signal 6 (C-F): This carbon is adjacent to the C-I bond. While still showing a large ¹JCF, its chemical environment is now different from C3, leading to a distinct chemical shift. |
| C4 | Signal C (Large ¹JCF) | Signal 4 (C-F): Now non-equivalent to C5. Its chemical shift is influenced by its proximity to both the C-R and C-I bonds through the ring. |
| C5 | Signal C (Equivalent to C4) | Signal 5 (C-F): Non-equivalent to C4. Its environment is also unique, leading to a separate signal with its own characteristic C-F coupling pattern. |
This comparative approach, analyzing the loss of symmetry and the resulting changes in chemical shifts and coupling patterns, is the cornerstone of structural confirmation for new derivatives.
Visualization of Key NMR Interactions
To better understand the relationships discussed, the following diagram illustrates the primary through-bond coupling interactions that are critical for interpreting the ¹³C NMR spectrum of the 1,2-DITFB scaffold.
Caption: Key C-F coupling interactions in this compound.
Field-Proven Experimental Protocol for Data Acquisition
Acquiring high-quality, interpretable NMR data for these compounds requires careful attention to experimental parameters. The following protocol is a validated starting point.
Sample Preparation
-
Analyte Mass: Accurately weigh 15-25 mg of the 1,2-DITFB derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For compounds with limited solubility, Acetone-d₆ or DMSO-d₆ can be used.
-
Causality: The choice of solvent can slightly alter chemical shifts.[6] Using a consistent solvent is critical for comparing data across a series of derivatives.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
¹³C NMR Spectrometer Setup and Acquisition
This protocol assumes a 400 MHz spectrometer.
-
Experiment: Select a standard proton-decoupled carbon experiment (e.g., zgpg30 on a Bruker system).
-
Frequency and Nucleus: Tune the probe to the ¹³C frequency (~100 MHz for a 400 MHz instrument).
-
Spectral Width (SW): Set a wide spectral width of ~250 ppm (from -20 to 230 ppm) to ensure all signals, including the shielded C-I and deshielded aromatic carbons, are captured.
-
Acquisition Time (AQ): Set to at least 1.5 - 2.0 seconds.
-
Causality: A longer acquisition time allows for better resolution of sharp signals and complex multiplets arising from C-F coupling.
-
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Causality: Quaternary carbons, such as those in the 1,2-DITFB core, often have long relaxation times (T₁). A sufficient delay is crucial to allow for near-complete relaxation between pulses, ensuring more accurate signal integration and preventing signal attenuation. For truly quantitative results, this delay should be increased to 5 times the longest T₁ value.
-
-
Number of Scans (NS): Set between 1024 to 4096 scans.
-
Causality: The low natural abundance of ¹³C (1.1%) necessitates a large number of scans to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
-
Decoupling: Use standard broadband proton decoupling (e.g., garp or waltz16) during the acquisition period to simplify the spectrum by removing C-H couplings (relevant for derivatives).
¹H NMR Spectrometer Setup and Acquisition (for Derivatives)
-
Experiment: Select a standard proton experiment (e.g., zg30).
-
Frequency and Nucleus: Tune the probe to the ¹H frequency (400 MHz).
-
Spectral Width (SW): A standard width of 12-16 ppm is usually sufficient.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds is adequate for most qualitative work.
-
Number of Scans (NS): 16 to 64 scans typically provides excellent signal-to-noise.
By adhering to this structured approach—from understanding the underlying principles to applying a robust experimental protocol—researchers can confidently characterize this compound derivatives and leverage NMR spectroscopy to its full potential.
References
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Bryce, D. L., Viger-Gravel, J., Leclerc, S., & Korobkova, I. (2013). Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes. CrystEngComm, 15(16). [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. [Link]
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ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds... [Link]
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arXiv. (2023). [2312.00705v1] A critical evaluation of the performance of SOPPA and HRPA(D) for the calculation of NMR spin-spin coupling constants. [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. PURS. [Link]
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Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR)... [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming the Products of 1,2-Diiodotetrafluorobenzene Reactions
For researchers, scientists, and drug development professionals working with the highly reactive precursor 1,2-diiodotetrafluorobenzene, definitive product characterization is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for confirming the products of its reactions, grounded in scientific principles and practical application.
The Chemistry of this compound: A Gateway to Tetrafluorobenzyne
This compound is a widely used precursor for the in-situ generation of tetrafluorobenzyne, a highly reactive aryne intermediate.[1][2][3] The carbon-iodine bonds are relatively weak and can be cleaved, typically through the action of an organometallic reagent or thermal conditions, to generate the strained triple bond of the aryne. This reactive species readily undergoes a variety of transformations, most notably cycloaddition reactions such as the Diels-Alder reaction, making it a valuable tool in the synthesis of complex polycyclic and heterocyclic molecules.[1][4][5][6]
The reliable identification of the resulting products is crucial for reaction optimization, mechanistic studies, and ensuring the purity of downstream compounds in drug discovery pipelines. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone analytical technique for this purpose.
Comparing the Arsenal: GC-MS vs. ESI-MS for Product Confirmation
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) is a critical decision point in the analytical workflow. The optimal technique depends on the physicochemical properties of the expected products, such as volatility, polarity, and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Products
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[7] The sample is vaporized and separated based on boiling point and column affinity before being ionized, typically by electron ionization (EI).
Causality Behind Experimental Choices in GC-MS:
-
Electron Ionization (EI): This hard ionization technique (typically at 70 eV) imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[8][9] This fragmentation pattern serves as a "fingerprint" for compound identification and can be compared against spectral libraries like NIST and Wiley for confident structural assignment.[10]
-
Column Selection: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often a good starting point for the separation of relatively non-polar polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues that may be formed in aryne reactions.[11]
Self-Validating System in GC-MS:
A robust GC-MS method for this application will include:
-
Internal Standards: The use of an internal standard, a known compound added to the sample at a constant concentration, allows for accurate quantification and provides a check on instrument performance.
-
Retention Index Matching: In addition to mass spectral matching, comparing the retention index of an analyte to known values adds another layer of confidence to its identification.
Electrospray Ionization-Mass Spectrometry (ESI-MS): The Gentle Touch for Polar and Labile Molecules
ESI-MS is a soft ionization technique ideal for polar, less volatile, and thermally labile compounds.[10][12][13] It is particularly well-suited for the analysis of organometallic intermediates and charged species directly from solution.[10][12][13]
Causality Behind Experimental Choices in ESI-MS:
-
Soft Ionization: ESI generates ions with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.[12] This is advantageous for determining the molecular weight of the intact product, especially for novel compounds not present in spectral libraries.
-
Direct Infusion vs. LC-MS: For rapid screening of reaction progress, direct infusion ESI-MS can provide a quick snapshot of the species present in the reaction mixture. For complex mixtures or when isomeric separation is required, coupling ESI-MS with liquid chromatography (LC-MS) is essential.
Self-Validating System in ESI-MS:
A reliable ESI-MS workflow should incorporate:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide accurate mass measurements, allowing for the determination of the elemental composition of the product and distinguishing between isobaric species.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This provides structural information and can be used to confirm the identity of the product.[12]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of GC-MS and ESI-MS for the analysis of this compound reaction products.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Electrospray Ionization-Mass Spectrometry (ESI-MS) |
| Analyte Suitability | Volatile, thermally stable, relatively non-polar compounds (e.g., Diels-Alder adducts with simple dienes). | Polar, non-volatile, thermally labile compounds (e.g., products with polar functional groups, organometallic intermediates). |
| Ionization Technique | Hard ionization (Electron Ionization - EI). | Soft ionization (Electrospray Ionization - ESI). |
| Fragmentation | Extensive and reproducible, providing a "fingerprint" for library matching.[8][9] | Minimal, preserving the molecular ion for accurate mass determination.[12] |
| Molecular Weight Info | Inferred from the molecular ion peak, which may be weak or absent. | Directly observed as the primary ion (e.g., [M+H]⁺). |
| Structural Information | Derived from the fragmentation pattern. | Obtained through tandem MS (MS/MS) experiments. |
| Separation | Based on volatility and column interaction. | Based on polarity and column interaction (with LC). |
| Quantification | Good, especially with the use of internal standards. | Good, particularly with isotope-labeled internal standards. |
| Library Matching | Excellent, extensive libraries (NIST, Wiley) are available.[10] | Limited for novel or specialized compounds. |
Experimental Protocols
Detailed Step-by-Step Methodology for GC-MS Analysis
This protocol outlines a general procedure for the analysis of a reaction mixture from a Diels-Alder reaction of tetrafluorobenzyne (generated from this compound) with a diene like furan.
-
Sample Preparation:
-
Quench the reaction mixture as per the synthetic protocol.
-
Perform a liquid-liquid extraction to isolate the organic products. A common solvent system is dichloromethane or ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Carefully evaporate the solvent under reduced pressure.
-
Dissolve the residue in a volatile solvent suitable for GC analysis (e.g., dichloromethane, hexane) to a final concentration of approximately 10 µg/mL.[14]
-
If the sample contains particulates, centrifuge or filter through a 0.22 µm syringe filter before transferring to a GC vial.[15]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[11]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[11]
-
Mass Range: 50-500 m/z.
-
Detailed Step-by-Step Methodology for ESI-MS Analysis
This protocol provides a general method for the direct infusion analysis of a reaction mixture, which may contain polar products or organometallic intermediates.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Dilute the aliquot with a solvent suitable for ESI-MS, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.[16]
-
The solvent should ideally contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
-
ESI-MS Instrumentation and Conditions:
-
Mass Spectrometer: High-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters SYNAPT G2-Si.
-
Ion Source: Electrospray ionization (ESI).
-
Infusion Rate: 5-10 µL/min via a syringe pump.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to induce in-source fragmentation if desired).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: 100-1000 m/z.
-
Polarity: Positive or negative ion mode, depending on the nature of the expected products.
-
Mandatory Visualizations
Experimental Workflow for Product Analysis
Caption: Decision tree for selecting the appropriate mass spectrometry technique.
References
-
Instrumentation and chemicals. The Royal Society of Chemistry. Available at: [Link].
-
Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link].
-
Sample Preparation Guidelines for GC-MS. Available at: [Link].
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Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Available at: [Link].
-
Sample preparation for Mass spectrometric analysis - G-Biosciences. Available at: [Link].
-
Mass Spectrometry Sample Preparation Guide - Organomation. Available at: [Link].
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link].
-
Electrospray Mass Spectrometry of Organometallic Compounds - ResearchGate. Available at: [Link].
-
Practical approaches to the ESI-MS analysis of catalytic reactions - UVIC. Available at: [Link].
-
Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC. Available at: [Link].
-
MS of organometallics (for Volume 6 of EMS) - UVIC. Available at: [Link].
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. Available at: [Link].
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4406 GC-MS procedure and background.docx. Available at: [Link].
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Direct Interface GC/MS Method - EPA. Available at: [Link].
-
Mass Spectrometry in Organometallic Chemistry - UVIC. Available at: [Link].
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Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed. Available at: [Link].
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. Available at: [Link].
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Direct evidence of both electron ionization- and chemical ionization-like fragmentation in fast-atom bombardment mass spectra of - researchmap. Available at: [Link].
-
A Diels-Alder probe for discovery of natural products containing furan moieties - PubMed. Available at: [Link].
-
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC - NIH. Available at: [Link].
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(PDF) Retro‐Diels‐Alder reaction in mass spectrometry - ResearchGate. Available at: [Link].
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Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link].
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Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. Available at: [Link].
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Publishing. Available at: [Link].
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single crystal X-ray diffraction for the definitive structural elucidation of 1,2-diiodotetrafluorobenzene co-crystals
An Objective Guide to the Definitive Structural Elucidation of 1,2-Diiodotetrafluorobenzene Co-Crystals using Single Crystal X-ray Diffraction
Introduction: The Critical Role of Co-Crystals and the Power of Halogen Bonding
In the landscape of pharmaceutical sciences and materials engineering, the ability to predictably and reliably modify the physicochemical properties of a solid-state material is paramount. Co-crystals, which are multi-component crystals held together by non-covalent interactions, have emerged as a powerful tool for tuning properties such as solubility, bioavailability, stability, and melting point of active pharmaceutical ingredients (APIs) and other functional organic molecules. At the heart of co-crystal design is the strategic use of robust and directional intermolecular interactions. Among these, the halogen bond—an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site—has garnered significant attention for its strength and directionality, making it a reliable tool for crystal engineering.
This guide focuses on the application of this compound (1,2-DITFB) as a potent halogen bond donor for the synthesis of co-crystals and the use of single crystal X-ray diffraction (SC-XRD) for their definitive structural elucidation. We will explore the unique advantages of 1,2-DITFB, provide a detailed experimental workflow for co-crystal analysis, and offer a comparative perspective against other halogen bond donors.
This compound: A Superior Halogen Bond Donor
The efficacy of a halogen bond donor is primarily determined by the magnitude of the positive electrostatic potential, often referred to as the "σ-hole," on the halogen atom. In the case of 1,2-DITFB, the presence of four electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilicity of the two iodine atoms. This electron-withdrawing effect polarizes the C-I bond, creating a highly positive σ-hole on the iodine atoms, making them exceptionally potent halogen bond donors. The ortho-disposition of the iodine atoms also introduces unique geometric constraints and opportunities for forming chelating or bridging interactions with co-former molecules.
The Experimental Workflow: From Co-Crystal Screening to Structural Refinement
The journey from identifying a potential co-crystal to its definitive structural elucidation involves a systematic and multi-step process.
Co-crystal Screening: The Search for a Crystalline Partner
The initial step involves screening for co-crystal formation between 1,2-DITFB and a target molecule (e.g., an API). Several high-throughput methods can be employed:
-
Liquid-Assisted Grinding (LAG): A small amount of solvent is added to a solid mixture of 1,2-DITFB and the co-former, which is then ground manually or mechanically. This method efficiently screens for potential co-crystal formation.
-
Slurry Crystallization: The solid reactants are stirred in a solvent in which they have limited solubility. The thermodynamically most stable crystalline phase, often the co-crystal, will crystallize out.
-
Solvent Evaporation: A solution containing stoichiometric amounts of 1,2-DITFB and the co-former is allowed to evaporate slowly, promoting the growth of co-crystals.
Single Crystal Growth: The Key to a Successful Diffraction Experiment
Once co-crystal formation is confirmed, the next critical step is to grow single crystals of sufficient size and quality for SC-XRD analysis. Common techniques include:
-
Slow Solvent Evaporation: This is the simplest method, where a saturated solution of the co-crystal is left undisturbed to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A solution of the co-crystal is placed in a sealed container with a vessel containing a solvent in which the co-crystal is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the co-crystal solution reduces its solubility, leading to crystal growth.
-
Cooling Crystallization: A saturated solution of the co-crystal at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The choice of solvent is crucial and often requires screening a range of solvents with varying polarities and boiling points.
Single Crystal X-ray Diffraction (SC-XRD): Unveiling the 3D Structure
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is as follows:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern. The diffraction data is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.
The following diagram illustrates the comprehensive workflow from co-crystal screening to final structural validation.
Caption: Workflow for the structural elucidation of 1,2-DITFB co-crystals.
Comparative Analysis: 1,2-DITFB vs. Other Halogen Bond Donors
The choice of a halogen bond donor is a critical decision in co-crystal design. Below is a comparison of 1,2-DITFB with other commonly used diiodobenzene-based halogen bond donors.
| Feature | This compound | 1,4-Diiodotetrafluorobenzene | 1,2-Diiodobenzene | 1,4-Diiodobenzene |
| Halogen Bond Strength | Very Strong | Very Strong | Moderate | Moderate |
| Directionality | Highly Directional | Highly Directional | Directional | Directional |
| Iodine σ-hole | Highly Positive | Highly Positive | Moderately Positive | Moderately Positive |
| Geometry of Interaction | Ortho, potential for chelation | Para, linear interactions | Ortho, potential for chelation | Para, linear interactions |
| Synthetic Accessibility | More complex synthesis | More complex synthesis | Commercially available | Commercially available |
| Solubility | Generally lower in non-polar solvents | Generally lower in non-polar solvents | Higher in non-polar solvents | Higher in non-polar solvents |
The enhanced performance of the perfluorinated analogues is evident. While 1,4-diiodotetrafluorobenzene is also an excellent halogen bond donor, the ortho-positioning of the iodine atoms in 1,2-DITFB offers unique stereoelectronic properties that can be exploited for the design of more complex and specific supramolecular architectures.
The following diagram illustrates the concept of the σ-hole and its enhancement by electron-withdrawing groups.
A Comparative Guide to the Reactivity of 1,2-Diiodotetrafluorobenzene and 1,2-Dibromotetrafluorobenzene
Introduction: The Strategic Choice Between Iodine and Bromine in Perfluoroaromatic Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, polyfluorinated aromatic compounds are indispensable building blocks.[1][2] Their unique electronic properties, metabolic stability, and capacity to form high-performance materials make them highly sought after.[2][3] Among the most versatile precursors are the 1,2-dihalotetrafluorobenzenes. This guide provides an in-depth comparative analysis of two key members of this family: 1,2-diiodotetrafluorobenzene and 1,2-dibromotetrafluorobenzene.
While structurally similar, the subtle difference in the halogen atom—iodine versus bromine—imparts a profound divergence in their chemical reactivity. This choice is not trivial; it dictates reaction conditions, accessibility of synthetic pathways, and even the potential for supramolecular assembly. For researchers, scientists, and drug development professionals, understanding these differences is critical for strategic and efficient molecular design. This guide moves beyond a simple catalog of reactions to explain the causal relationships between atomic properties and chemical behavior, supported by experimental protocols and data to inform your selection process.
Pillar 1: The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 1,2-dibromotetrafluorobenzene is rooted in the properties of the carbon-halogen (C-X) bond. Two key factors are at play:
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the less effective overlap between its 5p orbital and the carbon sp² orbital. Consequently, less energy is required to cleave the C-I bond, making this compound the more reactive species in transformations that involve initial C-X bond scission.
-
Leaving Group Ability: In reactions where the halide is expelled, iodide (I⁻) is a superior leaving group compared to bromide (Br⁻).[4][5] This is because iodide is a larger, more polarizable, and less basic anion, better able to stabilize the negative charge.
The highly electron-withdrawing tetrafluorinated ring further polarizes the C-X bonds, enhancing their susceptibility to certain reactions compared to their non-fluorinated analogs.
Caption: C-X bond strength dictates precursor reactivity.
Pillar 2: Comparative Reactivity in Key Synthetic Pathways
The inherent differences in C-X bond properties manifest in distinct reactivity profiles across several crucial classes of organic reactions.
A. Generation of Tetrafluorobenzyne: A Race for Elimination
Both compounds are excellent precursors to tetrafluorobenzyne, a powerful and highly reactive intermediate for cycloadditions and nucleophilic additions. However, the conditions required to generate this aryne differ significantly. Due to the weaker C-I bond and the better leaving group ability of iodide, this compound undergoes elimination to form tetrafluorobenzyne under much milder conditions.[6]
This difference is critical in syntheses involving sensitive functional groups that would not tolerate the harsher conditions (e.g., stronger bases, higher temperatures) required for the dibromo-analog.
Comparative Data: Generation and Trapping of Tetrafluorobenzyne with Furan
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield of Adduct (%) |
| This compound | n-BuLi | THF/Hexane | -78 | 2 | ~75-85 |
| 1,2-Dibromotetrafluorobenzene | n-BuLi | THF/Hexane | -78 to 0 | 4 | ~60-70 |
| 1,2-Dibromotetrafluorobenzene | LDA | THF | -78 to RT | 6 | ~50-60 |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Caption: Workflow for tetrafluorobenzyne generation.
B. Oxidative Addition in Organometallic Catalysis
Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, including cross-coupling staples like Suzuki, Stille, and Sonogashira reactions.[7] This step involves the insertion of a low-valent metal center into the C-X bond, increasing the metal's oxidation state.[8][9][10]
The rate of oxidative addition is highly dependent on the C-X bond energy. Consequently, this compound reacts much more readily with metal catalysts such as Pd(0) or Ni(0) than its dibromo counterpart.[2] This translates to:
-
Lower catalyst loadings.
-
Milder reaction temperatures.
-
Faster reaction times.
-
Higher overall efficiency, especially in sterically hindered systems.
For complex molecule synthesis where preserving functionality is paramount, the ability to perform cross-coupling under mild conditions makes the diiodo derivative the superior choice.
Caption: Oxidative addition is more facile with C-I bonds.
C. Supramolecular Chemistry and Halogen Bonding
Beyond covalent reactivity, these molecules are powerful tools in crystal engineering.[11] They can act as halogen bond (XB) donors, a non-covalent interaction where the halogen atom acts as an electrophilic species. The strength of the XB donor ability follows the trend I > Br > Cl > F.[12]
This compound is a far more potent XB donor than 1,2-dibromotetrafluorobenzene.[12] This enables it to form strong, directional, and reliable interactions with Lewis basic atoms (like N, O, S), making it a premier building block for designing co-crystals, liquid crystals, and other complex supramolecular assemblies with tailored properties.[12][13][14][15][16] The dibromo analog is significantly less effective in this role and is rarely used for applications where strong halogen bonding is the primary design element.
Pillar 3: Validated Experimental Protocols
The following protocols are designed to provide a direct, hands-on comparison of the reactivity of the two title compounds.
Protocol 1: Comparative Generation and Trapping of Tetrafluorobenzyne
Objective: To demonstrate the difference in conditions required to generate tetrafluorobenzyne and trap it via a [4+2] cycloaddition with furan.
Materials:
-
This compound (CAS: 2708-97-6)
-
1,2-Dibromotetrafluorobenzene (CAS: 827-08-7)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
Furan (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure (Parallel Experiment Recommended):
-
Setup: In two separate, oven-dried, 25 mL round-bottom flasks under a nitrogen atmosphere, place a magnetic stir bar.
-
Reagents (Flask A - Iodo): To Flask A, add this compound (402 mg, 1.0 mmol) and anhydrous THF (10 mL).
-
Reagents (Flask B - Bromo): To Flask B, add 1,2-dibromotetrafluorobenzene (308 mg, 1.0 mmol) and anhydrous THF (10 mL).
-
Addition of Trapping Agent: Add furan (204 mg, 3.0 mmol, 3.0 eq) to each flask.
-
Cooling: Cool both flasks to -78 °C using a dry ice/acetone bath.
-
Initiation (Flask A): Slowly add n-BuLi (0.69 mL, 1.1 mmol, 1.1 eq) dropwise to Flask A while stirring vigorously. Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Initiation (Flask B): Slowly add n-BuLi (0.69 mL, 1.1 mmol, 1.1 eq) dropwise to Flask B. If TLC analysis shows incomplete reaction after 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C over 1-2 hours.
-
Quenching: Once the reactions are complete, quench both by slowly adding saturated aq. NH₄Cl solution (5 mL) at -78 °C.
-
Workup: Allow the mixtures to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the Diels-Alder adduct. Calculate the yield for each reaction and compare.
Expected Outcome: Flask A (iodo-precursor) will show a faster, cleaner conversion at -78 °C, resulting in a higher isolated yield of the adduct compared to Flask B (bromo-precursor), which requires warmer temperatures and may produce more side products.
Summary and Practical Recommendations
The choice between this compound and 1,2-dibromotetrafluorobenzene is a strategic decision based on the desired chemical transformation.
| Feature | This compound | 1,2-Dibromotetrafluorobenzene |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
| Benzyne Formation | Mild conditions, high efficiency | Harsher conditions required |
| Oxidative Addition | Facile, fast, low catalyst loading | Sluggish, requires forcing conditions |
| Halogen Bonding | Strong and reliable donor | Weak and less effective donor |
| Relative Cost | Generally higher | Generally lower |
| Stability | Less stable, more reactive | More stable, less reactive |
Recommendations for Selection:
-
Choose this compound for:
-
Mild Reaction Conditions: When working with sensitive substrates or complex molecules.
-
High-Efficiency Catalysis: For quantitative cross-coupling reactions where minimizing catalyst loading and reaction time is crucial.
-
Benzyne Chemistry: When clean and rapid generation of tetrafluorobenzyne is required.[17][18]
-
Supramolecular Design: As a primary building block in crystal engineering projects based on halogen bonding.[11][12][14]
-
-
Choose 1,2-Dibromotetrafluorobenzene for:
-
Robustness: In multi-step syntheses where a more stable, less labile halogen is preferred in early stages.
-
Cost-Effectiveness: When budgetary constraints are a primary concern and the required harsher conditions are tolerable.
-
Stepwise Reactivity: In scenarios where sequential, differentiated reactivity of C-Br and C-F bonds is desired.
-
By understanding the fundamental principles of C-X bond reactivity, researchers can harness the distinct personalities of these two powerful reagents to achieve their synthetic goals with greater precision and efficiency.
References
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Nikul'shin, P. V., Maksimov, A. M., Platonov, V. E., Lotkov, A. I., & Meisner, L. L. (2011). Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH. Fluorine Notes, 75, 5-6. Retrieved from [Link]
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Retrieved from [Link]
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Al-Awadi, N., Dib, H., & El-Dusouqui, O. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Arkivoc, 2004(i), 88-100. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis. Retrieved from [Link]
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Retrieved from [Link]
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University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Oro, L. A., Ciriano, M. A., & Perez-Torrente, J. J. (1995). Oxidative-Addition Reactions of Diiodine to Dinuclear Rhodium Pyrazolate Complexes. Inorganic Chemistry, 34(4), 1023-1031. Retrieved from [Link]
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Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Retrieved from [Link]
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Raatikainen, K., & Rissanen, K. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3398-3408. Retrieved from [Link]
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Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Beilstein Journal of Organic Chemistry, 16, 1886-1903. Retrieved from [Link]
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Raatikainen, K., & Rissanen, K. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3398-3408. Retrieved from [Link]
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Professor Dave Explains. (2023, January 25). Organometallic Reactions Part 2: Oxidative Addition [Video]. YouTube. Retrieved from [Link]
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Wechem. (2025). Research on the Synthesis Method and Industrial Application of 1,2-Dibromotetrafluoroethane. Retrieved from [Link]
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Halpern, J. (1970). Oxidative-Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392. Retrieved from [Link]
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Burton, D. J., & Karp, D. A. (2010). ChemInform Abstract: 1,2-Dibromotetrafluoroethane (Freon 114B2) as a Building Block for Fluorine Compounds. ChemInform, 21(35). Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic substitution reactions [Video]. Retrieved from [Link]
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Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Beilstein Journal of Organic Chemistry, 16, 1886-1903. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Amii, H. (2018). C-Si bond formation via C-F bond cleavage. Nature Research, Behind the Paper. Retrieved from [Link]
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Zhang, X., et al. (2026). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. Organic Letters. Retrieved from [Link]
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Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(11), 2409–2412. Retrieved from [Link]
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Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of mechanism-based enzyme inhibitors. Chemical Society Reviews, 45(19), 5441-5454. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Retrieved from [Link]
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Wang, F., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7119. Retrieved from [Link]
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ACS Publications. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Figshare. Retrieved from [Link]
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Ichitsuka, T., et al. (2022). Advances in Silylation and Borylation of Fluoroarenes and gem-Difluoroalkenes via C-F bond Cleavage. Chemical Society Reviews. Retrieved from [Link]
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Chen, Z., & Chen, Y. (2011). Efficient synthesis and reactions of 1,2-dipyrrolylethynes. Tetrahedron Letters, 52(24), 3121-3124. Retrieved from [Link]
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1,2-diiodotetrafluorobenzene versus 1,4-diiodotetrafluorobenzene in crystal engineering and supramolecular chemistry
A Comparative Guide to 1,2- and 1,4-Diiodotetrafluorobenzene in Supramolecular Design
In the intricate world of crystal engineering and supramolecular chemistry, the selection of molecular building blocks is paramount to the rational design of functional materials. Among the most powerful tools in the supramolecular chemist's arsenal is the halogen bond (XB), a highly directional and specific non-covalent interaction.[1][2] Perfluorinated aromatic compounds, particularly diiodotetrafluorobenzenes, have emerged as exceptionally robust halogen bond donors. The electron-withdrawing nature of the fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atoms, making them potent electrophiles for engaging with Lewis bases.[3][4]
This guide provides an in-depth comparison of two pivotal isomers: 1,2-diiodotetrafluorobenzene (1,2-DITFB) and 1,4-diiodotetrafluorobenzene (1,4-DITFB). While chemically similar, their distinct geometric arrangements of iodine atoms lead to profoundly different supramolecular architectures, offering unique opportunities and constraints in crystal design. We will explore their intrinsic properties, compare their roles in forming supramolecular assemblies, and provide practical experimental protocols for their use.
Part 1: The Building Blocks: A Tale of Two Isomers
The fundamental difference between 1,2-DITFB and 1,4-DITFB lies in the disposition of their iodine atoms, which dictates their function as supramolecular synthons. The 1,4-isomer presents its iodine atoms in a linear, 180° arrangement, predisposing it to act as a linear linker. In contrast, the 1,2-isomer features adjacent iodine atoms with a 60° angle, favoring the formation of angular or "chelating" motifs.
Electronic and Structural Landscape
The strength of a halogen bond is directly related to the magnitude of the σ-hole on the halogen atom. In both DITFB isomers, the perfluorinated ring strongly withdraws electron density, enhancing the σ-holes on the iodine atoms and making them powerful XB donors.[5] However, the proximity of the two iodine atoms in 1,2-DITFB can influence the electrostatic potential distribution compared to the more isolated iodine atoms in the 1,4-isomer.
This geometric distinction is the primary driver of their divergent behavior in co-crystal formation. 1,4-DITFB is archetypal for constructing one-dimensional (1D) chains, 2D networks, and even complex 3D frameworks by linking halogen bond acceptor molecules.[2][6][7] Conversely, 1,2-DITFB often engages with one or two acceptor sites on a single molecule or forms discrete, cyclic assemblies.[5][8]
| Property | This compound (1,2-DITFB) | 1,4-Diiodotetrafluorobenzene (1,4-DITFB) |
| Molecular Formula | C₆F₄I₂ | C₆F₄I₂ |
| Molecular Weight | 401.87 g/mol | 401.87 g/mol [9] |
| Iodine Disposition | Ortho (adjacent, 60° angle) | Para (opposing, 180° angle) |
| Typical Supramolecular Role | Angular connector, chelating agent | Linear linker, spacer |
| Common Architectures | Discrete assemblies, zigzag chains[5][10] | Infinite 1D chains, 2D/3D networks[2][6] |
| Stoichiometric Preference | Often forms 1:1 or 1:2 complexes[8][10] | Readily forms 1:1, 1:2, and 2:1 complexes[11][12] |
Table 1. Comparison of the fundamental properties and typical supramolecular roles of 1,2-DITFB and 1,4-DITFB.
Part 2: Supramolecular Architectures: From Linear Chains to Bifurcated Bonds
The true divergence between these isomers becomes evident when they are co-crystallized with various halogen bond acceptors, such as pyridines, thiocarbonyls, or other Lewis bases.[5]
1,4-Diiodotetrafluorobenzene: The Master of Linear Propagation
The linear geometry of 1,4-DITFB makes it an exceptionally predictable and widely used building block for constructing extended supramolecular networks.[2][7] When co-crystallized with ditopic acceptors like 4,4'-bipyridine, it reliably forms infinite linear chains through robust C–I···N halogen bonds.[1] This "molecular Tinker-Toy" approach has been used to create a vast array of materials, including those with interesting photophysical properties like phosphorescence and fluorescence.[6][13] The heavy-atom effect of iodine in 1,4-DITFB can enhance spin-orbit coupling in co-formers, leading to room-temperature phosphorescence.[14]
Logical Workflow: Formation of a Linear Supramolecular Chain
Caption: Logical flow from molecular components to a 1D supramolecular chain using 1,4-DITFB.
This compound: The Architect of Angular and Chelating Motifs
The behavior of 1,2-DITFB is more nuanced. Its adjacent iodine atoms can act in concert or independently. In some cases, it forms zigzag chains where each iodine interacts with a separate acceptor molecule.[5] More remarkably, 1,2-DITFB can form a highly unusual "bifurcated" halogen bond, where both ortho-iodine atoms interact simultaneously with a single nitrogen atom of a pyridine derivative.[8] This chelating interaction creates a discrete, three-molecule assembly rather than an extended chain.
This unique binding mode is highly dependent on the basicity (pKa) of the acceptor.[8] Weaker bases tend not to form co-crystals, while intermediate bases are more likely to engage in this bifurcated bonding. The strongest bases can overcome the geometric constraints and force a 1:2 complex where each iodine atom binds to a separate acceptor molecule.[8]
Interaction Diagram: Bifurcated Halogen Bonding
Caption: Chelating interaction of 1,2-DITFB with a single nitrogen acceptor.
Head-to-Head Comparison: A Study with Thiocarbonyls
A direct comparison using a series of thiocarbonyl compounds as halogen bond acceptors clearly illustrates the differing proclivities of the two isomers.[5][10] The study found that 1,4-DITFB eagerly and readily forms co-crystals featuring linear C–I···S chains. In contrast, 1,2-DITFB also formed co-crystals, but these typically exhibited zigzag chain motifs reflecting the angular nature of the donor molecule.[5] This demonstrates that while both are effective XB donors, the resulting crystal packing is a direct consequence of the donor's isomeric form.
| Acceptor Type | 1,4-DITFB Architecture | 1,2-DITFB Architecture | Reference |
| Monotopic Pyridines | Linear chains or discrete trimers | Discrete trimers or bifurcated complexes | [8] |
| Ditopic Pyridines | Infinite linear chains | Complex networks or failure to co-crystallize | [6] |
| Thiocarbonyls | Linear C–I···S chains | Zigzag C–I···S chains | [5][10] |
Table 2. Comparison of supramolecular architectures formed with common halogen bond acceptors.
Part 3: Experimental Design and Protocols
The choice between 1,2-DITFB and 1,4-DITFB is a critical design choice based on the desired supramolecular outcome.
-
For linear tapes, wires, or extended frameworks: 1,4-DITFB is the superior choice due to its geometric predictability.[2][6]
-
For discrete assemblies, cyclic structures, or exploring unusual binding motifs: 1,2-DITFB offers more complex and potentially novel outcomes.[8]
Experimental Protocol 1: Co-crystal Synthesis via Slow Evaporation
This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Preparation: Dissolve stoichiometric amounts of the DITFB isomer (e.g., 0.1 mmol) and the halogen bond acceptor (e.g., 0.1 mmol for a 1:1 complex or 0.2 mmol for a 1:2 complex) in a suitable solvent (e.g., chloroform, acetone, tetrahydrofuran) in a small glass vial.[13][15] The volume should be minimal, just enough to fully dissolve the components.
-
Crystallization: Loosely cap the vial or cover it with perforated film to allow for the slow evaporation of the solvent.[14]
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Harvesting: Monitor the vial over several days to weeks. Once suitable single crystals have formed, carefully isolate them from the remaining solution with a pipette or by decanting the solvent.[14]
Experimental Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)
This solvent-free or low-solvent method is excellent for rapid screening and for obtaining bulk powder material for analysis (e.g., PXRD, solid-state NMR).[16][17]
-
Preparation: Place stoichiometric amounts of the DITFB isomer and the co-former into a mortar or a ball-milling jar.[14]
-
Grinding: Add a few drops of a suitable liquid (e.g., acetonitrile, ethanol) to facilitate the reaction. This is known as liquid-assisted grinding.
-
Reaction: Grind the mixture manually with a pestle or in a mechanical mill for a specified time (typically 15-30 minutes) until a homogeneous powder is obtained.[14]
-
Analysis: The resulting powder is the cocrystal, which can be analyzed directly or used as seed crystals for solution-based methods.
Part 4: Conclusion and Future Outlook
The comparison of 1,2- and 1,4-diiodotetrafluorobenzene provides a compelling case study in the power of isomeric control in supramolecular chemistry.
-
1,4-DITFB remains the workhorse for constructing predictable, extended halogen-bonded networks. Its linearity and robust bonding have made it a cornerstone in the development of functional materials, from phosphorescent emitters to components in liquid crystals.[2][6]
-
1,2-DITFB presents more complex and less predictable, yet potentially more rewarding, opportunities. Its capacity for forming unique bifurcated bonds and angular assemblies opens avenues for designing intricate, discrete supramolecular structures and investigating the fundamental nature of the halogen bond itself.[8]
Future research will likely focus on exploiting these differences for more advanced applications. The linear arrays of 1,4-DITFB could be further explored for creating conductive materials or porous frameworks for gas storage. The unique chelating ability of 1,2-DITFB could be harnessed in anion recognition, catalysis, or the construction of complex, interlocking molecular machines. The continued comparative study of these and other isomers, such as the 1,3-diiodo variant, will undoubtedly push the boundaries of rational crystal design and lead to the creation of novel materials with precisely engineered properties.[18]
References
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(11), 1737-1750. Available at: [Link]
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Vukotic, V. N., et al. (2019). Methylxanthines for halogen bonded cocrystals with 1,4-diiodotetrafluorobenzene: green synthesis, structure, photophysics and DFT studies. CrystEngComm, 21(3), 443-453. Available at: [Link]
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Kawai, S., et al. (2015). Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules. ACS Nano, 9(4), 4146–4151. Available at: [Link]
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Jin, W. J., et al. (2018). Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond. Molecules, 23(10), 2636. Available at: [Link]
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Wang, H., et al. (2014). Phosphorescent Cocrystals Assembled by 1,4-Diiodotetrafluorobenzene and Fluorene and Its Heterocyclic Analogues Based on C–I···π Halogen Bonding. Crystal Growth & Design, 14(12), 6436–6443. Available at: [Link]
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Thomas, J. C., et al. (2021). Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine. Crystal Growth & Design, 21(3), 1779-1786. Available at: [Link]
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review. Available at: [Link]
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed. Available at: [Link]
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Varadwaj, A., et al. (2016). Comment on “Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules”. arXiv. Available at: [Link]
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Wang, H., et al. (2019). Versatile supramolecular binding modes of 1,4-diiodotetrafluorobenzene for molecular cocrystal engineering. ResearchGate. Available at: [Link]
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Saccone, M. A., et al. (2018). Comparison of isomeric meta- and para-diiodotetrafluorobenzene as halogen bond donors in crystal engineering. New Journal of Chemistry, 42(10), 8032-8041. Available at: [Link]
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Semantic Scholar. Available at: [Link]
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An, S., & Hu, D. (2021). Halogen Bonding in Perfluoroalkyl Adsorption. ACS Omega, 6(48), 32621-32631. Available at: [Link]
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Stilinović, V., et al. (2021). Cocrystals of this compound with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design, 21(11), 6439–6451. Available at: [Link]
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An, S., & Hu, D. (2021). Halogen Bonding in Perfluoroalkyl Adsorption. PMC. Available at: [Link]
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Bauzá, A., et al. (2019). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, 19(5), 2934-2944. Available at: [Link]
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Pylkkänen, H., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3502–3511. Available at: [Link]
-
Tannahill, J. S., et al. (2021). Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. Canadian Journal of Chemistry. Available at: [Link]
-
Stilinović, V., et al. (2021). Isomorphism, Polymorphism, and Stoichiomorphism of Cocrystals Derived from 1,4-Diiodotetrafluorobenzene and an Isomorphous Series of N-(4-Halobenzyl)-3-halopyridinium Halogenides. Crystal Growth & Design, 21(1), 437–449. Available at: [Link]
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Pylkkänen, H., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. ResearchGate. Available at: [Link]
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Tannahill, J. S., et al. (2021). Stoichiomorphic halogen-bonded cocrystals: a case study of 1,4-diiodotetrafluorobenzene and 3-nitropyridine. ResearchGate. Available at: [Link]
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Kolář, M., & Hobza, P. (2016). The electrostatic potential surface of molecules with maximum values at iodine atoms. ResearchGate. Available at: [Link]
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Cruz-Cabeza, A. J., et al. (2021). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 21(9), 5246–5256. Available at: [Link]
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Nováková, P., et al. (2015). Plots of electrostatic potential of fluorobenzene, chlorobenzene, hexafluorobenzene and hexachlorobenzene. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Diiodotetrafluorobenzene. PubChem. Retrieved from [Link]
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Jira, M., et al. (2020). Representation of the calculated electrostatic potential on the 0.001 au isosurface of 1,2-bis(dicyanomethylene)-3-iodo-cyclopropanide 8. ResearchGate. Available at: [Link]
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Lee, J., et al. (2018). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 20(24), 16434-16443. Available at: [Link]
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advantages of using 1,2-diiodotetrafluorobenzene over other dihaloarenes in organic synthesis
A Comparative Guide to 1,2-Diiodotetrafluorobenzene in Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and novel molecular architectures. Dihaloarenes have long been cornerstone reagents, serving as versatile dielectrophilic partners in a myriad of cross-coupling reactions. However, not all dihaloarenes are created equal. This guide provides an in-depth technical comparison of this compound against other dihaloarenes, elucidating its distinct advantages and providing the experimental foundation for its superior performance in demanding synthetic applications.
The Innate Advantage: Electron-Deficiency and Hyper-Reactivity
The tetrafluorinated benzene ring in this compound is the key to its enhanced reactivity. The strong electron-withdrawing nature of the four fluorine atoms creates a highly electron-deficient aromatic system. This has two profound consequences for the carbon-iodine (C-I) bonds:
-
Activation of C-I Bonds: The electron-withdrawing effect significantly polarizes the C-I bonds, making the carbon atoms more electrophilic and the iodine atoms better leaving groups. This inherent activation facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2] Consequently, reactions involving this compound can often proceed under milder conditions and with lower catalyst loadings compared to their non-fluorinated or less halogenated counterparts.
-
Facile Reductive Elimination: The electron-deficient nature of the perfluoroaryl ring also accelerates the final reductive elimination step in the catalytic cycle, leading to faster overall reaction rates.
This heightened reactivity profile allows for selective and sequential formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex fluorinated molecules.[1]
A Premier Precursor for Tetrafluorobenzyne
One of the most significant advantages of this compound is its utility as a clean and efficient precursor for the generation of tetrafluorobenzyne, a highly reactive aryne intermediate. The proximity of the two iodine atoms allows for facile generation of this strained intermediate under relatively mild conditions, typically through treatment with an organolithium reagent or other strong bases.
The resulting tetrafluorobenzyne is a powerful dienophile and can participate in a wide range of cycloaddition reactions, providing rapid access to complex, fluorinated polycyclic aromatic hydrocarbons (PAHs).[3][4] This strategy has been employed in the synthesis of novel materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][5][6]
Caption: Generation of tetrafluorobenzyne from this compound.
Superior Performance in Cross-Coupling Reactions
The C-I bond is inherently weaker and more polarizable than C-Br and C-Cl bonds, making iodoarenes the most reactive partners in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings.[1][2] When combined with the activating effect of the tetrafluoro-substituents, this compound exhibits exceptional reactivity.
This allows for:
-
Lower Reaction Temperatures: Often, reactions can be performed at or near room temperature, preserving sensitive functional groups within the coupling partners.
-
Reduced Catalyst Loadings: The high reactivity can translate to lower required concentrations of the expensive palladium catalyst.
-
Broader Substrate Scope: The mild conditions and high reactivity enable the coupling of a wider range of substrates, including those that may be unstable at higher temperatures.
The two iodine atoms can be substituted sequentially, which provides a strategic advantage for the synthesis of both symmetrical and unsymmetrical products.[1]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Unique Supramolecular Properties: The Power of Halogen Bonding
Beyond its covalent reactivity, this compound is a remarkable building block in supramolecular chemistry and crystal engineering. The electron-deficient nature of the iodine atoms makes them potent halogen bond donors.[7][8][9] This non-covalent interaction, analogous to a hydrogen bond, is highly directional and can be used to control the assembly of molecules in the solid state.
The ortho-disposition of the iodine atoms in this compound allows for the formation of unique "bifurcated" halogen bonds, where a single acceptor atom interacts with both iodine atoms simultaneously.[7][10] This highly unusual binding motif has been shown to be significantly stronger than corresponding monocentric halogen bonds and can be used to template the formation of complex architectures like supramolecular double helices.[10] This property is largely absent in other dihaloarenes that lack the specific combination of ortho-iodine atoms and a highly electron-withdrawing ring.
Comparative Performance Data
The following table provides a semi-quantitative comparison of this compound with other common dihaloarenes.
| Feature | This compound | 1,2-Dibromotetrafluorobenzene | 1,2-Diiodobenzene | 1,2-Dichlorobenzene |
| Relative Reactivity in Cross-Coupling | +++++ | +++ | ++++ | + |
| Typical Reaction Temperature | Low to moderate | Moderate to high | Low to moderate | High |
| Efficiency as Aryne Precursor | Excellent | Moderate | Good | Poor |
| Halogen Bond Donor Strength | Very Strong | Moderate | Strong | Weak |
| Potential for Bifurcated Halogen Bonds | Yes | Yes (weaker) | Yes | No |
| Metabolic Stability of Products | High (due to F) | High (due to F) | Moderate | Moderate |
Experimental Protocol: Sonogashira Coupling
This protocol provides a representative example of the high reactivity of this compound.
Objective: To synthesize a mono-alkynylated tetrafluorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[2]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous/Degassed Solvents: Water and dissolved oxygen can interfere with the catalytic cycle and lead to side reactions like homocoupling.
-
Copper(I) Co-catalyst: In the Sonogashira reaction, CuI acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Amine Base: Triethylamine acts as both a base to neutralize the HI generated during the reaction and as a solvent.
Conclusion
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, this compound offers a compelling set of advantages over other dihaloarenes. Its heightened reactivity in cross-coupling reactions, its utility as a clean precursor to the valuable tetrafluorobenzyne intermediate, and its unique halogen bonding capabilities make it a superior choice for a wide range of applications. The incorporation of a tetrafluorinated ring also imparts desirable properties to the final products, such as increased metabolic stability and altered electronic characteristics, which are particularly relevant in medicinal chemistry and materials science.[11] While other dihaloarenes remain important tools in the synthetic chemist's arsenal, the unique combination of features in this compound positions it as a premier building block for accessing novel and complex molecular architectures.
References
- BenchChem. (n.d.). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene.
-
Li, P., et al. (2018). Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. Organic Letters, 20(23), 7620–7623. [Link]
- Anthony, J. E. (n.d.). Synthesis of Novel Polycyclic Aromatic Hydrocarbons Derived from Benzotriphenylene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,4-Diiodotetrafluorobenzene in Pharmaceutical Intermediates Synthesis.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling of 1,4-Diiodotetrafluorobenzene.
-
Yao, T., et al. (2017). Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration. Nature Communications, 8, 15363. [Link]
- Müllen, K., & Rabe, J. P. (n.d.). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery.
-
Korotkovs, M., et al. (2021). Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. [Link]
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Wang, H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906–1932. [Link]
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Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design. [Link]
-
Wang, W., et al. (2018). Bifurcated Halogen Bond-Driven Supramolecular Double Helices from 1,2-Dihalotetrafluorobenzene and 2,2′-Bi(1,8-naphthyridine). Molecules, 23(12), 3266. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1,2-Diiodotetrafluorobenzene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Fluorinated Scaffolds
1,2-Diiodotetrafluorobenzene and its derivatives are powerful building blocks in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of coupling reactions make them invaluable for synthesizing complex molecules. However, the synthetic routes to these compounds can often yield a mixture of regioisomers, starting materials, and byproducts. The purity of these key intermediates is not merely a matter of academic rigor; it is a critical determinant of downstream reaction success, final product efficacy, and safety in pharmaceutical applications.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound derivatives, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed protocols, and compare HPLC with viable alternatives to equip you with the expertise to ensure the quality of your synthesized compounds.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it the ideal choice for separating the target analyte from structurally similar impurities.
The "Why": Causality in HPLC Method Development
A robust HPLC method is not a matter of chance; it is the result of deliberate choices based on the physicochemical properties of the analyte and potential impurities. For this compound derivatives, which are non-polar, aromatic, and halogenated, these choices are critical.
-
Column Selection: The separation of halogenated aromatic compounds is driven by hydrophobic and π-π interactions.[3]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is excellent for separating non-polar compounds. It is the logical starting point for method development.
-
Phenyl-Hexyl: Columns with a phenyl stationary phase offer alternative selectivity based on π-π interactions with the aromatic ring of the analyte.[3] This can be particularly effective for resolving isomers or impurities where the primary difference is the electronic distribution of the aromatic system.
-
Pentafluorophenyl (PFP): These columns are uniquely suited for halogenated compounds. They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering enhanced selectivity for fluorinated molecules.
-
-
Mobile Phase Optimization: The choice of solvent and its composition directly controls the retention and elution of the analyte.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for aromatic compounds as it often provides sharper peaks and lower UV cutoff.
-
Gradient vs. Isocratic: For purity analysis, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior. It starts with a high aqueous content to retain early-eluting polar impurities and gradually increases the organic content to elute the main compound and any late-eluting non-polar impurities, ensuring all components are accounted for within a reasonable runtime.
-
-
Detector Selection:
-
Diode Array Detector (DAD) or Photo Diode Array (PDA): This is the most powerful choice for purity analysis. A DAD/PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This has two major benefits:
-
Optimal Wavelength: You can select the wavelength of maximum absorbance for your compound of interest, maximizing sensitivity. A common starting point for aromatic compounds is 254 nm.[4]
-
Peak Purity Analysis: By comparing spectra across a single peak, the software can determine if it is composed of a single component or co-eluting impurities. This is a critical feature for validating the purity of your main peak.
-
-
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of a typical HPLC analysis for purity determination.
Caption: Standard workflow for HPLC purity assessment.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol provides a robust starting point for the analysis of this compound derivatives.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, and DAD/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and ultrapure water.[5]
-
0.22 µm syringe filters.
2. Sample and Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 5.0 mL of ACN to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Blank: Prepare a vial containing only ACN.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD/PDA, 210-400 nm. Monitor at 254 nm for quantification.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
4. System Suitability and Analysis Sequence:
-
Before analyzing samples, ensure the system is suitable for use according to standards like USP <621>.[6][7][8]
-
Sequence:
-
Inject the Blank (ACN) to ensure no system contamination.
-
Inject the sample solution five times to check the reproducibility of retention time and peak area (%RSD ≤ 2.0%).
-
Proceed with other samples if system suitability passes.
-
5. Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Use the DAD/PDA software to perform a peak purity analysis on the main peak to check for co-eluting impurities.
Comparative Guide: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can provide complementary or, in some cases, primary data on purity. The choice of method depends on the specific question being asked.
Visualizing Method Selection
The decision to use HPLC, GC, or NMR can be guided by the properties of the analyte and the desired information.
Caption: Decision tree for selecting a purity analysis method.
Head-to-Head Comparison
The following table provides an objective comparison of the primary analytical techniques.
| Parameter | HPLC-DAD | Gas Chromatography (GC-FID) | Quantitative NMR (¹⁹F or ¹H qNMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[9] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. |
| Best Suited For | Non-volatile or thermally liable compounds; complex mixtures. | Volatile and thermally stable compounds.[10][11] | Structural elucidation and absolute purity determination without a reference standard of the analyte.[12][13] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Information Provided | Relative purity (Area %), retention time, UV-Vis spectrum. | Relative purity (Area %), retention time. | Absolute purity (mol/mol or w/w), unequivocal structural information.[14] |
| Key Advantage | Excellent resolution for a wide range of compounds; peak purity analysis with DAD. | Superior resolution for volatile compounds. | Primary ratio method; quantifies "NMR silent" impurities (e.g., salts) by difference.[14] |
| Key Limitation | Requires chromophore for UV detection; relative quantification assumes equal detector response. | Compound must be volatile and not decompose at high temperatures. | Lower sensitivity; can be complex for mixtures with overlapping signals. |
In-Depth Analysis of Alternatives
-
Gas Chromatography (GC): For lower molecular weight, thermally stable this compound derivatives, GC can be a powerful tool.[15] Coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity. However, the high boiling points and potential for thermal degradation of more complex or functionalized derivatives make it less universally applicable than HPLC. Pyrolysis-GC-MS is a specialized technique that can be used for identifying fluorinated polymers but is destructive.[16]
-
Quantitative NMR (qNMR): NMR is unparalleled for structural confirmation. The presence of fluorine allows for ¹⁹F NMR, which provides a clean spectrum with a wide chemical shift range, making it highly specific for identifying fluorinated species.[17] qNMR is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of an analyte proton (or fluorine) signal to that of a certified internal standard of known purity.[12][18] This technique is incredibly powerful as it does not rely on the assumptions of detector response factors inherent in chromatography. However, its sensitivity is lower than HPLC, making it less suitable for detecting trace impurities.
Trustworthiness: Validation and System Suitability
A protocol is only as reliable as its validation. To ensure trustworthiness, any purity method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19][20][21][22]
Key Validation Parameters (ICH Q2(R1)): [19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by clean separation of all peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion and Expert Recommendations
For the comprehensive purity assessment of synthesized this compound derivatives, HPLC with DAD/PDA detection stands as the superior and most versatile technique. Its ability to separate a wide range of potential impurities and provide peak purity information makes it indispensable for quality control in both research and development settings.
Recommendations:
-
Primary Method: Utilize a gradient reversed-phase HPLC-DAD method as the primary tool for purity determination (as a percentage of the total integrated peak area).
-
Orthogonal Technique: For final compounds intended for biological testing or as reference standards, confirm the purity using an orthogonal (different principle) method. ¹⁹F or ¹H qNMR is the ideal choice as it provides an absolute purity value and confirms the structure, complementing the relative purity data from HPLC.
-
Method Validation: For methods used in a regulated environment or for critical decision-making, perform a phase-appropriate validation according to ICH Q2(R1) guidelines to ensure the results are reliable and trustworthy.[19][20]
By combining these techniques, researchers can have the highest confidence in the quality and purity of their valuable fluorinated intermediates and final products.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
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experimental validation of halogen bond formation with 1,2-diiodotetrafluorobenzene using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of Halogen Bonding with 1,2-Diiodotetrafluorobenzene
This guide provides an in-depth comparison of key spectroscopic methodologies for the experimental validation of halogen bond formation, using this compound as a model halogen bond (XB) donor. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to characterizing these critical non-covalent interactions.
Introduction: The Significance of Halogen Bonding and this compound
The halogen bond (XB) is a highly directional, non-covalent interaction that has emerged from relative obscurity to become a cornerstone of modern supramolecular chemistry, crystal engineering, and rational drug design.[1][2] It occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic Lewis base.[2] The strength and directionality of XBs make them powerful tools for controlling molecular self-assembly and designing molecules with specific binding properties.
This compound (1,2-DITFB) is a particularly potent XB donor. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly enhances the electrophilic character of the iodine atoms' σ-holes, making them more attractive to Lewis bases.[1] The ortho-disposition of the two iodine atoms also allows for unique binding motifs, such as bifurcated halogen bonds, where a single acceptor atom interacts with both iodine atoms simultaneously.[3][4]
Validating the formation of these interactions is paramount. This guide compares the primary spectroscopic techniques used for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers a unique lens through which to view the halogen bond, providing complementary information on its structure, strength, and stoichiometry.
X-ray Crystallography: The Definitive Solid-State Evidence
X-ray crystallography stands as the unequivocal gold standard for confirming halogen bonds in the solid state. It provides a direct, three-dimensional map of atomic positions within a crystal lattice, offering unambiguous proof of the interaction's geometry.
Causality of Experimental Choice
The primary reason for employing X-ray crystallography is its ability to directly measure the two defining geometric parameters of a halogen bond:
-
Distance (I···A): The distance between the iodine donor and the Lewis basic acceptor atom (A). A true halogen bond is characterized by a distance significantly shorter than the sum of the van der Waals radii of the two atoms.[2][5]
-
Angle (C–I···A): The angle formed by the carbon of the benzene ring, the iodine atom, and the acceptor atom. This angle is typically close to linear (180°), reflecting the directional nature of the σ-hole interaction.[2][5]
By precisely measuring these parameters, one can definitively confirm the presence and nature of the halogen bond, distinguishing it from non-specific van der Waals contacts.
Experimental Protocol: Co-crystallization and Analysis
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A Senior Application Scientist's Guide to Palladium Catalysis for Cross-Coupling with 1,2-Diiodotetrafluorobenzene
Introduction: The synthesis of highly fluorinated biaryl and enyne scaffolds is of paramount importance in the development of advanced materials, agrochemicals, and pharmaceuticals. 1,2-Diiodotetrafluorobenzene stands out as a powerful and versatile building block, offering two reactive C-I bonds for sequential and selective functionalization. The electron-deficient nature of the perfluorinated ring presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical and dictates the reaction's efficiency, selectivity, and overall success.
This guide provides an in-depth comparison of various palladium catalysts for key cross-coupling reactions with this compound. We will move beyond a simple catalog of catalysts to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design. The data and protocols herein are synthesized from the primary literature to provide a robust and practical resource for researchers navigating the complexities of fluoroaromatic chemistry.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for rational catalyst selection and reaction optimization. The generally accepted mechanism involves a sequence of oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.), and reductive elimination. The electronic properties of the this compound substrate—specifically the strong electron-withdrawing effect of the fluorine atoms—significantly influence these steps.
The C-I bonds are highly activated towards oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1] However, the subsequent steps can be challenging. The choice of ligand is crucial: bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[1][2]
Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.
Performance Comparison of Palladium Catalysts
Direct, side-by-side comparative studies for this compound are limited. The following table collates data from various studies on this substrate or structurally similar polyhalogenated fluoroaromatics to provide a comparative overview. The efficacy is highly dependent on the specific coupling partners and reaction conditions.
| Catalyst System | Reaction Type | Coupling Partner | Conditions | Yield (%) | Observations & Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Phenylacetylene | Et₃N, Room Temp. | High (unspecified) | Classic conditions for Sonogashira coupling; CuI co-catalyst is crucial.[3][4] |
| Pd(PPh₃)₄ | Sonogashira | Terminal Alkynes | Amine base, Room Temp. | Good to Excellent | A common and effective catalyst, though requires careful handling due to air sensitivity.[3][5] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Arylboronic acids | K₃PO₄, Toluene/H₂O, 100 °C | Typically >80% | SPhos is a bulky, electron-rich ligand ideal for challenging reductive eliminations.[6] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Primary/Secondary Amines | NaOt-Bu, Toluene, 110 °C | Good to Excellent | XPhos is a highly effective biaryl phosphine ligand for C-N bond formation.[7] |
| PdCl₂(dppf) | Suzuki-Miyaura | Arylboronic acids | CsF, THF, 80 °C | Moderate (40%) | Dppf is a robust ferrocene-based ligand, though may be less effective than modern biaryl ligands for this substrate.[8] |
| Herrmann-Beller Palladacycle | Heck | Perfluoro-1-alkenes | NaOAc, DMF | >90% | Highly active catalyst for Heck-type olefinations with fluorinated partners.[9] |
In-Depth Analysis by Reaction Type
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides.[3] For this compound, this allows for the stepwise introduction of two different alkyne moieties, creating valuable precursors for complex molecular systems.
Catalyst Choice Rationale: The standard Sonogashira catalysts, such as Pd(PPh₃)₂Cl₂ in conjunction with a CuI co-catalyst, are highly effective.[10] The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[5] This copper acetylide then undergoes transmetalation with the palladium center, which is generally considered the rate-determining step. The use of an amine base, like triethylamine or diisopropylamine, is critical as it serves as both the base to deprotonate the alkyne and often as the solvent.[4]
Experimental Protocol: Monosubstitution via Sonogashira Coupling
This protocol outlines a representative procedure for the selective mono-alkynylation of this compound.
-
Reactor Setup: To a flame-dried 50 mL Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (402 mg, 1.0 mmol) followed by anhydrous, degassed triethylamine (10 mL).
-
Substrate Addition: Stir the mixture at room temperature until all solids dissolve. Add the terminal alkyne (e.g., phenylacetylene, 112 mg, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Building Biaryl Frameworks
The Suzuki-Miyaura coupling is arguably the most versatile C-C bond-forming reaction, utilizing generally stable and non-toxic organoboron reagents.[11] When applied to this compound, it enables the synthesis of fluorinated biaryl compounds.
Catalyst Choice Rationale: The high stability of the C(sp²)-F bond and the electron-deficient nature of the aromatic ring make reductive elimination from the Pd(II) intermediate challenging. This necessitates the use of palladium catalysts supported by bulky, electron-donating phosphine ligands . Ligands from the Buchwald biaryl phosphine family, such as SPhos or XPhos , are particularly effective.[6] These ligands create a sterically hindered and electron-rich palladium center, which accelerates the final reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst.
Experimental Workflow Visualization
A well-defined workflow is crucial for reproducibility and safety in palladium-catalyzed reactions, which often require inert conditions.
Caption: Figure 2: Standard Workflow for Inert Atmosphere Cross-Coupling.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a robust strategy for accessing valuable fluorinated molecules. For Sonogashira couplings, traditional Pd/Cu systems remain highly effective. For more challenging transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations, the use of modern, bulky, and electron-rich biaryl phosphine ligands is essential for achieving high efficacy.
While this guide provides a solid foundation based on existing literature, the field is continually evolving. Future research will likely focus on developing more active and stable catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The selective mono-functionalization followed by a different second coupling remains a particularly attractive area for creating complex, unsymmetrical fluorinated compounds.
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A Comparative Guide to Computational and Experimental Bond Geometries in 1,2-Diiodotetrafluorobenzene Complexes
This guide provides an in-depth comparison of computational and experimental methodologies for determining bond lengths and angles in halogen-bonded complexes of 1,2-diiodotetrafluorobenzene. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of halogen bonding in crystal engineering and materials science.
Introduction: The Significance of Halogen Bonding and the Need for Accurate Structural Data
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[1] This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering, enabling the design of novel materials with tailored properties.[2][3] The this compound molecule is a particularly potent halogen bond donor due to the electron-withdrawing nature of the tetrafluorinated phenyl ring, which enhances the electrophilicity of the iodine atoms.[4]
The precise characterization of the geometry of these halogen bonds—specifically the bond lengths and angles—is crucial for understanding the nature and strength of the interaction and for the rational design of new molecular assemblies.[2] Both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods, such as Density Functional Theory (DFT), are employed to elucidate these structural parameters.[5] This guide will explore both approaches, presenting their underlying principles, practical workflows, and a direct comparison of the data they generate for complexes of this compound.
Experimental Determination: The Gold Standard of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] It provides precise measurements of bond lengths, angles, and intermolecular distances, offering a direct visualization of the halogen bonding interactions in the solid state.[6]
Causality in Experimental Design: Why SCXRD is the Method of Choice
The choice of SCXRD as the primary experimental technique is dictated by its ability to provide unambiguous, high-resolution structural data.[7] The diffraction of X-rays by the electron clouds of the atoms in a crystal lattice allows for the construction of a detailed electron density map, from which the atomic positions can be determined with high precision.[6] This level of detail is essential for accurately characterizing the often subtle geometric features of noncovalent interactions like halogen bonds.
A Self-Validating System: The Crystallographic Refinement Process
The data obtained from an SCXRD experiment undergoes a process of refinement, which is in itself a self-validating system. The initial structural model is refined against the experimental diffraction data until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by various metrics, such as the R-factor, which provides a measure of the agreement between the experimental and calculated data.
Experimental Protocol: A Generalized Workflow for SCXRD Analysis of Co-crystals
-
Co-crystal Synthesis: Co-crystals of this compound and a suitable halogen bond acceptor (e.g., a pyridine derivative) are typically grown from a solution by slow evaporation of the solvent.[4]
-
Crystal Selection and Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Computational Modeling: A Powerful Complement with Predictive Capabilities
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and versatile approach to studying halogen bonding.[5] DFT calculations can provide detailed information about the electronic structure, energetics, and geometry of halogen-bonded complexes, complementing and often predicting experimental findings.[5][8]
The Rationale Behind Computational Choices: Why DFT?
DFT is a widely used quantum mechanical method that can provide a good balance between accuracy and computational cost for studying noncovalent interactions.[5][9] Functionals that include dispersion corrections, such as the ωB97XD functional, are particularly well-suited for describing halogen bonds.[10] The choice of basis set is also crucial, with augmented, correlation-consistent basis sets like aug-cc-pVTZ generally providing reliable results.
Ensuring Trustworthiness in Calculations: A Self-Validating Computational Protocol
The reliability of DFT calculations is enhanced by a systematic approach to model building and validation. This includes:
-
Geometry Optimization: The starting geometry of the complex is optimized to find the lowest energy conformation.
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Basis Set Superposition Error (BSSE) Correction: For interaction energy calculations, the BSSE is often calculated to correct for the artificial stabilization that can arise from the use of incomplete basis sets.
Computational Protocol: A Step-by-Step Workflow for DFT Calculations
-
Model Building: The initial 3D coordinates of the this compound molecule and the halogen bond acceptor are generated.
-
Choice of Method and Basis Set: A suitable DFT functional (e.g., ωB97XD) and basis set (e.g., aug-cc-pVTZ) are selected.
-
Geometry Optimization: The geometry of the complex is optimized to find the minimum energy structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to verify that it is a true minimum.
-
Analysis of Results: The optimized geometry (bond lengths, angles), interaction energy, and other electronic properties are analyzed.
Caption: General workflow for DFT calculations of halogen-bonded complexes.
A Head-to-Head Comparison: Bond Geometries in a this compound-Quinoxaline Complex
A direct comparison of experimental and computational data is essential for validating the accuracy of theoretical models. A study on the co-crystal of this compound with quinoxaline provides an excellent case for such a comparison. In the solid state, this complex forms a tetramer, (12tfib)2(quin)2, where the nitrogen atoms of the quinoxaline molecules act as bifurcated acceptors for the iodine atoms of two this compound molecules.
The following table summarizes the key halogen bond parameters determined by single-crystal X-ray diffraction and DFT calculations (ωB97X-D/def2-TZVP) for this complex.
| Parameter | Experimental (SCXRD) | Computational (DFT) |
| I···N Bond Length (Å) | 2.978 | 3.012 |
| C–I···N Bond Angle (°) | 169.1 | 168.5 |
Data extracted from the study by Bedeković et al. (2023).
Discussion: Interpreting the Data and Understanding Discrepancies
The data presented in the table reveals a good agreement between the experimental and computational results for the this compound-quinoxaline complex. The calculated I···N bond length is only slightly longer than the experimental value, and the C–I···N bond angles are also very similar. This level of agreement provides confidence in the ability of the chosen DFT method to accurately model the geometry of this halogen-bonded system.
It is important to note that minor discrepancies between experimental and computational data are expected. Experimental values are determined in the solid state, where crystal packing forces can influence the molecular geometry. In contrast, computational calculations are typically performed on isolated molecules in the gas phase, unless periodic boundary conditions are applied. The small differences observed here can likely be attributed to these environmental effects.
Conclusion: A Synergistic Approach for Advancing Halogen Bond Research
Both single-crystal X-ray diffraction and Density Functional Theory are indispensable tools for the study of halogen bonding in this compound complexes. SCXRD provides the benchmark experimental data, offering a definitive view of the solid-state structure. DFT calculations, on the other hand, provide a powerful complementary approach, enabling the prediction of geometries, the calculation of interaction energies, and the exploration of systems that may be difficult to study experimentally. The close agreement between the two methods, as demonstrated in the case of the this compound-quinoxaline complex, underscores the value of a synergistic approach that combines experimental and computational techniques to gain a comprehensive understanding of halogen bonding.
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Experimental and Theoretical Approaches for Characterizing Halogen Bonding. (n.d.). Retrieved from [Link]
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-
Experimental[5] and calculated bond lengths, bond angles and dihedral angles for the title molecule. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of 1,2-Diiodotetrafluorobenzene in Diverse Chemical Applications
For researchers, medicinal chemists, and materials scientists, 1,2-diiodotetrafluorobenzene (1,2-DITFB) stands out as a uniquely versatile building block. Its perfluorinated ring system and vicinal iodine atoms create a platform for a range of chemical transformations, each governed by distinct kinetic and thermodynamic principles. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-I bonds, making 1,2-DITFB a powerful reagent in fields ranging from pharmaceutical synthesis to supramolecular engineering.
This guide provides an in-depth analysis of the reaction kinetics associated with two primary applications of 1,2-DITFB: Palladium-Catalyzed Cross-Coupling reactions and Supramolecular Assembly via Halogen Bonding. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for leveraging this reagent's full potential.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the perfluorinated ring makes the iodine atoms in 1,2-DITFB excellent leaving groups in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision. The kinetics of these processes are critically dependent on the specific reaction type, catalyst system, and reaction conditions.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a cornerstone reaction for synthesizing aryl alkynes, crucial intermediates in pharmaceuticals and organic materials.[1] The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[2]
Mechanistic & Kinetic Insights:
The reaction proceeds through two interconnected catalytic cycles. The primary palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product.[2] The copper cycle's role is to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.
The rate-determining step in Sonogashira couplings involving aryl iodides is often the transmetalation or reductive elimination step, rather than the oxidative addition, which is typically fast for iodides.[3] The kinetics are influenced by:
-
Substrate Electronics: Electron-withdrawing groups on the aryl halide can accelerate the reaction, although the effect is complex. For aryl halides, activation enthalpies (ΔH‡) generally increase as substituents become more electron-donating.[3]
-
Leaving Group: The C-X bond strength is a major determinant of reactivity. The established trend for the halide is I > Br >> Cl, making 1,2-DITFB a highly reactive substrate.[2]
-
Catalyst System: The choice of palladium source and ligands is crucial. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts can offer higher turnover numbers and milder reaction conditions.[1]
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical ΔH‡ (kJ mol⁻¹) | 48 - 62 | 54 - 82 | 95 - 144 |
| Typical ΔS‡ (J mol⁻¹ K⁻¹) | -71 to -39 | -55 to +11 | -6 to +100 |
| Table 1: Comparative Kinetic Parameters for Sonogashira Coupling of Aryl Halides. Data illustrates general trends; specific values depend on substrate and conditions.[3] |
Experimental Protocol: Monosubstitution Sonogashira Coupling of 1,2-DITFB
This protocol is designed for a standard laboratory scale to achieve selective monosubstitution.
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv.)
-
Copper(I) Iodide (CuI) (0.04 equiv.)
-
Triethylamine (TEA), anhydrous (solvent)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂ (42 mg), and CuI (42 mg).[4]
-
Add anhydrous triethylamine (25 mL) via syringe.
-
Add the terminal alkyne (1.1 equiv.) dropwise while stirring.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.[4]
-
Stir the reaction at room temperature. The reaction is typically complete within 1.5 to 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 2 M HCl and dilute with ethyl acetate.[5]
-
Perform a standard aqueous workup, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably one of the most powerful C-C bond-forming reactions, coupling an organoboron species with an organohalide.[6] It is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its high functional group tolerance and relatively mild conditions.[7]
Mechanistic & Kinetic Insights:
The Suzuki reaction follows a catalytic cycle similar to other cross-couplings: oxidative addition, transmetalation, and reductive elimination.[8] A key difference is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[6][9]
-
Rate-Determining Step: For electron-deficient aryl halides like 1,2-DITFB, the oxidative addition to Pd(0) is very fast. The rate-determining step is often the transmetalation. The kinetics can be complex, with potential orders in the palladium catalyst, aryl halide, and base.
-
Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. It not only activates the boronic acid but also influences the catalyst's state and can participate in ligand exchange on the palladium center.
-
Side Reactions: Competing reactions can affect yield and kinetics. Homocoupling of the boronic acid and dehalogenation of the aryl halide are the most common side reactions, often promoted by the presence of oxygen or protic solvents.[8]
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of 1,2-DITFB
This protocol is adapted from a general procedure for ligand-free Suzuki couplings, which can be advantageous for simplifying purification.[10]
Materials:
-
This compound (1.0 equiv., 1 mmol)
-
Arylboronic Acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.005 equiv., 0.5 mol%)
-
Aqueous solution of a suitable base (e.g., 2M K₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask, magnetic stirrer, inert gas supply
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in the organic solvent (e.g., 5 mL Toluene).[11]
-
Add the aqueous base solution (e.g., 2.5 mL of 2M K₂CO₃).[11]
-
Degas the biphasic mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(OAc)₂ (0.5 mol%).[10]
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring for 2-12 hours.
-
Monitor the reaction by TLC or GC/MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., 2 x 10 mL Toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application 2: Supramolecular Assembly via Halogen Bonding
Beyond covalent bond formation, 1,2-DITFB is a premier halogen bond (XB) donor.[12][13] A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom.[14] The highly electron-withdrawing perfluorinated ring creates a large, positive σ-hole on the iodine atoms, making them exceptionally strong XB donors.
Thermodynamic & "Kinetic" Insights:
In the context of supramolecular chemistry, "kinetics" can be viewed as the rate and favorability of self-assembly, which is governed by thermodynamics. The strength and directionality of the halogen bonds dictate the structure of the resulting co-crystals.
-
Bond Strength: The strength of the C-I···N/S interaction is significant, with association constants (Kₐ) that can be readily measured in solution.[15] Enthalpies of complexation are typically negative (exothermic), indicating a favorable interaction. The strength follows the order I > Br > Cl > F.[16]
-
Geometric Preference: Unlike the linear arrangement often favored by its 1,4-isomer, the ortho arrangement of the iodine atoms in 1,2-DITFB predisposes it to form cyclic or chelating motifs with acceptors. For example, with certain radical species, 1,2-DITFB forms cyclic tetramers, whereas 1,4-DITFB forms infinite 1D chains.[14]
-
Solvent Effects: Halogen bonding is competitive with solvent interactions. The thermodynamics are best studied in non-polar, non-coordinating solvents where solvent-solute interactions are minimized.[17]
| Acceptor Type | Kₐ (M⁻¹) in Acetone | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹K⁻¹) |
| Chloride (Cl⁻) | 150 (for C₆F₅I) | -11.3 | +7.2 |
| Bromide (Br⁻) | 102 (for C₆F₅I) | N/A | N/A |
| Iodide (I⁻) | 44 (for C₆F₅I) | N/A | N/A |
| Table 2: Representative Thermodynamic Data for Halogen Bonding of a Perfluoroiodoaromatic with Halide Anions in Solution.[15] |
Application 3: Synthesis of Active Pharmaceutical Ingredients (APIs)
The robust and predictable reactivity of 1,2-DITFB in cross-coupling reactions makes it a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The incorporation of a perfluorinated ring can enhance a drug molecule's metabolic stability, bioavailability, and binding affinity. Continuous flow chemistry, in particular, has emerged as a powerful technique for the safe and efficient synthesis of APIs, offering precise control over reaction kinetics, temperature, and mixing.[18][19] The cross-coupling protocols described above are directly applicable and can be adapted to flow reactors for scalable API manufacturing.
Conclusion: A Comparative Outlook
The applications of this compound are governed by two distinct modes of reactivity, each with its own kinetic profile.
-
For Covalent Synthesis (Cross-Coupling): The kinetics are defined by the catalytic cycle of palladium. Reactions are generally fast due to the excellent leaving group ability of iodine on an electron-poor ring. The choice between Sonogashira and Suzuki coupling depends on the desired final structure (alkyne vs. biaryl), with both offering robust, high-yield pathways. Kinetic control is achieved by modulating the catalyst, base, solvent, and temperature.
-
For Supramolecular Synthesis (Halogen Bonding): The "kinetics" are governed by thermodynamic stability. The formation of assemblies is rapid and reversible, driven by the strong, directional halogen bonds afforded by the electron-deficient iodine atoms. Control is achieved by selecting complementary acceptors and solvents to favor the desired self-assembled architecture over disordered states.
For the practicing scientist, understanding these differing kinetic and thermodynamic landscapes is essential for rational design. Whether building a complex pharmaceutical intermediate through precise covalent bond formation or engineering a novel material through controlled self-assembly, this compound offers a powerful and predictable chemical toolkit.
References
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Sarwar, M. G. (2012). Thermodynamic studies of halogen bonding in solution and application to anion recognition. University of Toronto. [Link]
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Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490-545. [Link]
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Kollár, L., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
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Bar-Ziv, T., et al. (2021). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 98(12), 3969-3974. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103816-103819. [Link]
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Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3506-3518. [Link]
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Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. [Link]
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Sarwar, M. G., et al. (2010). Thermodynamics of Halogen Bonding in Solution: Substituent, Structural, and Solvent Effects. Journal of the American Chemical Society, 132(4), 1646-1653. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Gáspár, A., & Bencsura, A. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(16), 4917. [Link]
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Inno Pharmchem. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
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Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Sharma, P., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Topics in Medicinal Chemistry, 21(24), 2162-2180. [Link]
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SCL Lifesciences. (2023). Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. [Link]
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Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906-1932. [Link]
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Plenio, H., et al. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 18(44), 14049-14057. [Link]
-
Thompson, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13, 10591-10596. [Link]
-
Soós, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 25(19), 4558. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3506-3518. [Link]
-
Bruce, D. W., et al. (2008). Experimental and Theoretical Study of Halogen-Bonded Complexes of DMAP with Di- and Triiodofluorobenzenes. Inorganic Chemistry, 47(19), 8870-8878. [Link]
-
Janeba, Z., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657-2662. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Aakeröy, C. B., et al. (2022). 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering. Crystal Growth & Design, 22(3), 1989-1998. [Link]
-
Wang, W., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 7(12), 1906-1932. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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A Comparative Guide to the Electrochemical Characterization of Materials Synthesized from 1,2-Diiodotetrafluorobenzene
Introduction: The Strategic Advantage of Fluorination
In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for tuning electronic properties. The high electronegativity and relatively small van der Waals radius of fluorine can profoundly influence intramolecular and intermolecular interactions, leading to materials with enhanced thermal stability, oxidative resistance, and unique electronic characteristics. 1,2-Diiodotetrafluorobenzene stands out as a pivotal building block in this domain.[1][2] Its tetrafluorinated phenyl ring acts as a strong electron-withdrawing core, while the two iodine atoms provide reactive sites for versatile cross-coupling reactions.
This guide provides an in-depth comparative analysis of the electrochemical properties of materials synthesized from this compound, with a primary focus on poly(arylene ethynylene)s (PAEs). We will explore the causal relationship between molecular structure and electrochemical behavior, benchmark these materials against non-fluorinated analogues and other classes of conjugated polymers, and provide detailed, validated protocols for their characterization. This document is intended for researchers and professionals in materials science and drug development seeking to leverage fluorinated compounds for next-generation electronic and energy applications.
The Synthetic Gateway: Sonogashira Coupling
The most prevalent and efficient method for constructing PAEs from this compound is the Sonogashira cross-coupling reaction.[3][4] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, creating the characteristic ethynylene linkage in the polymer backbone. The choice of the diethynyl comonomer is critical as it allows for the modulation of the final polymer's electronic and physical properties, such as solubility and solid-state packing.
Figure 1: Generalized workflow for the synthesis of Poly(arylene ethynylene)s (PAEs) via Sonogashira cross-coupling.
Core Characterization Technique: Cyclic Voltammetry (CV)
To understand the electronic landscape of these materials, cyclic voltammetry (CV) is an indispensable technique. It provides a direct measurement of a material's redox potentials—the energy levels at which it can be oxidized (lose an electron) or reduced (gain an electron). This information is paramount as it allows for the estimation of two critical electronic parameters: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The causality is direct: the onset potential of the first oxidation wave in the CV scan corresponds to the energy required to remove an electron from the HOMO. Similarly, the onset of the first reduction wave relates to the energy released when an electron is added to theLUMO. By referencing these potentials to a known internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, we can calculate the absolute energy levels. The difference between the HOMO and LUMO levels yields the electrochemical band gap (Eg), a key indicator of the material's semiconductor properties.[5]
Figure 2: Workflow for electrochemical characterization using Cyclic Voltammetry (CV).
Comparative Analysis of Electrochemical Properties
The true value of synthesizing materials from this compound becomes evident when their electrochemical properties are compared against alternatives.
Part 1: The Impact of Fluorination in Poly(arylene ethynylene)s
The electron-withdrawing nature of the tetrafluorobenzene ring has a profound and predictable effect on the electronic energy levels of the resulting PAE polymers. Compared to their non-fluorinated hydrogenated counterparts, fluorinated PAEs consistently exhibit lower HOMO and LUMO energy levels. This stabilization of the frontier orbitals is a direct consequence of the inductive effect of the fluorine atoms. A lower LUMO level can facilitate electron injection and transport, a desirable trait for n-type materials in organic electronics.[6] Furthermore, the increased oxidation potential (lower HOMO) often translates to greater stability against ambient degradation.
| Polymer Type | Representative HOMO (eV) | Representative LUMO (eV) | Electrochemical Band Gap (Eg, eV) | Key Feature |
| PAE (from this compound) | -5.6 to -5.9 | -3.4 to -3.7 | 2.1 to 2.3 | Deep HOMO/LUMO levels, high oxidative stability.[5] |
| PAE (Non-fluorinated analogue) | -5.3 to -5.5 | -3.0 to -3.3 | 2.2 to 2.4 | Higher energy levels, more susceptible to oxidation. |
Note: Values are typical ranges compiled from literature and serve as a representative comparison.
Part 2: Benchmarking Against Other Conjugated Polymers
To contextualize the performance of these fluorinated PAEs, it is instructive to compare them with other well-established classes of conjugated polymers used in organic electronics.
| Polymer Class | Representative HOMO (eV) | Representative LUMO (eV) | Electrochemical Band Gap (Eg, eV) | Application Niche & Comments |
| PAE (from this compound) | -5.6 to -5.9 | -3.4 to -3.7 | 2.1 to 2.3 | Electron transport layers, stable blue emitters; deep energy levels.[5] |
| Poly(3-hexylthiophene) (P3HT) | ~ -5.0 | ~ -3.0 | ~ 2.0 | Hole transport in organic photovoltaics (OPVs); relatively high HOMO. |
| Polyfluorenes (PFs) | -5.7 to -5.9 | -2.1 to -2.4 | 2.8 to 3.1 | Blue light-emitting diodes (OLEDs); wide band gap.[6] |
| DPP-based Polymers | -5.2 to -5.5 | -3.6 to -3.9 | 1.3 to 1.6 | High-mobility transistors, OPVs; narrow band gap due to D-A structure.[7] |
This comparison highlights the unique electronic profile of PAEs derived from this compound. Their band gaps are intermediate, but their significantly lowered HOMO and LUMO levels distinguish them. This makes them particularly interesting for applications requiring high oxidative stability or for use as electron-accepting or transporting materials in devices where energy level alignment is critical.
Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of a Representative PAE
This protocol describes the synthesis of a poly(arylene ethynylene) using this compound and 2,7-diethynyl-9,9-dioctylfluorene via Sonogashira coupling.[4]
Materials:
-
This compound (1.0 mmol)
-
2,7-diethynyl-9,9-dioctylfluorene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.04 mmol)
-
Copper(I) iodide (CuI) (0.08 mmol)
-
Anhydrous Toluene (20 mL)
-
Diisopropylamine (DIPA) (10 mL), degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 2,7-diethynyl-9,9-dioctylfluorene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene and degassed diisopropylamine via syringe.
-
Stir the reaction mixture at 65°C for 48 hours. The progress can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol (400 mL) to precipitate the polymer.
-
Filter the resulting fibrous solid and wash thoroughly with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform. The polymer is recovered from the chloroform fraction.
-
Dry the purified polymer under vacuum at 40°C overnight.
Protocol 2: Cyclic Voltammetry (CV) Characterization
This protocol outlines the steps for determining the electrochemical properties of the synthesized polymer.
Setup:
-
Electrochemical Analyzer: Potentiostat/Galvanostat.
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy carbon or platinum button electrode.
-
Reference Electrode (RE): Ag/AgCl in saturated KCl.
-
Counter Electrode (CE): Platinum wire.
-
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Analyte: A thin film of the synthesized polymer drop-cast onto the working electrode from a chloroform solution (~1 mg/mL).
-
Standard: Ferrocene (for internal calibration).
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and acetone, and dry completely.
-
Film Deposition: Drop-cast the polymer solution onto the polished WE surface and allow the solvent to evaporate completely.
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated WE, RE, and CE. Add the electrolyte solution.
-
Deoxygenation: Bubble argon or nitrogen through the electrolyte for 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Perform a cyclic voltammetry scan over a potential range sufficient to observe the first oxidation and reduction events (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).
-
Use a scan rate of 50-100 mV/s.
-
Record several cycles to ensure the stability and reproducibility of the redox processes.
-
-
Calibration: After recording the polymer's voltammogram, add a small amount of ferrocene to the cell and record its voltammogram. The Fc/Fc⁺ redox couple will appear as a reversible wave.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the polymer's voltammogram.
-
Determine the half-wave potential of the ferrocene couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):
-
HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]
-
-
Calculate the electrochemical band gap: Eg = LUMO - HOMO.
-
Conclusion and Future Outlook
The use of this compound as a precursor provides a reliable route to a class of conjugated polymers with distinct and advantageous electrochemical properties. The strong inductive effect of the fluorine atoms systematically lowers the HOMO and LUMO energy levels, leading to materials with high oxidative stability. This feature, when compared to non-fluorinated PAEs and other polymer classes like polythiophenes and polyfluorenes, carves out a specific niche for these materials in organic electronics, particularly in applications demanding robust electron-accepting or transporting components.
The continued exploration of novel diethynyl comonomers to pair with this compound will undoubtedly lead to further refinement of the optoelectronic properties, pushing the boundaries of performance in organic LEDs, photovoltaic devices, and next-generation energy storage systems.[8][9] The protocols and comparative data presented herein serve as a foundational guide for researchers aiming to synthesize and characterize these promising fluorinated materials.
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Safety Operating Guide
Navigating the Disposal of 1,2-Diiodotetrafluorobenzene: A Guide for Laboratory Professionals
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 1,2-Diiodotetrafluorobenzene, a valuable building block in synthetic chemistry, is a halogenated aromatic compound whose disposal requires a dedicated and informed approach. This guide provides a procedural framework for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the critical reasoning behind each step. Adherence to these protocols is not merely a matter of best practice but a foundational component of a responsible chemical lifecycle management system.
Hazard Profile and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its primary risks are associated with irritation and its nature as a combustible solid.
Causality of Experimental Choice: The choice of Personal Protective Equipment (PPE) is directly dictated by the compound's hazard classification. According to its Safety Data Sheet (SDS), this compound poses a risk of skin, eye, and respiratory irritation.[1] Therefore, a multi-layered defense is necessary to prevent exposure through all potential routes: inhalation of the powder, direct skin contact, and eye contact.
Table 1: Chemical and Safety Data for this compound
| Property | Data | Source(s) |
| CAS Number | 2708-97-6 | [1][2] |
| Molecular Formula | C₆F₄I₂ | [2][3] |
| Appearance | White to off-white crystalline powder or crystals | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
| Storage Class Code | 11: Combustible Solids | [1] |
| Required PPE | N95-type dust mask, chemical safety goggles, chemical-resistant gloves | [1] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[5][6] Organic compounds containing fluorine, chlorine, bromine, or iodine require specialized disposal methods, typically high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrogen iodide, hydrogen fluoride) produced during combustion.[5][7]
Trustworthiness Through Process: Commingling halogenated waste with non-halogenated streams leads to cross-contamination, rendering the entire volume of waste more hazardous, difficult, and expensive to dispose of.[8] Following a clear, logical workflow for waste segregation ensures compliance and prevents unintended chemical reactions or the creation of a more complex waste stream.[9]
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final handoff.
Step 1: Designate an Accumulation Area and Select a Container
-
Action: Before generating waste, designate a Satellite Accumulation Area (SAA) in your laboratory. This should be at or near the point of generation.
-
Rationale: The SAA minimizes the transport of hazardous waste within the lab and ensures it is under the direct control of laboratory personnel.
-
Action: Obtain a dedicated, properly vetted hazardous waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the waste (typically glass or high-density polyethylene) and have a tight-fitting screw cap.[10][11]
-
Rationale: Using a designated and compatible container prevents leaks, spills, and reactions between the waste and the container material. The cap minimizes the release of volatile compounds.[10]
Step 2: Collection of Waste
-
Solid Waste: For pure, unused, expired, or contaminated solid this compound, transfer it directly into the halogenated waste container. If the material is in its original, properly labeled container, it may be disposed of as-is without transfer.[10]
-
Liquid Waste (Solutions): If this compound is part of a solution with other halogenated solvents, collect the entire solution in the halogenated waste container. If it is mixed with non-halogenated solvents, the entire mixture must be treated as halogenated waste.[10]
-
Contaminated Labware and Rinsate:
-
Action: Rinse any glassware or equipment contaminated with this compound with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as halogenated hazardous waste. [11][12]
-
Rationale: The initial rinse will contain significant amounts of the chemical residue. Disposing of this rinse down the drain is prohibited and environmentally harmful.[6][11] Subsequent rinses, after the first has been collected, can be managed according to institutional policy.
-
Action: Contaminated disposable items like weigh boats, gloves, and absorbent pads should be collected in a sealed, clearly labeled bag and disposed of as solid halogenated waste.[13]
-
Step 3: Container Labeling
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label, available from your institution's Environmental Health and Safety (EHS) office, to the container.[8][9]
-
Action: Clearly write the full chemical name, "this compound," and any other components in the waste stream. Do not use abbreviations or chemical formulas.
-
Rationale: Accurate and complete labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is crucial for the safety of waste handlers and for proper final treatment.[14]
Step 4: Storage Pending Disposal
-
Action: Keep the waste container securely closed at all times except when actively adding waste.[8][10]
-
Action: Store the container in a designated secondary containment bin to catch any potential leaks.[11]
-
Action: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, bases).[10][15]
-
Rationale: Proper storage prevents accidental spills, reduces the emission of hazardous vapors, and avoids dangerous reactions.
Step 5: Arranging Final Disposal
-
Action: Once the container is full (leaving some headspace for expansion) or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[12]
-
Rationale: EHS professionals are trained and licensed to handle the transport and final disposal of hazardous waste in accordance with all federal, state, and local regulations.[16]
Emergency Procedures for Spills and Exposure
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]
-
Small Spills: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container. Label the container and dispose of it as halogenated waste.[8]
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.
References
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Diiodotetrafluorobenzene. PubChem Compound Database. Retrieved from [Link]
- Unknown Source. (n.d.). Halogenated Waste List.
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Tulane University Office of Environmental Health and Safety. (2023). Fact Sheet: Hazardous Waste Disposal. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Health Physics Society. (2011). Disposal of iodine-125 via decay in storage. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. Retrieved from [Link]
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ETH Zürich Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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International Atomic Energy Agency. (2001). Management of radioactive waste from the use of radionuclides in medicine. Retrieved from [Link]
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University of Georgia Research. (n.d.). Chapter 10: Radioactive Waste Handling and Disposal. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Diiodotetrafluorobenzene
As a senior application scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling highly specialized reagents like 1,2-Diiodotetrafluorobenzene requires not just adherence to a checklist, but a deep, causal understanding of the "why" behind each procedural step. This guide is structured to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision.
The Chemical Profile of this compound
This compound is a halogenated aromatic compound. Its reactivity and potential hazards are primarily dictated by the presence of iodine and fluorine atoms on the benzene ring. While specific toxicological data for this compound is limited, its structural similarity to other halogenated aromatics necessitates a cautious and well-informed approach to handling. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound hinges on a multi-layered strategy that combines engineering controls, administrative controls, and, as the last line of defense, personal protective equipment (PPE).
Engineering and Administrative Controls: Your First Line of Defense
Before we even consider PPE, it is crucial to ensure the laboratory environment is optimized for safety.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any vapors or aerosols.
-
Designated Work Area: Establish a designated area within the fume hood for working with this compound. This helps to contain any potential contamination and simplifies cleanup.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. This SOP should be readily accessible to all personnel.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is essential to protect you from any residual risks. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required to protect against splashes.
-
Goggles: For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles that provide a complete seal around the eyes are necessary.
-
Face Shield: When handling larger quantities or if there is a significant risk of a violent reaction or splash, a face shield should be worn in conjunction with goggles to protect the entire face.
Skin Protection
The choice of gloves is a critical decision point and should be based on the specific solvent being used and the duration of the task.
-
Glove Selection: Due to the limited specific chemical resistance data for this compound, a conservative approach is recommended.
-
Nitrile Gloves: For incidental contact, such as handling a sealed container, double-gloving with nitrile gloves is a common practice. However, it is crucial to understand that nitrile gloves may have a limited breakthrough time.
-
Heavier Duty Gloves: For tasks involving direct handling or the potential for prolonged contact, more robust gloves such as neoprene or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for the specific solvents you are using in your process.
-
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect the skin and clothing from splashes. Ensure the lab coat is fully buttoned.
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toed shoes are required to protect your feet from spills.
Respiratory Protection
In most laboratory settings where this compound is handled in a fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, respiratory protection may be necessary.
-
Respirator Selection: If a risk assessment determines that respiratory protection is needed, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. A full-face respirator will also provide eye and face protection. All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, training, and fit testing.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for spills and proper disposal.
Spill Response
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Isolate: If it is safe to do so, close the fume hood sash.
-
Assess: From a safe distance, assess the extent of the spill. For small spills within the fume hood, trained personnel may proceed with cleanup. For large spills or spills outside of the fume hood, evacuate the lab and contact your institution's emergency response team.
-
Cleanup (for small, contained spills):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and the spilled substance into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Disposal
All waste contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS for proper disposal.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Exposure Controls | Handle in a chemical fume hood. | |
| Eye Protection | Safety glasses with side shields or goggles. | |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile for splash protection, consider Neoprene or Viton for extended contact). | |
| Skin and Body Protection | Lab coat, closed-toe shoes. | |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or in case of a spill. |
By internalizing these principles and protocols, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
